1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl N-(3-aminopropyl)-N-methylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-14(9-5-8-13)12(15)16-10-11-6-3-2-4-7-11;/h2-4,6-7H,5,8-10,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXZQXMFPJTFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662567 | |
| Record name | Benzyl (3-aminopropyl)methylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179362-94-7 | |
| Record name | Benzyl (3-aminopropyl)methylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-N-Cbz-1-N-Methyl-1,3-diaminopropane Hydrochloride: A Key Building Block in Modern Drug Discovery
CAS Number: 1179362-94-7 Molecular Formula: C₁₂H₁₉ClN₂O₂ Molecular Weight: 258.75 g/mol
Abstract
This technical guide provides a comprehensive overview of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride, a versatile bifunctional building block crucial in contemporary pharmaceutical research and development. This document will delve into the synthesis, physicochemical properties, analytical characterization, and key applications of this compound, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a scaffold in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of this molecule in their synthetic strategies.
Introduction: The Strategic Importance of Mono-Protected Diamines
In the landscape of modern drug discovery, the precise spatial arrangement of functional groups is paramount to achieving desired pharmacological activity and optimizing drug-like properties. Mono-protected diamines, such as this compound, have emerged as indispensable tools for medicinal chemists. These molecules offer a strategic advantage by providing two distinct nitrogen functionalities with orthogonal reactivity. The protected amine allows for selective transformations at one end of the molecule, while the free amine (in its hydrochloride salt form for enhanced stability and handling) is available for subsequent coupling or derivatization.
The subject of this guide, featuring a carbobenzyloxy (Cbz) protecting group on the secondary amine and a primary amine hydrochloride, presents a unique combination of steric and electronic properties. The Cbz group, a classic and robust amine protecting group, offers stability under a range of conditions and can be selectively removed, often through hydrogenolysis.[1] This controlled reactivity is fundamental to the construction of complex molecular architectures, including peptidomimetics and sophisticated molecular scaffolds.[2]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 1179362-94-7 | [3] |
| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [3] |
| Molecular Weight | 258.75 | [3] |
| Appearance | White to off-white solid | General Supplier Data |
| Solubility | Soluble in water, methanol, and other polar organic solvents | General Chemical Principles |
The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and weigh accurately compared to the free base, which is likely a viscous oil. The presence of both a protected carbamate and a primary ammonium salt influences its reactivity and solubility profile.
Synthesis and Manufacturing
The synthesis of this compound involves a key strategic step: the selective mono-protection of the unsymmetrical diamine, N-methyl-1,3-diaminopropane. The differential reactivity of the primary and secondary amines allows for regioselective protection.
Synthetic Strategy: The Logic of Selective Protection
The synthesis hinges on the selective acylation of the more nucleophilic and less sterically hindered primary amine of N-methyl-1,3-diaminopropane is generally not the desired pathway. However, in this case, the target is the N-protection of the secondary amine. This can be achieved under carefully controlled conditions. A general approach to mono-protection of diamines often involves using a limiting amount of the protecting group reagent. However, for selective protection of a secondary amine in the presence of a primary amine, specific reaction conditions are crucial.
A plausible synthetic pathway is outlined below. The direct Cbz protection of N-methyl-1,3-diaminopropane would likely lead to a mixture of products. A more controlled approach would be necessary to achieve the desired isomer.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on established methods for the Cbz protection of amines.[1]
Step 1: Synthesis of Benzyl (3-aminopropyl)(methyl)carbamate
-
To a stirred solution of N-methyl-1,3-diaminopropane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of tetrahydrofuran (THF) and water at 0 °C, add a base such as sodium bicarbonate (2.0 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.0-1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, if a biphasic system was used, separate the organic layer. If DCM was used, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired mono-protected diamine.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified benzyl (3-aminopropyl)(methyl)carbamate in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
A precipitate will form. Continue stirring for 30-60 minutes in the ice bath.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons of the Cbz group (a singlet around 5.1 ppm), the aromatic protons (a multiplet between 7.2 and 7.4 ppm), the methyl group on the nitrogen (a singlet around 2.8-3.0 ppm), and the propyl chain protons (multiplets in the aliphatic region). The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carbamate (around 156 ppm), the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the methyl and propyl groups.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. The spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base at m/z 223.29.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of the compound. A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid. The purity is determined by the area percentage of the main peak.
Applications in Drug Discovery and Development
The unique bifunctional nature of this compound makes it a valuable building block in several areas of drug discovery.
PROTAC Linker Synthesis
A significant application of this molecule is as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in determining the efficacy of a PROTAC by controlling the spatial orientation of the two ligands. This compound provides a flexible and synthetically tractable fragment for constructing these linkers.
Caption: Role of the diamine as a linker component in a PROTAC molecule.
The free primary amine can be coupled to one of the ligands or an extension of the linker, while the Cbz-protected secondary amine can be deprotected at a later stage for coupling to the other ligand, allowing for a modular and controlled assembly of the PROTAC molecule.
Scaffold for Medicinal Chemistry
Mono-protected diamines are fundamental building blocks for creating diverse molecular scaffolds. The conformationally flexible propyl chain of this compound allows for the positioning of substituents in various spatial orientations, which is crucial for optimizing interactions with biological targets.[4] By derivatizing the primary amine and subsequently deprotecting and modifying the secondary amine, a library of compounds with diverse functionalities can be generated for screening in drug discovery programs.
Peptide and Peptidomimetic Synthesis
The primary amine of this compound can be incorporated into peptide chains, for instance, at the C-terminus or as a side-chain modification, to introduce a cationic center or a point of attachment for other moieties. The Cbz-protected secondary amine can be unmasked later in the synthesis for further functionalization, such as cyclization or branching of the peptide backbone. This allows for the creation of non-natural peptide architectures with potentially enhanced stability and biological activity.
Safety and Handling
As a hydrochloride salt of an amine, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important and versatile building block for researchers in drug discovery and medicinal chemistry. Its well-defined structure, with orthogonally protected amino groups, provides a powerful tool for the controlled and modular synthesis of complex molecules, most notably as a key component in the rapidly evolving field of PROTACs. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its value as a cornerstone in the development of novel therapeutics.
References
[3] MedChemExpress. Benzyl (3-aminopropyl)(methyl)carbamate hydrochloride. [2] Life Chemicals. (2021). Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery. [5] Sigma-Aldrich. MRT - Mono-Boc-Protection of Diamines. [1] Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [4] ResearchGate. (2025). Conformationally restricted monoprotected diamines as scaffolds for design of biologically active compounds and peptidomimetics.
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- 5. Exploiting the MeDbz Linker To Generate Protected or Unprotected C-Terminally Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride (CAS: 1179362-94-7), a key bifunctional building block in modern organic synthesis and medicinal chemistry. The document details the compound's core physicochemical properties, including its precise molecular weight, and offers expert insights into its synthesis, purification, and analytical characterization. Furthermore, it explores the compound's significant applications, particularly as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs), supported by detailed, reproducible protocols and workflows. This guide serves as an essential resource for scientists leveraging this reagent in complex synthetic challenges and innovative drug discovery programs.
Chemical Identity and Physicochemical Properties
This compound is a mono-protected diamine derivative. The presence of a carboxybenzyl (Cbz) protecting group on one nitrogen atom and a methyl group on the same nitrogen renders the molecule a unique intermediate. The primary amine at the opposing end remains available for nucleophilic attack or further functionalization, while the hydrochloride salt form enhances its stability and handling characteristics as a solid.
Molecular Formula and Weight
The fundamental molecular characteristics are crucial for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.
Structure and Identification
-
Chemical Name: Benzyl (3-aminopropyl)(methyl)carbamate hydrochloride[2]
-
Chemical Structure:
-
SMILES Code: NCCCN(C(OCC1=CC=CC=C1)=O)C.[H]Cl[1]
-
This structure consists of a propane-1,3-diamine backbone. One nitrogen atom (N-1) is substituted with both a methyl group and a benzyloxycarbonyl (Cbz) group. The other nitrogen (at the 3-position) is a primary amine, which is protonated to form the hydrochloride salt.
-
Tabulated Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1179362-94-7 | [1][2] |
| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [1][2] |
| Molecular Weight | 258.75 g/mol | [2] |
| Form | Solid (Typical) | General Knowledge |
| Storage | Inert atmosphere, room temperature | [1] |
| Primary Application | PROTAC Linker, Synthetic Intermediate | [2] |
Synthesis and Purification: A Mechanistic Approach
The synthesis of this compound relies on the selective protection of its diamine precursor, N-methyl-1,3-diaminopropane. The choice of the Cbz group is strategic; it is stable under a wide range of reaction conditions but can be readily removed via catalytic hydrogenation, making it ideal for multi-step syntheses.[4][5]
Synthetic Rationale and Workflow
The most common synthetic route involves the reaction of N-methyl-1,3-diaminopropane with benzyl chloroformate.
-
Expertise & Causality: The starting material, N-methyl-1,3-diaminopropane, has two nitrogen atoms with different nucleophilicities. However, for a clean mono-protection, the reaction is typically run at a 1:1 stoichiometry or with a slight excess of the diamine. The reaction is performed in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloric acid generated in situ. This prevents the formation of the diamine dihydrochloride salt, which would halt the reaction. The final step involves treating the purified free base with ethereal or ethanolic HCl to precipitate the desired hydrochloride salt, which aids in purification and improves the compound's shelf-life.
Generalized Synthesis Workflow Diagram
Sources
1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride structure
An In-Depth Technical Guide to 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride
Abstract
This technical guide provides a comprehensive examination of this compound (CAS No: 1179362-94-7), a bifunctional organic building block of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. The molecule's unique architecture, featuring a selectively protected secondary amine and a reactive primary amine hydrochloride salt, makes it a versatile intermediate for constructing complex molecular scaffolds. This document details its molecular structure, the strategic role of the carboxybenzyl (Cbz) protecting group, a robust synthesis protocol, and standard methods for analytical characterization. Furthermore, it explores its applications as a synthetic precursor and outlines essential safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Introduction
In the intricate field of multi-step organic synthesis, particularly in the development of novel pharmaceutical agents, the ability to selectively modify one functional group in the presence of others is paramount. This necessity has given rise to the extensive use of protecting groups, which serve as temporary masks for reactive sites.[1] this compound is a prime exemplar of this chemical strategy. It is derived from the simple N-Methyl-1,3-diaminopropane, a molecule possessing two amine groups of differing reactivity (one primary, one secondary).[2][3] By selectively protecting the secondary amine with a carboxybenzyl (Cbz) group, a stable carbamate is formed, leaving the primary amine available for further chemical transformation.[4] The subsequent conversion to a hydrochloride salt enhances the compound's stability and handling characteristics, rendering the terminal primary amine ready for nucleophilic addition or coupling reactions upon deprotonation. This guide elucidates the core attributes of this valuable synthetic intermediate.
Chapter 1: Molecular Structure and Physicochemical Properties
The structure of this compound is defined by three key components: a central 1,3-diaminopropane backbone, a methyl and a carboxybenzyl (Cbz) group attached to the nitrogen at the 1-position, and a hydrochloride salt formed at the nitrogen of the 3-position.
The Cbz group, a benzyl carbamate, renders the N-1 nitrogen non-nucleophilic and stable to a wide range of reaction conditions, except for catalytic hydrogenolysis.[5][6] The propane linker provides conformational flexibility, while the terminal ammonium group serves as a latent nucleophile, which can be unmasked by treatment with a base.
Physicochemical Data
The key properties of the compound are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | Benzyl methyl(3-aminopropyl)carbamate hydrochloride | N/A |
| CAS Number | 1179362-94-7 | [7][8] |
| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [7][8] |
| Molecular Weight | 258.75 g/mol | [7] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in water, methanol, and DMSO | General Knowledge |
| Storage | Inert atmosphere, room temperature | [8] |
Chapter 2: The Strategic Role of the Carboxybenzyl (Cbz) Group
The utility of this compound stems directly from the strategic implementation of the Cbz protecting group. In the precursor, N-Methyl-1,3-diaminopropane, both the primary and secondary amines are nucleophilic and would compete in reactions with electrophiles, leading to a mixture of products.[3]
Causality of Protection: A protecting group is essential to achieve regioselectivity.[1] The Cbz group is introduced to temporarily block the reactivity of one amine, allowing the other to react selectively.[4] The secondary amine of the precursor is generally more nucleophilic than the primary amine due to the electron-donating effect of the methyl group, leading to its preferential reaction with benzyl chloroformate (Cbz-Cl) under controlled conditions.
Properties of the Cbz Group:
-
Formation: It is readily installed by reacting an amine with benzyl chloroformate, usually in the presence of a mild base to neutralize the HCl byproduct.[9][10]
-
Stability: The resulting carbamate is exceptionally stable to a wide range of reagents, including many acids, bases, and nucleophiles, making it compatible with numerous subsequent reaction steps.
-
Cleavage: The key advantage of the Cbz group is its facile removal under mild, neutral conditions via catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst).[5][6] This process, known as hydrogenolysis, cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. This specific lability allows for deprotection without affecting other sensitive functional groups that might be unstable to acidic or basic conditions.[5]
Chapter 3: Synthesis and Purification Protocol
The synthesis of this compound is a well-established, two-step process involving selective N-protection followed by salt formation.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Step 1: Synthesis of Benzyl methyl(3-aminopropyl)carbamate (Free Base)
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Methyl-1,3-diaminopropane (1.0 eq.).[2] Dissolve it in a suitable solvent such as dichloromethane (DCM) at a concentration of ~0.5 M.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and to minimize potential side reactions.
-
Base Addition: Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃, ~1.5 eq.), to the flask. The base neutralizes the hydrochloric acid that is generated during the reaction, preventing the protonation of the starting amine which would render it unreactive.
-
Cbz-Cl Addition: Slowly add a solution of benzyl chloroformate (Cbz-Cl, ~1.0 eq.) in DCM dropwise via the addition funnel over 30-60 minutes. Maintaining a slow addition rate at low temperature ensures selective protection of the more nucleophilic secondary amine.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous oil.
-
Purification: Purify the crude product using column chromatography on silica gel if necessary to remove any unreacted starting material or di-protected byproduct.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified free base from Step 1 in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in ether (~2M) or gaseous HCl until the solution reaches an acidic pH (test with pH paper).
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. Continue stirring for an additional 30 minutes in an ice bath to maximize precipitation.
-
Collection: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the final product, this compound, under vacuum to obtain a stable, crystalline solid.
Chapter 4: Analytical Characterization and Quality Control
Confirming the identity and purity of the final compound is a critical, self-validating step in the synthetic process. A combination of spectroscopic and chromatographic methods should be employed.
| Analytical Technique | Purpose & Expected Observations |
| ¹H NMR | Structure Confirmation: Expect to see characteristic signals for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the N-methyl protons (~2.9 ppm), and the three distinct methylene (CH₂) groups of the propane backbone. |
| ¹³C NMR | Structure Confirmation: Key signals include the carbamate carbonyl carbon (~156 ppm), carbons of the aromatic ring, the benzylic carbon, and the carbons corresponding to the N-methyl and propane chain. |
| Mass Spectrometry (MS) | Molecular Weight Verification: The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₂H₁₈N₂O₂) upon loss of HCl. |
| GC or HPLC | Purity Assessment: A single major peak should be observed, allowing for the quantification of purity (typically >95-98%). This is crucial for ensuring the material's suitability for subsequent reactions.[11][12][13] |
| Infrared (IR) Spectroscopy | Functional Group Analysis: Presence of a strong C=O stretch for the carbamate group (~1680-1700 cm⁻¹), N-H stretches for the ammonium salt, and C-H stretches. |
Chapter 5: Applications in Research and Drug Development
The primary utility of this compound is as a versatile bifunctional linker or building block.
-
Pharmaceutical Synthesis: The terminal primary amine can be readily deprotonated and used in a variety of coupling reactions, such as amide bond formation with activated carboxylic acids, reductive amination with aldehydes or ketones, or as a nucleophile in substitution reactions. This allows for the elongation of the molecule and the introduction of diverse functionalities, a common strategy in the synthesis of active pharmaceutical ingredients (APIs). The compound can be found as a structural motif in intermediates for various therapeutic agents.[14]
-
Peptide and Peptidomimetic Chemistry: While not a standard amino acid, the diaminopropane scaffold can be incorporated into peptide-like structures to create peptidomimetics with altered conformational properties and improved stability against enzymatic degradation.
-
Materials Science: The diamine structure can be used in the synthesis of polymers and functional materials where precise control over the placement of nitrogen atoms is required.
Chapter 6: Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions are essential.
-
Hazard Profile: The parent compound, 1,3-diaminopropane, is flammable, corrosive, and can cause severe skin burns and eye damage.[15][16][17] While the protected form is generally less aggressive, it should still be handled with care. The hydrochloride salt may be irritating to the skin, eyes, and respiratory tract.[18]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][19] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[8]
Conclusion
This compound is a strategically designed synthetic intermediate that embodies the principles of protecting group chemistry. Its structure provides a stable, masked secondary amine and a readily available primary amine, enabling chemists to perform selective, high-yield transformations. The robust protocols for its synthesis and purification, combined with its utility as a molecular building block, solidify its importance for professionals in drug discovery and advanced organic synthesis.
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- efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES. (2013, July 4).
- Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. | Request PDF - ResearchGate. ResearchGate. (2025, August 7).
- N-Benzyloxycarbonyl-1,3-propanediamine hydrochloride, 98%, Thermo Scientific. Fisher Scientific. (n.d.).
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An In-depth Technical Guide to 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride, a bifunctional molecule of significant interest in contemporary medicinal chemistry. With full editorial control, this document delves into the core chemical properties, a detailed plausible synthesis pathway, and its critical role as a linker in the development of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Identity and Properties
This compound is a mono-protected diamine, featuring a carboxybenzyl (Cbz) protecting group on one of the nitrogen atoms of the N-methyl-1,3-diaminopropane backbone. The hydrochloride salt form enhances its stability and handling characteristics.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1179362-94-7 | [1] |
| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [1][2] |
| Molecular Weight | 258.75 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | [3] |
| Melting Point | Not available | |
| Solubility | Soluble in water and polar organic solvents (predicted) | [4] |
| Storage | Inert atmosphere, room temperature | [5] |
The structure combines the rigidity of the benzyloxycarbonyl group with the flexibility of the propyl chain, a feature that is crucial for its function as a linker in PROTACs, allowing for the optimal spatial orientation of the two ends of the chimera.
Synthesis and Characterization
Proposed Synthesis Workflow
The synthesis would likely start from the commercially available N-methyl-1,3-diaminopropane.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane
-
Dissolution: In a round-bottom flask, dissolve N-methyl-1,3-diaminopropane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a mild inorganic base, such as sodium bicarbonate (1.5 eq), to the solution.
-
Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The use of a slight excess of the diamine can favor mono-protection.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-protected product.
Step 2: Formation of this compound
-
Dissolution: Dissolve the purified 1-N-Cbz-1-N-Methyl-1,3-diaminopropane in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): 7.30-7.40 (m, 5H, Ar-H of Cbz), 5.15 (s, 2H, -CH₂-Ph of Cbz), 3.30-3.50 (t, 2H, -N-CH₂-), 2.90-3.10 (t, 2H, -CH₂-NH₂), 2.90 (s, 3H, -N-CH₃), 1.70-1.90 (quintet, 2H, -CH₂-CH₂-CH₂-). Note: The presence of rotamers due to the carbamate bond may lead to peak broadening. |
| ¹³C NMR | δ (ppm): 156-157 (C=O), 136-137 (Ar-C), 127-129 (Ar-CH), 67-68 (-O-CH₂-Ph), 45-50 (-N-CH₂-), 35-40 (-CH₂-NH₂), 30-35 (-N-CH₃), 25-30 (-CH₂-CH₂-CH₂-). |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₂H₁₉N₂O₂⁺: 223.1441; found would be expected around this value. |
Applications in Drug Discovery: A Key PROTAC Linker
The primary and most significant application of this compound is as a bifunctional linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: General mechanism of action for a PROTAC.
The free amine of this compound can be coupled to a ligand for a target protein, while the Cbz-protected amine can be deprotected to reveal a secondary amine, which can then be coupled to a ligand for an E3 ligase. The length and flexibility of the propyl chain are critical for allowing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the properties of its precursors and related compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Toxicity: The parent compound, N-methyl-1,3-diaminopropane, is classified as a flammable liquid and is harmful if swallowed or in contact with skin.[6] It can cause severe skin burns and eye damage.[6] The Cbz protecting group is generally considered to be of low toxicity.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs and other complex molecules in drug discovery. Its well-defined structure, with a selectively protected amine and a flexible linker region, makes it an ideal tool for medicinal chemists. While detailed experimental data in the public domain is limited, its synthesis and properties can be reliably predicted based on established chemical principles. As the field of targeted protein degradation continues to expand, the importance of such specialized linkers is expected to grow.
References
- Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process. (n.d.). Google Patents.
- Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process. (n.d.). Google Patents.
- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin.
- The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross-Dehydrogenative Coupling.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- PubChem. (n.d.). Benzyl carbamate.
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- Chemsrc. (n.d.). Benzyl (3-aminopropyl)carbamate.
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- PubChem. (n.d.). N-Methyl-1,3-propanediamine.
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Introduction: The Strategic Importance of Mono-Protected Diamines
An In-depth Technical Guide to the Synthesis of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane Hydrochloride
In the landscape of modern drug discovery and fine chemical synthesis, diamine scaffolds are indispensable building blocks. Their utility, however, is often predicated on the ability to selectively functionalize one of the two amine groups. This necessity gives rise to the critical role of mono-protected diamines, which serve as versatile intermediates, enabling sequential and controlled chemical transformations. This compound is one such key intermediate. The presence of a carbobenzyloxy (Cbz) protecting group on the secondary amine and a free primary amine allows for regioselective elaboration of molecular structures. The terminal hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling, making it an ideal precursor for researchers in pharmaceutical and materials science.
This guide provides a comprehensive overview of a robust and reliable synthetic strategy for this compound, grounded in established chemical principles. We will delve into the rationale behind the chosen synthetic route, provide a detailed experimental protocol, and discuss the necessary purification and characterization steps, reflecting the expertise of a senior application scientist.
Synthetic Strategy: The Logic of Selective Protection
The core challenge in synthesizing the target compound lies in the selective protection of the secondary amine of the starting material, N-Methyl-1,3-propanediamine, in the presence of a more nucleophilic primary amine.
Retrosynthetic Analysis:
Our target molecule can be disconnected at the carbamate linkage, leading back to the starting diamine and a source of the Cbz group, such as benzyl chloroformate (Cbz-Cl). The final hydrochloride salt is formed in the last step from the purified free base.
The Challenge of Selectivity:
N-Methyl-1,3-propanediamine possesses two distinct nucleophilic centers: a primary amine (-NH₂) and a secondary amine (-NHCH₃). While primary amines are typically more sterically accessible, the secondary amine is also reactive. A successful synthesis must favor the formation of the N-Cbz product on the secondary amine. This is achieved by exploiting the inherent reactivity differences and carefully controlling reaction conditions. The secondary amine, while slightly less nucleophilic, can be targeted for protection. The subsequent protonation to form the hydrochloride salt occurs readily on the remaining free primary amine.
Part 1: Precursor and Product Characterization
A thorough understanding of the starting materials and the final product is fundamental.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| N-Methyl-1,3-propanediamine (Starting Material) | 6291-84-5 | C₄H₁₂N₂ | 88.15 | Colorless to amber liquid; Boiling Point: 139-141 °C.[1][2][3] |
| This compound (Target Product) | 1179362-94-7 | C₁₂H₁₉ClN₂O₂ | 258.74 | Typically an off-white solid.[4][5] |
Part 2: The Core Synthesis - A Step-by-Step Protocol
This section details the experimental procedure for the selective N-protection of N-Methyl-1,3-propanediamine. The causality behind each step is explained to provide a deeper understanding of the process.
Reaction Scheme
The overall transformation involves the acylation of the secondary amine with benzyl chloroformate, followed by an acidic workup to form the hydrochloride salt.
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Protocol
Materials:
-
N-Methyl-1,3-propanediamine (99%)
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), distilled
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
2 M HCl in diethyl ether
Procedure:
-
Reaction Setup: To a 3-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Methyl-1,3-propanediamine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M. Add triethylamine (TEA) (1.1 eq).
-
Rationale: DCM is an excellent inert solvent for this reaction. TEA acts as a base to neutralize the HCl byproduct generated during the acylation, preventing the protonation and deactivation of the starting diamine.
-
-
Acylation: Cool the solution to 0 °C using an ice-water bath. Slowly add a solution of benzyl chloroformate (1.0 eq) in DCM via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Rationale: The reaction is exothermic; slow addition at low temperature is crucial to control the reaction rate, maximize selectivity for the secondary amine, and minimize the formation of di-acylated and other side products.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Stirring overnight ensures the reaction goes to completion. TLC allows for qualitative assessment of the consumption of the starting material and the formation of the product.
-
Part 3: Workflow for Product Isolation and Purification
A systematic work-up and purification procedure is essential to isolate the desired product with high purity.
Purification Workflow Diagram
Caption: Step-by-step workflow for product work-up and purification.
Purification Protocol
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and then with brine.[6]
-
Rationale: The water wash removes the triethylamine hydrochloride salt. The NaHCO₃ wash removes any residual acidic impurities, and the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Chromatographic Purification: Purify the crude material using flash column chromatography on silica gel. A gradient elution system, typically starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., 0-10% methanol in DCM), is effective.
-
Rationale: Column chromatography separates the mono-protected product from any unreacted starting material, di-protected by-product, and other impurities based on polarity.
-
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. While stirring, slowly add a 2 M solution of HCl in diethyl ether until precipitation is complete.
-
Rationale: This converts the basic amine into its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and store than the free base oil.
-
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual soluble impurities and then dry it under vacuum.
Part 4: Safety Considerations
All chemical syntheses must be conducted with strict adherence to safety protocols.
-
N-Methyl-1,3-propanediamine: This compound is corrosive and flammable. It can cause severe skin burns and eye damage.[3] Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Benzyl Chloroformate (Cbz-Cl): This reagent is a potent lachrymator and is corrosive. It should be handled exclusively in a fume hood with appropriate PPE.
-
Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.
Conclusion
The synthesis of this compound is a multi-step process that hinges on the principles of selective chemical protection. By carefully controlling reaction conditions, particularly temperature and stoichiometry, and employing a systematic purification strategy, this valuable synthetic intermediate can be reliably prepared. The conversion to a hydrochloride salt provides a stable, solid product suitable for a wide range of applications in research and development. This guide offers a robust framework for its synthesis, empowering researchers to confidently produce this key chemical building block.
References
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- Google Patents. Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process (US5973205A).
- Pharmaffiliates. N-Methyl-1,3-propanediamine.
- Google Patents. Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process (WO1997002231A1).
- Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.
- ChemWhat. N-METHYL-1,3-PROPANEDIAMINE CAS#: 6291-84-5.
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A Researcher's Guide to the Safe Handling of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane Hydrochloride
An In-Depth Technical Guide for Drug Development Professionals
Introduction
1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride is a bespoke molecule often utilized in the intricate pathways of pharmaceutical synthesis. As with many specialized reagents, a comprehensive, peer-reviewed Safety Data Sheet (SDS) is not always readily available. This guide, therefore, has been meticulously compiled by synthesizing data from structurally analogous compounds, primarily the parent amine N-Methyl-1,3-propanediamine and the related 1,3-diaminopropane. This approach allows us to extrapolate and present a robust safety framework, empowering researchers to handle this compound with the highest degree of caution and preparedness. The core philosophy of this document is not just to state safety protocols, but to provide the scientific rationale behind them, ensuring a culture of informed safety in the laboratory.
Section 1: Hazard Identification and Risk Assessment
The primary hazards associated with this compound are derived from its diamine backbone. Amines are notoriously corrosive and can cause severe skin burns and eye damage upon contact.[1][2] The hydrochloride salt form suggests that the compound is likely a solid, which may present an inhalation hazard if handled as a fine powder.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1] |
| Acute Toxicity, Dermal | Category 2 | Fatal in contact with skin.[3][4] |
This table is an inferred classification based on the hazards of structurally similar compounds.
The presence of the Cbz (carboxybenzyl) protecting group may modulate the reactivity of the secondary amine, but the fundamental corrosive nature of the free primary amine and the overall molecule should be presumed.
Section 2: Prudent Handling and Engineering Controls
A multi-layered approach to safety is paramount when working with this class of compounds. The hierarchy of controls should always be prioritized, starting with the most effective measures.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing and dissolution, must be conducted within a certified chemical fume hood.[5] This is a non-negotiable standard to prevent inhalation of any airborne particles and to contain any potential splashes or spills. The fume hood sash should be kept as low as possible to maximize containment. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2][6]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is critical to prevent any direct contact with the chemical.
-
Hand Protection : Double gloving is recommended. A nitrile glove as the inner layer and a butyl rubber glove as the outer layer provide excellent protection against amines.[1][7] Gloves should be inspected for any signs of degradation or perforation before and during use.
-
Eye and Face Protection : Chemical safety goggles are mandatory.[2][8] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[4][8]
-
Body Protection : A flame-retardant lab coat is required. For larger scale operations, or when there is a significant risk of exposure, a chemically resistant apron or disposable coveralls should be utilized.[1]
Section 3: Emergency Procedures
Immediate and correct response to an exposure is critical to minimizing harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 20-30 minutes, while holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing and shoes.[2][5] Flood the affected skin with large amounts of water for at least 15 minutes.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[2][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting.[2][5] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[9] Seek immediate medical attention.[2] |
Accidental Release Measures
In the event of a spill, the following protocol should be followed:
-
Evacuate : Immediately evacuate all non-essential personnel from the area.
-
Ventilate : Ensure the area is well-ventilated, but do not open windows if it compromises the containment of the fume hood.
-
Contain : For a small spill, use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[2][9] Do not use combustible materials like sawdust.
-
Neutralize : Due to the amine nature, a weak acid solution (e.g., 5% citric acid) can be used for neutralization after the initial absorption.
-
Collect : Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose : All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[2]
Section 4: Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and to prevent hazardous situations.
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][7] The recommended storage temperature for the parent amine is in a refrigerator (2-8°C).[10]
-
Incompatible Materials : Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][9]
-
Stability : The compound is expected to be stable under recommended storage conditions. Avoid exposure to moisture and air to prevent degradation.
Section 5: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Disposal Methods : Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2] Do not dispose of down the drain.[2]
Conclusion
While a specific Safety Data Sheet for this compound is not widely available, a thorough understanding of its chemical structure and the known hazards of its parent amines allows for the development of a robust and comprehensive safety protocol. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergency situations, researchers can handle this compound with the confidence that they are protecting themselves and their colleagues. The information presented in this guide should be used to supplement, not replace, institutional safety training and protocols.
References
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- SAFETY D
- SAFETY D
- SAFETY D
- This compound - AAA-Chem. URL
- 1-N-CBZ-1-N-Methyl-1,3-DIAMINOPROPANE-HCl - Guidechem. URL
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- SAFETY D
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- safety d
- SAFETY DATA SHEET - Covestro Solution Center. URL
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- Safety d
- Chemical Safety Data Sheet MSDS / SDS - N-METHYL-1,3-PROPANEDIAMINE - ChemicalBook. URL
- Safety Data Sheet: 1,3-Diaminopropane - Chemos GmbH&Co.KG. URL
- CAS No : 6291-84-5| Chemical Name : N-Methyl-1,3-propanediamine | Pharmaffili
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1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride solubility
An In-depth Technical Guide to the Solubility of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. This compound is a valuable bifunctional building block in medicinal chemistry and organic synthesis, featuring a protected secondary amine and a primary amine salt. Understanding its solubility is paramount for its effective use in reaction solvent selection, purification, and formulation development. Due to the absence of publicly available empirical data, this guide establishes a predicted solubility profile based on first principles of chemical structure and polarity. Furthermore, it provides a detailed, field-proven experimental protocol for the accurate determination of its solubility in various solvent systems, empowering researchers to generate reliable data for their specific applications.
Introduction to the Molecule and its Significance
Molecular Structure and Functional Characteristics
This compound is a synthetic intermediate characterized by several key structural features that dictate its chemical behavior and physical properties:
-
Carboxybenzyl (Cbz) Protecting Group: A common amine protecting group that introduces a significant hydrophobic and aromatic character via the benzyl moiety. The carbamate linkage itself is polar.[1]
-
Tertiary Amine (Protected): The nitrogen atom bonded to the Cbz group, a methyl group, and the propane chain.
-
Primary Ammonium Hydrochloride: The terminal amine exists as a hydrochloride salt, introducing an ionic, highly polar, and hydrophilic center. The formation of amine hydrochloride salts is a common strategy to improve the stability and handling of amines but often leads to high lattice energy and reduced solubility in non-polar organic solvents.[2]
-
Propyl Linker: A flexible, non-polar aliphatic chain connecting the two nitrogen centers.
The presence of both a large, hydrophobic Cbz group and a highly polar ionic center makes this molecule amphiphilic, suggesting a complex solubility profile that is highly dependent on the chosen solvent system.
Importance in Research and Development
This molecule serves as a critical building block, offering two distinct and differentially protected amine functionalities. This allows for selective chemical transformations, making it valuable in the synthesis of:
-
Pharmaceutical Agents: As a scaffold for building more complex molecules with specific biological targets.
-
Ligands for Metal Complexes: The diamine structure is a classic motif for creating chelating agents.
-
Specialty Polymers and Materials: Used to introduce specific functional properties into larger macromolecules.
Success in these synthetic applications is critically dependent on identifying suitable solvent systems that can effectively dissolve the starting material to ensure homogeneous reaction conditions.
Predicted Solubility Profile
Analysis of Physicochemical Properties
The solubility of a solute is governed by the principle of "like dissolves like." The interplay between the ionic hydrochloride group and the hydrophobic Cbz group is the primary determinant of this molecule's solubility.
-
Ionic Character: The –NH3+Cl- group will dominate solubility in highly polar, protic solvents capable of solvation and hydrogen bonding, such as water and short-chain alcohols.
-
Hydrophobic Character: The benzyl ring of the Cbz group will limit solubility in highly polar solvents but favor solubility in solvents with some non-polar character.
-
Hydrogen Bonding: The molecule has hydrogen bond donors (–NH3+) and acceptors (carbamate oxygens), which will interact favorably with protic solvents.[3]
Qualitative Solubility Predictions
Based on these structural attributes, a qualitative solubility profile can be predicted. This serves as a starting point for experimental verification.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | These solvents can effectively solvate the ionic hydrochloride salt through ion-dipole interactions and hydrogen bond with both the ammonium group and carbamate oxygens. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to Low | Capable of solvating polar groups but are less effective at solvating the ionic salt compared to protic solvents. The hydrophobic Cbz group may improve solubility here. |
| Ethers | THF, Diethyl Ether | Very Low | Lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the salt. |
| Chlorinated Solvents | Dichloromethane (DCM) | Low to Insoluble | While able to dissolve many organic compounds, DCM is generally a poor solvent for salts. |
| Hydrocarbons | Hexanes, Toluene | Insoluble | These non-polar solvents cannot effectively solvate the ionic or polar parts of the molecule. |
Experimental Protocol for Solubility Determination
To move beyond prediction, quantitative solubility must be determined experimentally. The isothermal equilibrium method is the gold standard for this purpose, as it ensures that the thermodynamic solubility limit is reached.[4]
Core Principle
The method involves generating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is achieved. The concentration of the solute in the supernatant is then measured to determine the solubility.
Diagram of the Experimental Workflow
Caption: Isothermal equilibrium solubility determination workflow.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not available, data from structural analogs like 1,3-diaminopropane suggest that it should be handled with care.[5][6]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Reactivity: As an amine hydrochloride, it is a weak acid. Avoid contact with strong bases, which could liberate the free amine.
Detailed Step-by-Step Methodology
Materials:
-
This compound
-
Selected solvents (analytical grade)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Analytical balance
-
Constant temperature shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV, Gravimetric analysis equipment)
Procedure:
-
Preparation: Add an excess amount of the compound (e.g., 20-30 mg, accurately weighed) to a tared glass vial. The key is to ensure solid remains undissolved at equilibrium.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully draw the clear supernatant into a syringe. Attach a syringe filter and discard the first few drops to saturate the filter material. Collect a precise aliquot of the filtrate into a clean, tared vial (for gravimetric analysis) or a volumetric flask (for chromatographic analysis).
-
Quantification:
-
Gravimetric Method: Accurately weigh the vial containing the filtrate. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at low heat. Once the solvent is fully removed, weigh the vial again. The mass of the residue is the amount of dissolved solute.
-
HPLC-UV Method: Dilute the collected filtrate to a suitable concentration within the linear range of a previously established calibration curve. The Cbz group provides a strong UV chromophore, making HPLC-UV an ideal technique.
-
-
Calculation: Calculate the solubility using the appropriate formula based on the quantification method.[4]
-
Gravimetric: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of filtrate in mL)
-
HPLC: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)
-
Interpreting Solubility Data
The Causality Behind Solubility
The experimentally determined solubility values provide direct insight into the intermolecular forces at play. High solubility in a given solvent indicates that the solute-solvent interactions are strong enough to overcome the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions.
Logical Relationships in Solvent Selection
The relationship between the molecule's structure and its solubility can be visualized to guide solvent selection for various applications.
Caption: Relationship between molecular features and solvent properties.
This diagram illustrates that matching the key features of the solute with those of the solvent is crucial. The ionic center requires a highly polar, preferably protic, solvent for effective dissolution.
Conclusion
This compound possesses a complex, amphiphilic structure that necessitates a careful and empirical approach to solvent selection. While theoretical predictions suggest high solubility in polar protic solvents like water and methanol, its utility in organic synthesis demands precise knowledge of its solubility in a broader range of media. The isothermal equilibrium protocol detailed in this guide provides a robust, self-validating framework for researchers to generate the high-quality, quantitative data required for optimizing reaction conditions, developing purification strategies, and advancing their research and development objectives.
References
- N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem.
- 1,3-Diaminopropane - Wikipedia.
- Cbz-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Safety Data Sheet: 1,3-Diaminopropane - Chemos GmbH&Co.KG. Chemos GmbH & Co. KG. [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Jamaica. [Link]
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Jamaica. [Link]
- Glutamic acid protection using cbz ? | ResearchGate.
- CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents.
- 1,3-Propanediamine, N-methyl- - the NIST WebBook. National Institute of Standards and Technology. [Link]
- Chemical Properties of 1,3-Propanediamine, N-methyl- (CAS 6291-84-5) - Cheméo. Cheméo. [Link]
- Safety Data Sheet 1,3-Diaminopropane 1. Identification Product name - metasci. Meta-Sci. [Link]
- (PDF) Copper Based N,N-Dimethyl-N-(1- Pyridinylmethylidene) Propane-1,3-Diamine Compound: Synthesis, Characterization, and Its Application toward Biocidal Activity - ResearchGate.
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- Experiment 13 – Properties of Amines and Amides - Moorpark College. Moorpark College. [Link]
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1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride NMR data
An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of this compound (CAS: 1179362-94-7). As a key bifunctional building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document, intended for researchers, chemists, and drug development professionals, details the predicted ¹H and ¹³C NMR spectral data, explains the rationale behind signal assignments based on fundamental principles, and presents a robust, self-validating protocol for experimental data acquisition and interpretation. By synthesizing data from structurally related compounds and foundational spectroscopic theory, this guide serves as an authoritative reference for the characterization of this and similar carbamate-protected amino compounds.
Part 1: Molecular Structure and Spectroscopic Significance
This compound is a versatile synthetic intermediate. Its structure incorporates a primary amine (as a hydrochloride salt), a Cbz-protected secondary amine, and a flexible three-carbon propyl chain. This unique combination of functional groups presents a distinct NMR fingerprint that is crucial for reaction monitoring, quality control, and final product verification.
The presence of the carboxybenzyl (Cbz) protecting group, the N-methyl substituent, and the protonated primary amine each imparts specific electronic effects that govern the chemical shifts and coupling patterns of the molecule's protons and carbons. Understanding these influences is key to accurate spectral interpretation.
Caption: Molecular structure of this compound.
Part 2: Predicted NMR Spectral Data and Interpretation
While a definitive experimental spectrum for this exact compound is not widely published, a highly accurate prediction can be synthesized from the analysis of its constituent parts and related molecules.[1][2] The hydrochloride form dictates the use of polar, protic-compatible deuterated solvents such as D₂O or DMSO-d₆ for analysis. The data below is predicted for a standard high-field NMR instrument (e.g., 400 MHz for ¹H).
Predicted ¹H NMR Data
The proton spectrum is the most informative for initial structural verification. The key is to recognize how the electron-withdrawing Cbz group and the protonated ammonium group deshield adjacent protons, shifting them downfield.[3]
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| Aromatic (C₆H₅) | 7.30 - 7.45 | Multiplet (m) | 5H | - | Protons on the phenyl ring of the Cbz group. |
| Benzylic (O-CH₂-Ph) | 5.15 | Singlet (s) | 2H | - | The two equivalent protons are adjacent to an oxygen and the aromatic ring, resulting in a significant downfield shift. The signal may show broadening due to rotamers. |
| Methylene (C1') | 3.45 | Triplet (t) | 2H | ~7.0 | This CH₂ group is adjacent to the Cbz-protected nitrogen, causing a downfield shift. It is coupled to the C2' protons. |
| Methylene (C3') | 3.05 | Triplet (t) | 2H | ~7.5 | This CH₂ group is adjacent to the positively charged -NH₃⁺ group, leading to strong deshielding and a downfield shift. It is coupled to the C2' protons. |
| N-Methyl (N-CH₃) | 2.95 | Singlet (s) | 3H | - | The methyl group attached to the nitrogen is a sharp singlet. Its position is influenced by the Cbz group. |
| Methylene (C2') | 2.05 | Quintet (p) | 2H | ~7.2 | This central CH₂ group is coupled to both the C1' and C3' protons (4 neighbors), resulting in a quintet (or pentet). It is the most upfield of the aliphatic chain protons. |
| Ammonium (-NH₃⁺) | 8.0 - 8.5 | Broad Singlet (br s) | 3H | - | Exchangeable protons of the ammonium salt. This signal will be broad and its position is highly dependent on concentration and residual water. It will not be observed in D₂O. |
Predicted ¹³C NMR Data
Carbon NMR provides complementary information, confirming the carbon skeleton and the presence of key functional groups like the carbonyl.[4]
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 156.5 | The carbamate carbonyl carbon has a characteristic chemical shift in this region.[5] |
| Aromatic (ipso-C) | 136.0 | The aromatic carbon directly attached to the benzylic CH₂ group. |
| Aromatic (C₆H₅) | 127.5 - 128.5 | Signals for the remaining five carbons of the phenyl ring. |
| Benzylic (O-CH₂-Ph) | 67.0 | The benzylic carbon, shifted downfield by the adjacent oxygen. |
| Methylene (C1') | 48.5 | Adjacent to the Cbz-protected nitrogen. The exact shift can be influenced by rotational isomers (rotamers) around the N-C(O) bond. |
| N-Methyl (N-CH₃) | 35.0 | The N-methyl carbon signal. |
| Methylene (C3') | 37.0 | Adjacent to the protonated primary amine. |
| Methylene (C2') | 25.0 | The central and most shielded carbon of the propyl chain. |
Part 3: A Self-Validating Experimental Protocol
To ensure trustworthy and reproducible results, the following multi-step protocol, incorporating both 1D and 2D NMR techniques, is recommended. The use of 2D NMR provides an internal cross-validation of the structural assignments.[6]
Step 1: Sample Preparation
-
Solvent Selection:
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): Primary recommendation. It readily dissolves hydrochloride salts and allows for the observation of exchangeable N-H protons.
-
D₂O (Deuterium oxide): A viable alternative. It will cause the -NH₃⁺ protons to exchange with deuterium, making them disappear from the ¹H spectrum, which can be a useful diagnostic tool.
-
-
Procedure:
-
Weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.
-
Add ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Cap the tube and vortex gently until the sample is fully dissolved. A brief period in a sonicator bath can aid dissolution if needed.
-
The residual solvent peak (DMSO-d₅ at ~2.50 ppm; HDO at ~4.79 ppm in D₂O) can be used as a secondary chemical shift reference.[7]
-
Step 2: Data Acquisition Workflow
Caption: A robust workflow for the acquisition and validation of NMR data.
Step 3: Interpretation and Validation using 2D NMR
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment is critical for validating the propane chain assignments. It will show a cross-peak between the protons at C1' (~3.45 ppm) and C2' (~2.05 ppm), and another cross-peak between the protons at C2' (~2.05 ppm) and C3' (~3.05 ppm). This directly confirms the connectivity of the aliphatic backbone.[8]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It provides unambiguous confirmation of the assignments in Tables 2.1 and 2.2. For example, it will show a correlation between the proton signal at ~2.95 ppm and the carbon signal at ~35.0 ppm, definitively assigning them to the N-CH₃ group.
Part 4: Causality, Pitfalls, and Expert Insights
-
Causality of Solvent Choice: The hydrochloride salt form makes the molecule highly polar and often poorly soluble in less polar solvents like CDCl₃. Using DMSO-d₆ or D₂O is not merely a suggestion but a necessity driven by the physicochemical properties of the analyte.
-
Rotational Isomers (Rotamers): The Cbz group's amide-like bond (N-C=O) can exhibit restricted rotation. This can sometimes lead to broadening of the signals for the N-CH₃ and adjacent CH₂ (C1') protons, or even the appearance of two distinct sets of signals for these groups at low temperatures. Awareness of this potential phenomenon is key to avoiding misinterpretation.
-
pH and Protonation State: The chemical shifts, particularly for protons and carbons near the amine groups, are sensitive to the pH and protonation state. As this is a hydrochloride salt, the primary amine is expected to be fully protonated. Any basic impurities could neutralize the salt, causing significant upfield shifts for the C3' and C2' signals.
Conclusion
The structural elucidation of this compound by NMR spectroscopy is a straightforward process when guided by a foundational understanding of chemical principles and a systematic experimental approach. The predicted ¹H and ¹³C NMR data presented herein provide a reliable template for analysis. By employing a comprehensive workflow that includes both 1D and 2D NMR techniques, researchers can achieve unambiguous, trustworthy, and verifiable characterization of this important chemical building block, ensuring the integrity of their subsequent research and development efforts.
References
- Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- ResearchGate. NMR studies of mixed amines.
- INIS-IAEA. Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide.
- Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018).
- AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
- The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. Organic & Biomolecular Chemistry.
- ResearchGate. 1 H NMR spectrum of the diamine I.
- ResearchGate. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates | Request PDF.
- Oakwood Chemical. N-Cbz-1,3-Diaminopropane hydrochloride.
- Chemistry LibreTexts. NMR - Interpretation. (2023).
- ACS Catalysis. Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
- ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021).
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. (2005).
- ResearchGate. 13C-NMR chemical shifts (δ in ppm) and 13C-19F coupling constants....
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- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Spectral Characteristics of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectral data for 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride (CAS: 1179362-94-7). Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to present a comprehensive set of predicted spectral data. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering a robust framework for the identification and characterization of this and structurally related molecules. The causality behind experimental choices and the interpretation of spectral features are explained to provide field-proven insights.
Introduction
This compound is a bifunctional organic molecule that incorporates a carbobenzyloxy (Cbz) protected amine, a secondary methylamine, and a primary amine in its hydrochloride salt form. The Cbz group is a common amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under a range of conditions and its facile removal by catalytic hydrogenation. The diamine backbone provides a versatile scaffold for the synthesis of various derivatives with potential applications in drug discovery and materials science.
Accurate characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular structure is fundamental to interpreting its spectral data.
An In-Depth Technical Guide to 1-N-Cbz-1-N-Methyl-1,3-diaminopropane Hydrochloride: A Key Building Block for Innovative Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Synthetic Landscape with a Versatile Diamine Building Block
In the intricate world of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, mono-protected diamines stand out for their utility in constructing complex molecular architectures with precision and control. This guide focuses on a particularly valuable reagent: 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride (CAS No. 1179362-94-7).[1][2][3][4][5][6][7]
This molecule, featuring a propane-1,3-diamine core differentially protected with a carboxybenzyl (Cbz) group on one nitrogen and a methyl group on the same nitrogen, offers a unique combination of stability and reactivity. The Cbz group provides robust protection under a variety of synthetic conditions, while the free primary amine serves as a reactive handle for subsequent chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, will delve into the core technical aspects of this compound, from its procurement and quality assessment to its synthesis and strategic applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Understanding the Molecule: Properties and Supplier Landscape
This compound is a white to off-white solid, typically supplied as a hydrochloride salt to improve its stability and handling characteristics. Its strategic design, with one amine masked as a carbamate and the other as a free primary amine, makes it an invaluable tool for sequential chemical modifications.
Key Chemical Properties:
| Property | Value | Source |
| CAS Number | 1179362-94-7 | [2][4][5] |
| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [2][3][4] |
| Molecular Weight | 258.75 g/mol | [2][4] |
| Appearance | White to off-white solid | General Supplier Data |
| Storage | Inert atmosphere, room temperature | [5] |
Procurement from Reputable Suppliers:
A reliable supply of high-purity starting materials is the bedrock of any successful synthetic campaign. Several chemical suppliers specialize in providing building blocks for research and development. When sourcing this compound, it is crucial to partner with vendors who can provide comprehensive analytical data to verify the identity and purity of the compound.
Table of Representative Suppliers:
| Supplier | Product Name | Purity/Specification |
| BLDpharm | This compound | Inquiry for details |
| MedChemExpress | Benzyl (3-aminopropyl)(methyl)carbamate hydrochloride | >98% |
| Guidechem | 1-N-CBZ-1-N-Methyl-1,3-DIAMINOPROPANE-HCl | Inquiry for details |
It is imperative for the researcher to request and scrutinize the Certificate of Analysis (CoA) from the supplier, which should include details on the analytical methods used for quality control and the corresponding results.
The Synthetic Rationale: A Step-by-Step Approach to Preparation
While this compound is commercially available, understanding its synthesis provides valuable insights into potential impurities and informs the design of related analogues. The preparation typically involves the selective protection of N-methyl-1,3-diaminopropane.
Conceptual Synthetic Workflow:
Sources
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- 2. medchemexpress.com [medchemexpress.com]
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- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 1179362-94-7|this compound|BLD Pharm [bldpharm.com]
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- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Benzyl (3-aminopropyl)(methyl)carbamate Hydrochloride: A Key Linker in PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of benzyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS No: 1179362-94-7), a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). As the field of targeted protein degradation continues to expand, a deep understanding of the tools and reagents that enable this technology is paramount. This document details the chemical and physical properties of benzyl (3-aminopropyl)(methyl)carbamate hydrochloride, outlines a probable synthetic route, discusses its critical role in PROTAC design and synthesis, and provides essential safety and handling information. The insights provided are intended to empower researchers in the rational design and synthesis of novel PROTAC-based therapeutics.
Introduction: The Critical Role of Linkers in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[3] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy.[4] An optimal linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation of the POI.[1]
Benzyl (3-aminopropyl)(methyl)carbamate hydrochloride has emerged as a valuable linker in the PROTAC toolbox. Its structure incorporates a protected amine, which can be deprotected to allow for covalent attachment to either the POI-binding ligand or the E3 ligase ligand, and a carbamate group that influences its physicochemical properties. This guide will delve into the specific attributes of this linker that make it a compelling choice for PROTAC development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a linker is crucial for predicting the overall drug-like properties of the resulting PROTAC, including its solubility and cell permeability.[1]
| Property | Value | Source |
| CAS Number | 1179362-94-7 | [5] |
| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [5] |
| Molecular Weight | 258.75 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | [6] |
| Melting Point | Not available | |
| Solubility | Not available | |
| Storage | Recommended to be stored under the conditions specified in the Certificate of Analysis.[7] |
Synthesis and Characterization
While a specific, detailed synthesis protocol for benzyl (3-aminopropyl)(methyl)carbamate hydrochloride is not widely published, a plausible synthetic route can be devised based on standard organic chemistry principles. The synthesis would likely involve the protection of one of the amino groups of N-methylpropane-1,3-diamine, followed by reaction with benzyl chloroformate and subsequent hydrochloride salt formation.
Postulated Synthesis Workflow
Caption: Postulated synthetic workflow for benzyl (3-aminopropyl)(methyl)carbamate hydrochloride.
Characterization
The identity and purity of benzyl (3-aminopropyl)(methyl)carbamate hydrochloride should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl group and the propyl chain, and the methyl group protons.
-
¹³C NMR will show distinct signals for the carbonyl carbon of the carbamate, the aromatic carbons, and the aliphatic carbons.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic peaks are expected for the N-H stretching of the ammonium salt, C=O stretching of the carbamate, and C-H stretching of the aromatic and aliphatic groups.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show the molecular ion peak corresponding to the free base, benzyl (3-aminopropyl)(methyl)carbamate.
-
Note: As of the time of writing, publicly available experimental spectroscopic data for this specific compound is limited. Researchers should perform their own characterization to confirm the structure and purity.
Application in PROTAC Synthesis
The primary application of benzyl (3-aminopropyl)(methyl)carbamate hydrochloride is as a linker in the synthesis of PROTACs.[4][7] The terminal primary amine, after deprotection of the hydrochloride salt, serves as a nucleophile for coupling with an appropriate electrophilic handle on either the POI-binding ligand or the E3 ligase ligand.
General PROTAC Synthesis Workflow
Caption: Generalized workflow for the use of the linker in PROTAC synthesis.
The choice of coupling chemistry will depend on the functional groups present on the ligands. Common methods include amide bond formation, reductive amination, and click chemistry. The benzyl carbamate protecting group on the other end of the linker can be removed under appropriate conditions to allow for the attachment of the second ligand.
Safety and Handling
While a specific safety data sheet (SDS) for benzyl (3-aminopropyl)(methyl)carbamate hydrochloride is not widely available, data for the closely related compound, benzyl (3-aminopropyl)carbamate, can provide guidance.[8]
-
Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8] May also cause respiratory irritation.[8]
-
Handling:
-
Storage:
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[8]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
If swallowed: Rinse mouth.[8]
-
Disclaimer: This safety information is based on a related compound and should be used as a guide only. It is essential to consult the specific SDS provided by the supplier and to conduct a thorough risk assessment before handling this chemical.
Conclusion
Benzyl (3-aminopropyl)(methyl)carbamate hydrochloride is a valuable and versatile linker for the synthesis of PROTACs. Its chemical structure allows for sequential and controlled conjugation to both a POI-binding ligand and an E3 ligase ligand. While there is a need for more publicly available data on its specific physicochemical properties and detailed synthetic protocols, this guide provides a solid foundation for researchers working in the field of targeted protein degradation. As the design of PROTACs becomes increasingly sophisticated, a deep understanding of the properties and applications of linkers like benzyl (3-aminopropyl)(methyl)carbamate hydrochloride will be essential for the development of the next generation of protein-degrading therapeutics.
References
- Maple, H. J., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology, 2(4), 946-966.
- DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(10), 1235-1243.
- Google Patents. (n.d.). RU2323923C2 - METHOD TO MANUFACTURE BENZYLDIMETHYL[3-(MYRISTOILAMINO)PROPYL]AMMOINIUM CHLORIDE MONOHYDRATE - C26H47ClN2O·H2O.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- PubChem. (n.d.). benzyl N-(3-aminopropyl)carbamate hydrochloride.
- Google Patents. (n.d.). US9487500B2 - Compounds and compositions thereof.
- Google Patents. (n.d.). CN101591265A - A kind of preparation method of benzyl imine methyl ether hydrochloride.
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- 8. file.medchemexpress.com [file.medchemexpress.com]
The Carboxybenzyl (Cbz) Group in Diamine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules with multiple reactive sites, such as those prevalent in drug discovery. Among these, the carboxybenzyl (Cbz or Z) group stands out for its robustness and versatile applications in amine protection. This technical guide provides an in-depth exploration of the Cbz protecting group's role in the selective functionalization of diamines. We will delve into the mechanistic principles of Cbz protection and deprotection, strategies for achieving regioselectivity in both symmetrical and unsymmetrical diamines, and the critical concept of orthogonality in multi-step synthetic routes. This guide will further present field-proven experimental protocols and discuss the application of Cbz-protected diamines as pivotal building blocks in medicinal chemistry and the development of novel therapeutics.
Introduction: The Imperative of Amine Protection in Diamine Chemistry
Diamines are fundamental structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials. Their two nucleophilic amino groups, however, present a significant challenge in chemical synthesis. Uncontrolled reactivity can lead to a mixture of products, including undesired polymerization and di-substitution, which significantly complicates purification and reduces the yield of the target molecule.[1]
To overcome this, chemists employ protecting groups to temporarily "mask" one or both amine functionalities, thereby directing the reaction to the desired site.[1] The ideal protecting group should be:
-
Easy to introduce in high yield under mild conditions.
-
Stable to a wide range of reaction conditions.
-
Readily removable in high yield under specific and mild conditions that do not affect other functional groups in the molecule.
The carboxybenzyl (Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, fulfills these criteria exceptionally well, establishing itself as a workhorse in organic synthesis, particularly in peptide chemistry.[2][3] Its utility extends profoundly into the selective modification of diamines, enabling the precise construction of complex molecular architectures.[1]
The Cbz Group: A Mechanistic Overview
The Cbz group, a benzyloxycarbonyl moiety, converts a highly nucleophilic amine into a significantly less reactive carbamate.[3][4] This transformation effectively suppresses the basic and nucleophilic character of the nitrogen lone pair, allowing for subsequent chemical modifications at other positions of the molecule.[4]
Introduction of the Cbz Group
The most common method for introducing the Cbz group is through the reaction of an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[4] This reaction, often performed under Schotten-Baumann conditions (an aqueous basic solution), proceeds via a nucleophilic acyl substitution mechanism.[2][3]
Caption: Mechanism of Cbz Protection.
The amine's lone pair attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion, facilitated by the base which neutralizes the generated HCl, results in the formation of the stable Cbz-protected amine.[3]
Deprotection of the Cbz Group
The removal of the Cbz group is one of its most attractive features, as it can be achieved under very mild and selective conditions.
2.2.1. Catalytic Hydrogenolysis
The most widely used method for Cbz deprotection is catalytic hydrogenolysis.[2][3] This reaction involves the use of a palladium catalyst, typically 10% palladium on carbon (Pd/C), and a source of hydrogen.[2][5] The reaction proceeds cleanly, yielding the free amine, toluene, and carbon dioxide as the only byproducts, which are volatile and easily removed.[2]
Caption: Cbz Deprotection via Catalytic Hydrogenolysis.
2.2.2. Catalytic Transfer Hydrogenation
An alternative to using hydrogen gas, which can be cumbersome and hazardous, is catalytic transfer hydrogenation.[6] This method utilizes a hydrogen donor, such as ammonium formate, formic acid, or cyclohexene, in the presence of a palladium catalyst.[6][7][8] This technique is particularly advantageous for its operational simplicity and mild reaction conditions.[6]
2.2.3. Acidic Cleavage
The Cbz group can also be cleaved under strong acidic conditions, such as with HBr in acetic acid.[2][9] This method is less common due to its harshness but can be useful when the substrate is sensitive to hydrogenation.[9][10]
Selective Protection of Diamines with the Cbz Group
The true utility of the Cbz group in diamine chemistry lies in its ability to facilitate selective protection, enabling the differentiation of two chemically similar amine groups.
Monoprotection of Symmetrical Diamines
For symmetrical diamines, achieving monoprotection requires careful control of reaction conditions. By using a stoichiometric amount of benzyl chloroformate and carefully controlling the addition rate and temperature, it is possible to favor the formation of the mono-Cbz-protected diamine over the di-protected byproduct.
Regioselective Protection of Unsymmetrical Diamines
In unsymmetrical diamines, where the two amino groups have different reactivities (e.g., primary vs. secondary, or aliphatic vs. aromatic), regioselective protection can often be achieved. The more nucleophilic amine will typically react preferentially with benzyl chloroformate. For instance, in a diamine containing both a primary and a secondary amine, the primary amine is generally more reactive and will be selectively protected.
Orthogonal Protection Strategies in Diamine Synthesis
In complex syntheses, it is often necessary to protect multiple functional groups. An orthogonal protection strategy allows for the selective deprotection of one group in the presence of others.[5] The Cbz group is a key player in such strategies due to its unique deprotection conditions.[2]
The Cbz group is orthogonal to two other widely used amine protecting groups:
-
tert-Butoxycarbonyl (Boc): Cleaved under acidic conditions (e.g., trifluoroacetic acid).[2][11]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Cleaved under basic conditions (e.g., piperidine).[2]
This orthogonality is fundamental in multi-step syntheses, such as solid-phase peptide synthesis, where different amino groups need to be deprotected at different stages of the synthesis.[5]
Caption: Orthogonal Deprotection Scheme.
Experimental Protocols
The following are representative experimental protocols for the introduction and removal of the Cbz protecting group on a diamine.
Protocol 1: Mono-Cbz Protection of Ethylenediamine
Objective: To synthesize N-Cbz-1,2-diaminoethane.[1]
Materials:
-
Ethylenediamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of ethylenediamine (2.0 equivalents) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.0 equivalent) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield N-Cbz-1,2-diaminoethane.
Protocol 2: Cbz Deprotection of N-Cbz-1,2-diaminoethane by Catalytic Hydrogenolysis
Objective: To deprotect N-Cbz-1,2-diaminoethane to yield ethylenediamine.
Materials:
-
N-Cbz-1,2-diaminoethane
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve N-Cbz-1,2-diaminoethane (1.0 equivalent) in methanol in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected diamine.
Applications in Drug Development
Cbz-protected diamines are invaluable building blocks in the synthesis of a wide range of pharmaceuticals. The ability to selectively functionalize one amine group while the other is protected allows for the construction of complex molecular scaffolds with precise control over the spatial arrangement of functional groups.[12] This is particularly important in the design of ligands that bind to specific biological targets.
Conformationally restricted diamines, often synthesized using Cbz protection strategies, are attractive scaffolds in drug discovery as they can pre-organize functional groups in a defined spatial manner, which can lead to a decrease in the entropy of binding to a biological target and thus higher affinity.[12]
Conclusion
The carboxybenzyl (Cbz) protecting group is an indispensable tool in the synthetic chemist's arsenal, particularly for the selective manipulation of diamines. Its robust stability, ease of introduction, and mild, selective removal via hydrogenolysis make it a superior choice for a wide range of applications. The orthogonality of the Cbz group to other common amine protecting groups further enhances its utility in complex, multi-step syntheses. For researchers and professionals in drug development, a thorough understanding of the principles and practical applications of Cbz protection in diamine chemistry is essential for the efficient and precise construction of novel therapeutic agents.
References
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- Gowda, D. C. (1998). A new application of ammonium formate catalytic transfer hydrogenolysis, in the presence of palladised carbon, for removal of 2-chlorobenzyloxycarbonyl (2-ClZ), 2,6-dichlorobenzyl (2,6-C 12Bzl), bromobenzyloxycarbonyl (BrZ) and phenacyl ester (OPa) from amino acids, peptides and high molecular weight polymers is reported. Indian Journal of Chemistry - Section B, 37(10), 978-982.
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- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
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- BenchChem. (2025). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. BenchChem.
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1, 490-491.
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1976). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (5), 490-491.
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- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals.
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- Master Organic Chemistry. (2018, June 7).
- ResearchGate. (n.d.). Synthesis of N-Cbz protected dipeptides 18–19.
- Saito, S., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2377–2383.
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- Dunn, P. J., et al. (1999). Synthesis of cbz-protected ketomethylene dipeptide isosteres. Methods in Molecular Medicine, 23, 103-124.
- Saito, S., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2377-2383.
- Kumar, A., et al. (2011). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Letters in Organic Chemistry, 8(1), 40-44.
- ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines.
- Lim, D. S. W., Lew, T. T. S., & Zhang, Y. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters, 17(24), 6054–6057.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- ResearchGate. (n.d.). Photochemical Protection of Amines with Cbz and Fmoc Groups.
- Cortes-Clerget, M., et al. (2017). A tandem deprotection/coupling sequence is reported for solution-phase peptide synthesis in water under micellar catalysis conditions using the designer surfactant TPGS-750-M. Green Chemistry, 19(14), 3295-3300.
- Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. Organic Chemistry Portal.
- Larrow, J. F., & Jacobsen, E. N. (2004). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 81, 43.
- Kim, H., et al. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(26), 15828-15832.
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The Alchemist's Choice: A Technical Guide to Mono-Protected Diamines in Synthesis
Foreword: The Duality of the Amine
In the intricate dance of multi-step organic synthesis, the humble diamine presents both a tantalizing opportunity and a formidable challenge. Its two nucleophilic centers offer a gateway to a vast chemical space, enabling the construction of complex molecular architectures central to drug discovery and materials science. However, this same duality often leads to a synthetic quagmire, with statistical mixtures of mono- and di-substituted products plaguing the unwary chemist. The key to unlocking the full potential of these versatile building blocks lies in a nuanced understanding and strategic application of mono-protection strategies. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, moving beyond a mere recitation of protocols to delve into the fundamental principles and field-proven insights that govern the selective functionalization of diamines.
The Strategic Imperative: Why Mono-Protection?
The selective rendering of one amine in a diamine inert is a critical maneuver in numerous synthetic endeavors. Mono-protected diamines are not merely intermediates; they are precision tools that enable directional and controlled molecular construction. Their applications are widespread and vital:
-
Peptide Synthesis and Peptidomimetics: They serve as crucial building blocks for introducing conformational rigidity or novel side chains into peptide backbones.
-
Medicinal Chemistry and Drug Discovery: A vast number of pharmacologically active agents, including heterocyclic scaffolds like piperazines and benzodiazepines, are assembled using mono-protected diamines.[1][2][3][4][5]
-
Solid-Phase Synthesis: They are indispensable for anchoring molecules to solid supports or for building combinatorial libraries.
-
Materials Science: The controlled functionalization of diamines is essential in the synthesis of polymers and other advanced materials with tailored properties.
The core challenge lies in the inherent symmetry or similar reactivity of the two amine groups. Direct, stoichiometric addition of a reagent often results in a difficult-to-separate mixture of unreacted diamine, the desired mono-protected product, and the di-protected byproduct. Thus, the development of selective and high-yielding mono-protection methodologies is of paramount importance.
Choosing Your Shield: A Comparative Analysis of Common Protecting Groups
The selection of an appropriate protecting group is a decision dictated by the overall synthetic strategy, particularly the reaction conditions to be employed in subsequent steps and the requirements for orthogonal deprotection. The three most prevalent amine protecting groups in this context are the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups.
| Protecting Group | Structure | Reagent for Protection | Stability | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Stable to a wide range of non-acidic conditions. | Strong acids (e.g., TFA, HCl) | |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and mildly basic conditions. | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Stable to acidic and reductive conditions. | Basic conditions (e.g., 20% piperidine in DMF) |
Causality Behind the Choice:
-
The Boc group is a workhorse in organic synthesis due to its robustness and straightforward, traceless removal. Its acid lability makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.
-
The Cbz group offers excellent stability and is particularly useful when acidic or basic conditions are required in subsequent synthetic steps. Its removal by catalytic hydrogenation is a mild and selective process.
-
The Fmoc group is central to solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which are compatible with acid-sensitive linkers and side-chain protecting groups.
The concept of orthogonality is crucial when multiple protecting groups are present in a molecule. Orthogonal protecting groups can be removed selectively in any order without affecting the others, enabling complex and sequential modifications.
Caption: Orthogonal deprotection of Boc and Fmoc groups.
Synthetic Methodologies: A Practical Guide
Achieving high selectivity in mono-protection is the primary experimental hurdle. Several robust strategies have been developed to address this challenge.
The Principle of "Starvation": Slow Addition to an Excess of Diamine
This is the most straightforward, albeit sometimes wasteful, method. By adding the protecting group reagent slowly to a large excess of the diamine, the probability of a single molecule of the reagent encountering an unprotected diamine is statistically favored over it reacting with an already mono-protected species.
Caption: Slow addition of protecting agent to excess diamine.
In Situ Mono-Protonation: A Stoichiometric Approach
This elegant method avoids the need for a large excess of the diamine by leveraging the difference in basicity between a free amine and an ammonium salt. By adding one equivalent of a strong acid, one of the amine groups is protonated and rendered non-nucleophilic, allowing the protecting group to react selectively with the remaining free amine.[6][7][8][9][10][11] A common and convenient way to generate the HCl in situ is by the reaction of chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) with an alcohol solvent like methanol.[6][7][9][10]
Caption: In situ mono-protonation strategy for selective protection.
Continuous Flow Chemistry: A Modern Alternative
Flow chemistry offers significant advantages over traditional batch methods for mono-protection, including precise control over stoichiometry, reaction time, and temperature, which can lead to higher selectivity and yields.[5][12][13] In a typical setup, streams of the diamine and the protecting group reagent are mixed in a microreactor, allowing for rapid and efficient reaction with minimal byproduct formation.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. However, as with any chemical transformation, optimization may be necessary for specific substrates.
Protocol 1: Mono-Boc Protection of a Symmetrical Diamine via In Situ HCl Generation
This protocol is adapted from the work of Chávez et al. and is a reliable method for a wide range of diamines.[6][7][9][10]
Materials:
-
Diamine (1.0 eq)
-
Anhydrous Methanol
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)
-
2N Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Diethyl Ether
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the diamine (1.0 eq) and anhydrous methanol.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add Me₃SiCl (1.0 eq) dropwise. A white precipitate of the diamine monohydrochloride salt may form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a small amount of water (e.g., 1 mL per 1 g of diamine) followed by a solution of (Boc)₂O (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.
Protocol 2: General Mono-Carbamate (Boc, Cbz) Protection Using Alkyl Phenyl Carbonates
This method, described by Pittelkow et al., is versatile and allows for the introduction of various carbamate protecting groups.[14]
Materials:
-
Diamine (1.0 eq)
-
Alkyl Phenyl Carbonate (e.g., tert-Butyl Phenyl Carbonate or Benzyl Phenyl Carbonate) (1.0 eq)
-
Absolute Ethanol
-
2M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the diamine (1.0 eq) and the corresponding alkyl phenyl carbonate (1.0 eq) in absolute ethanol.
-
Heat the reaction mixture to reflux (max. 80 °C oil bath temperature) overnight (approx. 18 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add water to the residue and adjust the pH to ~3 with 2M HCl.
-
Extract with DCM (3x) to remove any di-protected byproduct and phenol.
-
Adjust the pH of the aqueous phase to 12 with 2M NaOH.
-
Extract the aqueous layer with DCM (5x).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the mono-protected diamine.
Protocol 3: Two-Step Mono-Fmoc Protection of Ethylenediamine
Direct mono-Fmoc protection of simple diamines can be challenging. A common and reliable strategy involves a two-step process starting with mono-Boc protection.
Step 1: Mono-Boc Protection
-
Follow Protocol 1 to synthesize N-Boc-ethylenediamine.
Step 2: Boc Deprotection and Fmoc Protection
-
Dissolve N-Boc-ethylenediamine in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure and azeotrope with toluene to remove residual TFA, yielding the TFA salt of ethylenediamine.
-
Dissolve the TFA salt in dichloromethane and cool to 0 °C.
-
Add triethylamine (3.0 eq) followed by 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.0 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1M K₂CO₃ solution, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Purification and Characterization: Ensuring Quality
The purification of mono-protected diamines, which contain a free basic amine, often requires special considerations during column chromatography.
Purification by Column Chromatography:
-
Stationary Phase: Silica gel is commonly used, but its acidic nature can cause peak tailing and product retention. To mitigate this, the silica can be deactivated by pre-treating it with a solvent system containing a small amount of a tertiary amine like triethylamine (1-3%). Alternatively, basic alumina can be used as the stationary phase.
-
Mobile Phase: A gradient elution is often effective, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol). For particularly polar amines, a system of dichloromethane/methanol with a small percentage of ammonium hydroxide can be effective.
-
Loading: The crude product can be "dry loaded" by adsorbing it onto a small amount of silica gel, which is then carefully added to the top of the column. This often leads to better separation than "wet loading" in a solvent.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the mono-protected diamine. Key signals to look for include the characteristic peaks of the protecting group (e.g., the t-butyl singlet around 1.4 ppm for Boc) and the downfield shift of the protons adjacent to the protected nitrogen.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the product.
Applications in the Synthesis of Heterocycles
Mono-protected diamines are pivotal in the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.
Synthesis of Piperazines: Mono-Boc-ethylenediamine can be used as a key building block for substituted piperazines. For example, reaction with a suitable dielectrophile can lead to the formation of the piperazine ring, with the Boc group being removed in a final step.
Synthesis of 1,4-Diazepanes: The reaction of a 1,2-diamine with a 3-oxohex-5-enoate can lead to the formation of a 1,4-diazepane ring system through a domino process involving the in-situ generation of an aza-Nazarov reagent.[2] The use of a mono-protected diamine in similar strategies allows for the synthesis of selectively functionalized diazepanes.
Conclusion: A Foundation for Innovation
The selective mono-protection of diamines is a foundational skill in modern organic synthesis. A thorough understanding of the principles behind the choice of protecting groups and the various synthetic methodologies empowers chemists to design and execute complex synthetic routes with precision and efficiency. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in their quest to construct novel and impactful molecules. The mastery of these techniques opens the door to a world of synthetic possibilities, from life-saving pharmaceuticals to cutting-edge materials.
References
- CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry.
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209-214.
- Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27.
- Synthesis of 1,4-Diazepanes and Benzo[ b][1][2]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. (2020). The Journal of Organic Chemistry.
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2012). Molecules.
- General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules.
- Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines. (2015). Organic Letters.
- Amine Protection and Deprotection. Master Organic Chemistry.
- CN108033931B - Synthesis method of N-Boc piperazine. Google Patents.
- How to protect one amine group in ethylenediamine, it's possible? ResearchGate.
- General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Organic & Biomolecular Chemistry. (2016). The Royal Society of Chemistry.
- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(4-6), 737-742.
- Selective Mono-Boc-Protection of Bispidine. Sciforum.
- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry.
- Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines. (2015). PubMed.
- General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). ResearchGate.
- General method for selective Mono-Boc protection of diamines and thereof. SciSpace.
- Selective Mono‐BOC Protection of Diamines. (2007). ResearchGate.
- How can ı remove Fmoc from solution phase peptide? ResearchGate.
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Methodological & Application
1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride as a building block for polyamines
Application Note & Protocols
Topic: 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride: A Versatile Building Block for the Regioselective Synthesis of Novel Polyamines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Polyamines and Their Synthetic Precursors
Polyamines, such as spermidine and spermine, are ubiquitous polycations essential for a multitude of fundamental cellular processes, including cell growth, proliferation, differentiation, and gene regulation.[1][2][3] Their intricate involvement in cellular machinery means that dysregulation of their metabolism is frequently linked to pathological conditions, most notably cancer, where elevated polyamine levels are required to sustain rapid cell proliferation.[2][4] This has established the polyamine metabolic pathway as a critical target for therapeutic intervention.[5] Consequently, the rational design and synthesis of polyamine analogues and conjugates have become a cornerstone of modern drug discovery, aiming to create agents that can modulate polyamine function or exploit the overactive polyamine transport system (PTS) in cancer cells for targeted drug delivery.[4][5]
The synthesis of structurally defined polyamines presents a significant challenge due to the multiple nucleophilic amino groups, which necessitates a sophisticated protecting group strategy to achieve regioselectivity.[1] The choice of building block is therefore paramount to the success of a synthetic campaign. This compound emerges as a highly strategic precursor for this purpose. Its unique structure offers two key advantages:
-
Orthogonal Protection: The secondary amine is protected with a benzyloxycarbonyl (Cbz) group, which is stable under a wide range of conditions but can be selectively removed via catalytic hydrogenolysis.[6][7] This leaves the primary amine free for initial modification.
-
Inbuilt N-Methylation: The presence of a methyl group on the Cbz-protected nitrogen allows for the direct synthesis of N-methylated polyamine backbones. N-methylation is a common structural motif in natural alkaloids and can be crucial for modulating the pharmacological properties of synthetic analogues, including receptor affinity and selectivity.[8][9]
This document serves as a comprehensive guide to the application of this building block, providing detailed protocols for its use in the synthesis of a custom polyamine, insights into the chemical rationale, and methods for characterization.
Physicochemical Properties & Handling
Before proceeding with synthesis, it is crucial to understand the properties of the starting material.
| Property | Value | Reference |
| CAS Number | 1179362-94-7 | [10][11] |
| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [10][11] |
| Molecular Weight | 258.74 g/mol | [10][11] |
| Appearance | White to off-white solid | N/A |
| Storage | Inert atmosphere, room temperature | [11] |
Handling and Safety: As a hydrochloride salt, the compound is generally more stable and less hygroscopic than its free base form. However, standard laboratory precautions should be observed. It is classified as an irritant; therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[12] All manipulations should be performed in a well-ventilated fume hood.
Synthetic Strategy: A Stepwise Approach to Polyamine Elaboration
The use of this compound allows for a logical and controlled elongation of the polyamine chain. The primary amine serves as the initial point of reaction, followed by the deprotection of the secondary amine for further functionalization or to yield the final product.
Caption: General workflow for synthesizing a custom polyamine.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of a representative N'-alkylated, N-methylated diaminopropane derivative.
Protocol 1: N-Alkylation of the Primary Amine via Reductive Amination
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds and is often preferred over direct alkylation with alkyl halides as it minimizes the risk of over-alkylation.[13] The reaction proceeds in two stages: the initial formation of a Schiff base (or imine) between the primary amine and an aldehyde, followed by its immediate reduction to the secondary amine using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Table of Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
| 1-N-Cbz-1-N-Methyl-1,3-diaminopropane HCl | 258.74 | 1.0 | 1.00 g |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 20 mL |
| Triethylamine (Et₃N) | 101.19 | 1.1 | 0.59 mL |
| Isovaleraldehyde | 86.13 | 1.2 | 0.50 mL |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 1.23 g |
Procedure:
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.86 mmol).
-
Free Base Formation: Add anhydrous dichloromethane (20 mL) and triethylamine (0.59 mL, 4.25 mmol). Stir the resulting suspension at room temperature for 15 minutes. The triethylamine neutralizes the hydrochloride salt to generate the free primary amine in situ.
-
Imine Formation: Add isovaleraldehyde (0.50 mL, 4.64 mmol) to the mixture. Stir at room temperature for 30 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.23 g, 5.80 mmol). Causality Note: NaBH(OAc)₃ is chosen for its mildness and tolerance of the slightly acidic conditions generated by the acetic acid byproduct, which can actually catalyze imine formation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot has been consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the N-Cbz protected, N'-alkylated intermediate.
Protocol 2: Cbz Group Deprotection via Catalytic Hydrogenolysis
The Cbz group is efficiently removed by catalytic hydrogenation, which cleaves the benzylic C-O bond.[7] This process is clean, typically high-yielding, and releases the free amine along with toluene and carbon dioxide as byproducts.[6]
Caption: Simplified mechanism of Cbz deprotection via hydrogenolysis.
Table of Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
| N-Cbz Protected Intermediate | (Varies) | 1.0 | ~1.0 g |
| Methanol (MeOH) or Ethanol (EtOH) | - | - | 25 mL |
| Palladium on Carbon (10% Pd/C) | - | ~10% w/w | ~100 mg |
| Hydrogen (H₂) gas | 2.02 | Excess | Balloon pressure |
Procedure:
-
Setup: Dissolve the purified intermediate from Protocol 1 (~1.0 g) in methanol (25 mL) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (~100 mg) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Safety Note: Pd/C can be pyrophoric and should be handled with care, especially when dry.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an atmosphere of hydrogen.
-
Reaction: Stir the black suspension vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitoring: Monitor the reaction by TLC. The disappearance of the UV-active starting material and the appearance of a new, baseline spot (visualized with ninhydrin stain) indicates reaction completion, typically within 2-6 hours.
-
Filtration: Once complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality Note: Celite is used to prevent the fine palladium particles from clogging the filter paper and entering the filtrate.
-
Isolation: Wash the Celite pad with additional methanol (2 x 10 mL). Combine the filtrates and concentrate in vacuo to yield the final N-methyl, N'-alkyl polyamine. The product is often pure enough for characterization but can be further purified if necessary.
Characterization and Data Interpretation
The identity and purity of the synthesized polyamines must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Key signals to identify include the N-methyl protons, the new N-alkyl group protons, and the characteristic methylene protons of the propane backbone.[14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, matching the calculated molecular formula.
-
Chromatography: Purity can be assessed using High-Performance Liquid Chromatography (HPLC), often after derivatization with an agent like dansyl chloride to make the polyamines UV-active or fluorescent for sensitive detection.[15][16][17]
Conclusion
This compound is a valuable and strategically designed building block for the synthesis of complex polyamines. Its pre-installed N-methyl group and orthogonally protected amino functionalities provide a direct and controlled route to novel polyamine analogues. The protocols outlined here demonstrate a reliable pathway for chain elongation via reductive amination and subsequent deprotection, enabling researchers to efficiently generate diverse libraries of polyamine derivatives for applications in drug discovery and chemical biology.[1][9]
References
- Improved Synthesis of N-Methylcadaverine. PMC - NIH. [Link]
- Design of polyamine-based therapeutic agents: new targets and new directions. PMC. [Link]
- Polyamines in Drug Discovery: From the Universal Template Approach to the Multitarget-Directed Ligand Design Strategy.
- Synthesis of chiral nine and twelve-membered cyclic polyamines from natural building blocks. RSC Publishing. [Link]
- Recent Advances in the Synthesis of Polyamine Derivatives and Their Applic
- Polyamine–Drug Conjugates: Do They Boost Drug Activity?. PMC - PubMed Central. [Link]
- Polyamines: Functions, Metabolism, and Role in Human Disease Management. MDPI. [Link]
- Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- Polyamines: their significance for maintaining health and contributing to diseases. PMC. [Link]
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Polyamine Metabolism and Gene Methylation in Conjunction with One-Carbon Metabolism. PMC - NIH. [Link]
- NMR spectra of polyamines.1H spectra of polyamines (putrescine,...).
- Insight into the synthesis of N-methylated polypeptides. Polymer Chemistry (RSC Publishing). [Link]
- Identification, Chemical Synthesis, and Biological Functions of Unusual Polyamines Produced by Extreme Thermophiles.
- Isolation and characterization of a polyamine-peptide conjugate from human amniotic fluid. PubMed. [Link]
- Polyamine synthesis and gene methylation.
- C-Methylated Spermidine Derivatives: Convenient Syntheses and Antizyme-Rel
- A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chrom
- N-1-Z-1,3-DIAMINOPROPANE HCL. ChemBK. [Link]
- HPLC chromatography for analysis of polyamine standards (10 nmol/ml).
- Polyamines determination by TLC and HPLC.
- High-performance liquid chromatographic method for the determination of dansyl-polyammines. UNH Scholars Repository. [Link]
- Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.
- 1,3-Diaminopropane. Wikipedia. [Link]
- Spermidine and 1,3-Diaminopropane Have Opposite Effects on the Final Stage of Cephalosporin C Biosynthesis in High-Yielding Acremonium chrysogenum Strain. MDPI. [Link]
- A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated c
- Characterization of spermidine synthase and spermine synthase--The polyamine-synthetic enzymes that induce early flowering in Gentiana triflora. PubMed. [Link]
- Spermidine and 1,3-Diaminopropane Have Opposite Effects on the Final Stage of Cephalosporin C Biosynthesis in High-Yielding Acremonium chrysogenum Strain. PubMed. [Link]
- Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
- Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]
- N-Methyl-1,3-propanediamine. PubChem. [Link]
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Application Note: A Detailed Protocol for the Chemoselective Acylation of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive, field-proven protocol for the chemoselective acylation of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride. Mono-acylated diamines are critical synthons and intermediates in the development of novel therapeutics and complex organic molecules.[1] The primary challenge in acylating this substrate lies in achieving selectivity between the primary amine at the N-3 position and the N-methyl secondary amine at the N-1 position. This protocol leverages the intrinsic differences in nucleophilicity and steric hindrance between the two amine functionalities to direct the acylation to the desired primary amine, yielding the N-3 acylated product with high fidelity. We detail the underlying chemical principles, a step-by-step experimental procedure, workup, purification, and characterization, as well as critical troubleshooting insights.
Scientific Rationale and Mechanistic Overview
The targeted transformation is the acylation of the primary amine on the propane backbone in the presence of a Cbz-protected secondary amine. The success of this protocol hinges on the principle of chemoselectivity.
Core Principles:
-
Nucleophilicity: Primary amines are generally more nucleophilic than secondary amines due to reduced steric hindrance and electronic factors.[2][3] The lone pair on the primary nitrogen is more accessible to attack the electrophilic carbonyl carbon of the acylating agent.
-
Steric Hindrance: The N-1 position is sterically encumbered by both a methyl group and a bulky Carboxybenzyl (Cbz) protecting group, further disfavoring acylation at this site.[4]
-
Role of the Base: The starting material is a hydrochloride salt, meaning the amine groups are protonated and non-nucleophilic.[5][6] A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required for two crucial functions:
-
To neutralize the hydrochloride salt, liberating the free diamine in situ.
-
To act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated when using an acyl chloride as the acylating agent, thus preventing re-protonation of the reactive amine.[7]
-
Reaction Scheme:
(Self-generated image, not from a direct source)
The reaction proceeds via a standard nucleophilic acyl substitution mechanism.[2] The more nucleophilic primary amine attacks the carbonyl carbon of the acylating agent (e.g., an acyl chloride), forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group, to form the stable amide product.
Experimental Workflow
The following diagram outlines the complete experimental procedure from setup to final product characterization.
Caption: High-level workflow for the chemoselective acylation protocol.
Materials and Reagents
This table summarizes the necessary chemicals and equipment. All reagents should be handled according to standard laboratory safety protocols.
| Reagent/Material | Grade | Supplier Example | Notes |
| 1-N-Cbz-1-N-Methyl-1,3-diaminopropane HCl | ≥95% | Commercial | Starting material. Ensure it is dry. |
| Acyl Chloride or Anhydride (e.g., Acetyl Chloride) | Reagent Grade | Commercial | The electrophile. Handle in a fume hood due to moisture sensitivity and toxicity. |
| Dichloromethane (DCM), Anhydrous | Anhydrous, ≥99.8% | Commercial | Reaction solvent. Must be dry to prevent hydrolysis of the acylating agent. |
| Triethylamine (TEA) or DIPEA | ≥99%, Redistilled | Commercial | Non-nucleophilic base. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | - | Used for reaction quenching and washing. |
| Brine (Saturated NaCl Solution) | ACS Grade | - | Used for final wash to remove water. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | Drying agent for the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | Stationary phase for column chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | Commercial | For reaction monitoring. |
| Standard Glassware | - | - | Round-bottom flasks, addition funnel, condenser, separatory funnel. Must be oven- or flame-dried. |
| Magnetic Stirrer & Stir Bars | - | - | For reaction agitation. |
| Rotary Evaporator | - | - | For solvent removal. |
Detailed Step-by-Step Protocol
4.1 Reaction Setup
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to create a ~0.1 M solution based on the starting material.
-
Stir the resulting suspension at room temperature under a nitrogen atmosphere.
-
Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 10-15 minutes. The suspension should become a clear solution as the free base is formed.
-
Cool the reaction flask to 0 °C using an ice-water bath.
Causality Note: Starting with the hydrochloride salt and generating the free base in situ with TEA is a standard and reliable procedure. Cooling to 0 °C is critical to control the initial exothermic reaction upon addition of the highly reactive acylating agent, which helps prevent side reactions and potential diacylation.[8][9]
4.2 Acylation
-
Dissolve the acylating agent (e.g., acyl chloride, 1.05 eq) in a small amount of anhydrous DCM in a dry addition funnel.
-
Add the acylating agent solution dropwise to the stirring reaction mixture at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours, or until the starting material is consumed as monitored by Thin-Layer Chromatography (TLC).
TLC Monitoring:
-
Eluent: A typical system is 5-10% Methanol in DCM with 0.5% TEA. The TEA prevents the basic amine spots from streaking on the acidic silica gel.
-
Visualization: UV light (the Cbz group is UV active) and a potassium permanganate stain.
-
Observation: Monitor for the disappearance of the starting diamine spot and the appearance of a new, less polar product spot.
4.3 Workup and Isolation
-
Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel. Add more DCM if necessary to fully dissolve the organic components.
-
Separate the layers. Wash the organic layer sequentially with water and then with brine.[10]
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
4.4 Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Equilibrate the column with a non-polar solvent system (e.g., 100% Ethyl Acetate or DCM).
-
Load the crude product onto the column (dry loading is often preferred for better separation).
-
Elute the column with a gradient of increasing polarity, for example, from 0% to 10% Methanol in DCM. The exact gradient will depend on the specific acyl group added.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final acylated product.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure. Key signals to look for include the new amide N-H proton and the protons adjacent to the newly formed amide carbonyl.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (m/z [M+H]⁺).
-
FT-IR Spectroscopy: To confirm the presence of the amide functional group (a strong C=O stretch around 1640-1680 cm⁻¹).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Reaction is Incomplete | Insufficient reaction time; inactive acylating agent (hydrolyzed). | Allow the reaction to run longer. Use a fresh bottle of the acylating agent and ensure all glassware and solvents are scrupulously dry. |
| Di-acylation Observed | Reaction temperature too high; too much acylating agent added. | Maintain the reaction at 0 °C during and shortly after addition. Use no more than 1.05-1.1 equivalents of the acylating agent. |
| Low Isolated Yield | Product loss during aqueous workup (if product has some water solubility). | Minimize the volume of aqueous washes. Perform a back-extraction of the combined aqueous layers with DCM to recover any dissolved product. |
| Difficult Purification | Product and starting material have similar polarity. | Ensure the reaction goes to completion to eliminate starting material. Use a very shallow gradient during column chromatography for better separation. |
References
A consolidated list of authoritative sources is provided below for further reading and verification.
- Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development - ACS Publications.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry (RSC Publishing).
- Protecting Groups in Organic Synthesis. ChemTalk.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Cbz Protection - Common Conditions. Organic Chemistry Data.
- The best reaction conditions for the N-acylation of various sulfonamides. ResearchGate.
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure.
- Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate.
- Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters.
- Amines - NCERT. National Council of Educational Research and Training.
- acylation of amines. Mastering Chemistry Help.
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.
- Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
- Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. ResearchGate.
- Protective Groups. Organic Chemistry Portal.
- Acylation: Mechanism & Reaction. Study.com.
- Protecting Groups in Organic Synthesis. YouTube.
- Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society.
- Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. PMC.
- Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Chemical Science.
- Experiment 14: Friedel-Crafts Acylation. YouTube.
- New acylation reagent improves drug syntheses. RSC Blogs.
- ChemInform Abstract: CDI-Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. ResearchGate.
- Acylation of Amines, Part 4: with Carboxylic Acids. YouTube.
- High yield selective acylation of polyamines: proton as protecting group. PubMed.
- Reactions of Amines. Chemistry LibreTexts.
- Monoacylation of symmetrical diamines. The Journal of Organic Chemistry.
- Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters.
- Hydrophilic interaction/cation-exchange chromatography for the purification of synthetic peptides from closely related impurities: serine side-chain acetylated peptides. PubMed.
- Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. PMC - NIH.
- Separation and purification of multiply acetylated proteins using cation-exchange chromatography. PubMed.
- Monitoring of peptide acylation inside degrading PLGA microspheres by capillary electrophoresis and MALDI-TOF mass spectrometry. ResearchGate.
- Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process. Google Patents.
- 2- to 9-decyn-1-ol. Organic Syntheses Procedure.
- Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands. Protocols.io.
- Copper Based N,N-Dimethyl-N-(1- Pyridinylmethylidene) Propane-1,3-Diamine Compound: Synthesis, Characterization, and Its Application toward Biocidal Activity. ResearchGate.
- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. Google Patents.
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Application Notes and Protocols: Strategic Coupling Reactions with 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride
Introduction: A Versatile Bifunctional Building Block
In the landscape of modern drug discovery and complex molecule synthesis, building blocks that offer sequential and controlled functionalization are of paramount importance. 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride is a strategically designed diamine derivative that serves this exact purpose. Its architecture, featuring a stable carbamate-protected secondary amine and a reactive primary amine salt, permits chemists to selectively elaborate one end of the molecule while the other remains masked, enabling a stepwise approach to constructing sophisticated molecular frameworks.
This guide provides an in-depth exploration of the reaction conditions and strategic considerations for utilizing this reagent. We will delve into the fundamental principles governing its reactivity and present detailed, field-proven protocols for three core synthetic transformations: amide bond formation, reductive amination, and urea synthesis. The causality behind experimental choices will be explained to empower researchers to not only follow procedures but also to adapt and troubleshoot them effectively.
Understanding the Reagent: Key Chemical Properties
A thorough grasp of the reagent's structure and the roles of its constituent parts is critical for achieving high-yield, clean reactions.
Structure and Differential Reactivity
The power of this building block lies in its asymmetry. The secondary amine is protected by a benzyloxycarbonyl (Cbz) group, a robust protecting group that is stable under a wide range of conditions, including the basic conditions required for many coupling reactions.[1] This leaves the primary amine as the intended site for the initial synthetic transformation.
However, the primary amine is supplied as a hydrochloride salt. In this protonated state (R-NH3+ Cl-), the nitrogen's lone pair is unavailable, rendering it non-nucleophilic and unreactive.[2][3]
The Critical Role of the Hydrochloride Salt
Before any coupling reaction can proceed, the primary amine must be "liberated" or "free-based" from its salt form. This is achieved by adding a suitable base to neutralize the hydrochloric acid.
Causality: The choice of base is crucial. It must be strong enough to deprotonate the ammonium salt but should be non-nucleophilic to avoid competing with the primary amine in the desired coupling reaction. Sterically hindered tertiary amines are ideal for this purpose.
-
Recommended Bases: Diisopropylethylamine (DIPEA, Hünig's base), Triethylamine (TEA).
-
Stoichiometry: A minimum of one equivalent of base is required to neutralize the HCl salt. However, as many coupling reactions generate additional acidic byproducts, it is common practice to use at least two equivalents.[4]
The Cbz Protecting Group: The Gateway to Sequential Functionalization
The Cbz group is a cornerstone of protecting group strategy in organic synthesis.[1] Its stability to basic and weakly acidic conditions ensures that the secondary amine remains unreactive during the initial coupling at the primary amine. Once the first functionalization is complete, the Cbz group can be selectively removed to reveal the secondary amine for a subsequent reaction.
Common Deprotection Methods:
-
Catalytic Hydrogenolysis: This is the most common and mildest method, involving hydrogen gas (H₂) or a hydrogen transfer reagent in the presence of a palladium catalyst (Pd/C).[1][5]
-
Acidic Cleavage: Strong acids, such as hydrobromic acid (HBr) in acetic acid, can also cleave the Cbz group. This method is useful when the molecule contains other functional groups sensitive to hydrogenation (e.g., alkenes, alkynes).[5][6]
Core Application 1: Amide Bond Formation
The formation of an amide bond is one of the most fundamental and prevalent reactions in medicinal chemistry. This protocol outlines the coupling of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane with a carboxylic acid.
Principle & Reaction Scheme
The reaction involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the free primary amine. This process, mediated by a coupling agent, results in the formation of a stable amide linkage.
Key Parameters & Optimization
-
Carboxylic Acid Activation: Carboxylic acids are generally not reactive enough to form amides directly. Coupling agents like HBTU, HATU, or EDC/HOBt react with the carboxylic acid to form a highly reactive activated ester intermediate, which is then readily attacked by the amine.[7] Alternatively, converting the carboxylic acid to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride is also a common strategy.[8]
-
Base Selection: As noted, at least two equivalents of a non-nucleophilic base like DIPEA are standard. The first equivalent neutralizes the amine hydrochloride, and the second scavenges the acid (e.g., H+ from the carboxylic acid) generated during the activation and coupling steps, maintaining a favorable reaction environment.
-
Solvent Choice: Anhydrous aprotic polar solvents are preferred to ensure all reagents are soluble and to prevent hydrolysis of activated intermediates. Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are excellent choices.
Experimental Protocol: General Procedure for Amide Coupling
-
To a stirred solution of the carboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.2 M) under an inert atmosphere (N₂ or Ar), add the coupling agent (e.g., HATU, 1.1 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Component | Stoichiometry (eq.) | Purpose |
| Carboxylic Acid | 1.0 | Acyl source |
| Coupling Agent (HATU) | 1.1 - 1.2 | Acid activation |
| 1-N-Cbz-1-N-Methyl-1,3-diaminopropane HCl | 1.2 | Nucleophile |
| Base (DIPEA) | 2.5 - 3.0 | Neutralize HCl salt & byproduct acid |
| Solvent (DMF) | - | Reaction medium |
Core Application 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, converting a primary amine into a secondary amine by reaction with an aldehyde or ketone.
Principle & Reaction Scheme
This reaction typically proceeds in a one-pot fashion. The primary amine first condenses with the carbonyl compound to form an imine (or iminium ion) intermediate. A selective reducing agent, present in the same pot, then reduces the imine to the corresponding secondary amine.[9]
Key Parameters & Optimization
-
Reducing Agent: The key to a successful one-pot reductive amination is a reducing agent that is mild enough not to reduce the starting aldehyde/ketone but potent enough to reduce the intermediate imine. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for this transformation.[9] It is less basic and more selective than sodium borohydride. Sodium cyanoborohydride (NaBH₃CN) is another classic choice, but its toxicity is a concern.[9]
-
pH Control: Imine formation is typically catalyzed by mild acid. Often, a small amount of acetic acid is added to facilitate this step.[10] When using STAB, the acetic acid byproducts from the reagent itself can often catalyze the reaction sufficiently.
-
Solvent Choice: Chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are most common. Protic solvents like methanol can also be used, but may lead to competing acetal formation with the carbonyl starting material.[10]
Experimental Protocol: General Procedure for Reductive Amination
-
Suspend this compound (1.0 eq.), the aldehyde or ketone (1.1 eq.), and triethylamine (1.1 eq., to free-base the amine) in anhydrous DCM (0.1-0.2 M) under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the suspension. Note: The reaction may bubble slightly upon addition.
-
Stir the reaction at room temperature for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Component | Stoichiometry (eq.) | Purpose |
| 1-N-Cbz-1-N-Methyl-1,3-diaminopropane HCl | 1.0 | Nucleophile |
| Aldehyde / Ketone | 1.1 - 1.2 | Electrophile |
| Base (TEA) | 1.1 | Neutralize HCl salt |
| Reducing Agent (STAB) | 1.5 | Selective imine reduction |
| Solvent (DCM) | - | Reaction medium |
Core Application 3: Urea Synthesis
The urea functional group is a key pharmacophore in many approved drugs, valued for its ability to act as a rigid hydrogen bond donor and acceptor.[11]
Principle & Reaction Scheme
The most direct method for urea synthesis is the reaction of the free primary amine with an isocyanate. The highly electrophilic carbon of the isocyanate is readily attacked by the nucleophilic amine to form the urea linkage.
Key Parameters & Optimization
-
Isocyanate Source: While many isocyanates are commercially available, they can also be generated in situ from precursors like carboxylic acids (via a Curtius rearrangement) or even from other protected amines.[12][13] Using a pre-formed isocyanate is the most straightforward approach.
-
Reaction Conditions: The reaction between an amine and an isocyanate is typically very fast and often exothermic. It usually requires no catalyst and proceeds to completion at room temperature. The primary requirement is the initial free-basing of the amine hydrochloride.
-
Solvent Choice: Anhydrous aprotic solvents such as THF, DCM, or DMF are suitable to prevent any reaction of the isocyanate with water.
Experimental Protocol: General Procedure for Urea Synthesis
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (0.1-0.2 M) under an inert atmosphere.
-
Add DIPEA (1.2 eq.) and stir for 10 minutes to ensure the amine is fully free-based.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of the isocyanate (1.05 eq.) in DCM dropwise over 5-10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-3 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product as needed, often by crystallization or flash column chromatography.
| Component | Stoichiometry (eq.) | Purpose |
| 1-N-Cbz-1-N-Methyl-1,3-diaminopropane HCl | 1.0 | Nucleophile |
| Isocyanate | 1.05 | Electrophile |
| Base (DIPEA) | 1.2 | Neutralize HCl salt |
| Solvent (DCM) | - | Reaction medium |
Post-Coupling Strategy: Deprotection of the Cbz Group
After successfully functionalizing the primary amine, the Cbz group can be removed to allow for further reactions at the secondary, N-methylated amine center.
Principle & Deprotection Scheme
Catalytic hydrogenolysis is the preferred method. The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing the free amine, toluene, and carbon dioxide as byproducts.[1]
Experimental Protocol: Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected compound (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight). Caution: Pd/C can be pyrophoric.
-
Secure the reaction flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of H₂ (typically a balloon or 1 atm) for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the H₂ atmosphere and replace it with an inert gas like N₂ or Ar.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Summary of Reaction Conditions
| Coupling Type | Key Reagents | Base (eq.) | Typical Solvents | Key Parameters / Considerations |
| Amide Formation | Carboxylic Acid, Coupling Agent (HATU, EDC) | DIPEA (≥2.0) | DMF, DCM | Pre-activation of acid; non-nucleophilic base is critical. |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ (STAB) | TEA (≥1.0) | DCM, DCE | One-pot procedure; STAB is selective for imine reduction. |
| Urea Synthesis | Isocyanate | DIPEA (≥1.0) | DCM, THF | Reaction is typically fast at 0 °C to RT; moisture sensitive. |
Conclusion
This compound is a highly valuable and versatile building block for constructing complex molecules. By understanding the distinct roles of the primary amine salt and the Cbz-protected secondary amine, researchers can unlock its full potential for sequential functionalization. The protocols provided herein for amide coupling, reductive amination, and urea synthesis serve as robust starting points for a wide array of synthetic applications in the pursuit of novel chemical entities.
References
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
- Benchchem. (2025, December). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Fisher Scientific. Amine Protection / Deprotection. [Link]
- Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. ACS Publications - The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. RSC Publishing - Organic Chemistry Frontiers. [Link]
- Scientific Update. (2023, February 22). To Deprotect and Serve. [Link]
- YouTube. (2022, June 6).
- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]
- PubMed. (2016, July 26).
- Reddit. (2023, June 22). Hydrochloride salt of amine. [Link]
- Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
- A Straightforward Synthesis of N-Substituted Ureas
- NIH. (2022, December 25). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. [Link]
- Master Organic Chemistry. (2017, September 1).
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- NIH. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
- NIH. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- Google Patents.
- Fisher Scientific. N-Methyl-1,3-diaminopropane 98.0+%, TCI America™. [Link]
- Reddit. (2025, November 12).
- Reddit. (2021, October 20).
- NIST WebBook. 1,3-Propanediamine, N-methyl-. [Link]
- REDUCTIVE AMIN
- Scientific Laboratory Supplies. N-Methyl-1,3-diaminopropane, 9. [Link]
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Application Note: A Practical Guide to the Acid-Mediated Cleavage of the Cbz Group from 1-N-Cbz-1-N-Methyl-1,3-diaminopropane Hydrochloride
Abstract
The carboxybenzyl (Cbz or Z) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its robustness and versatile removal options.[1][2][3] While catalytic hydrogenolysis is a common deprotection method, acid-mediated cleavage offers a critical, metal-free alternative, particularly for substrates containing reducible functional groups.[3][4][5] This document provides a comprehensive guide to the acid-mediated deprotection of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride. We delve into the underlying reaction mechanism, present a comparative analysis of acidic reagents, and offer a detailed, field-proven experimental protocol. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for Cbz group removal.
Introduction: The Strategic Role of Acidic Cbz Deprotection
The Cbz protecting group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by providing a stable yet readily cleavable mask for amine functionalities.[6] Its stability to a wide range of basic and mildly acidic conditions allows for extensive synthetic manipulations on other parts of a molecule.[1] The removal of the Cbz group is typically accomplished by two primary methods: catalytic hydrogenolysis or cleavage under strong acidic conditions.[1][2][4]
Acid-mediated cleavage is indispensable when the substrate is incompatible with hydrogenation, for instance, due to the presence of alkenes, alkynes, or certain sulfur-containing moieties.[4] The substrate in focus, this compound, presents a common synthetic challenge: the need to deprotect a secondary amine in the presence of a primary amine salt. Understanding the nuances of acid-mediated cleavage is key to achieving a high yield of the desired N-methyl-1,3-diaminopropane product, a valuable building block in medicinal chemistry.
Reaction Mechanism: The Path to Deprotection
The acid-catalyzed cleavage of a Cbz group is a well-established electrophilic substitution reaction. The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This activation facilitates the cleavage of the benzylic carbon-oxygen bond, which can proceed through an SN1 or SN2-type pathway depending on the specific conditions and substrate.
The key steps are as follows:
-
Protonation: The strong acid (e.g., HBr) protonates the carbonyl oxygen of the Cbz group, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack & Cleavage: A nucleophile, such as the bromide ion from HBr, attacks the benzylic carbon. This leads to the cleavage of the C-O bond, releasing benzyl bromide as a byproduct.
-
Decarboxylation: This cleavage generates a highly unstable carbamic acid intermediate.
-
Final Product Formation: The carbamic acid spontaneously decarboxylates (loses CO₂), yielding the free amine.[7] In the acidic medium, this amine is immediately protonated to form its corresponding ammonium salt.
Caption: Mechanism of acid-mediated Cbz cleavage.
Comparative Analysis of Acidic Deprotection Reagents
The choice of acid is critical and depends on the substrate's sensitivity to harsh conditions and the presence of other acid-labile groups.[4] While many reagents can effect this transformation, a few are standard in the synthetic chemist's toolkit.
| Reagent System | Typical Conditions | Advantages | Disadvantages & Considerations |
| 33% HBr in Acetic Acid | Room Temperature, 1-4 hours | Highly effective, reliable, and widely used.[5][8] | Highly corrosive and harsh. Can cleave other acid-sensitive groups (e.g., Boc, trityl). Byproduct is benzyl bromide. |
| HCl (gas or solution) | Room temp. or gentle heat | Metal-free, scalable, and cost-effective.[9] Can be used in various solvents like dioxane, EtOAc, or isopropanol. | Can be less reactive than HBr/AcOH. Requires careful control of HCl concentration. |
| Trifluoroacetic Acid (TFA) | Room Temperature, 1-4 hours | Strong acid, easily removed by evaporation. | Often requires scavengers (e.g., triisopropylsilane) to trap the resulting benzyl cation and prevent side reactions.[5] |
| AlCl₃ in HFIP | Room Temperature, 2-16 hours | Milder Lewis acid condition.[10] Offers good functional group tolerance for reducible groups.[4][11] | Requires specialized solvent (HFIP), and the Lewis acid needs to be thoroughly quenched and removed during workup. |
For the deprotection of this compound, HBr in acetic acid is an excellent and robust choice due to the substrate's lack of other acid-sensitive groups.
Detailed Experimental Protocol: Cbz Cleavage with HBr in Acetic Acid
This protocol describes the deprotection of this compound on a 10 mmol scale.
4.1. Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
33% (w/w) Hydrogen Bromide in glacial acetic acid (5-10 mL per mmol of substrate)[3]
-
Anhydrous diethyl ether (for precipitation)
-
Methanol (for TLC)
-
Dichloromethane (for TLC)
-
-
Equipment:
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Fume hood
-
Glass funnel and filter paper (or Büchner funnel)
-
Rotary evaporator
-
TLC plates (silica gel), chamber, and UV lamp
-
Standard laboratory glassware
-
4.2. Experimental Workflow
Caption: General workflow for Cbz deprotection.
4.3. Step-by-Step Procedure
-
Reaction Setup: In a fume hood, add this compound (1.0 eq, 10 mmol) to a clean, dry round-bottom flask equipped with a magnetic stir bar. To this, add the solution of 33% HBr in acetic acid (50 mL, ~5-10 mL per mmol).[3] The solid may not dissolve completely at first.
-
Reaction: Stir the resulting suspension or solution vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress every 30-60 minutes. Prepare a TLC plate and spot the starting material (dissolved in methanol) and the reaction mixture. A suitable eluent system is Dichloromethane:Methanol (9:1) with a few drops of ammonium hydroxide. The Cbz-protected starting material will have a higher Rf value than the highly polar diamine salt product, which should remain at the baseline. The reaction is complete when the starting material spot is no longer visible by UV light or staining.[4][8]
-
Work-up and Isolation: Once the reaction is complete (typically 1-2 hours), place the reaction flask in an ice bath. Slowly add cold, anhydrous diethyl ether (~200-300 mL) with stirring. The product, N-methyl-1,3-diaminopropane dihydrobromide, will precipitate as a white or off-white solid.[5]
-
Filtration: Collect the precipitate by vacuum filtration. Wash the solid generously with more anhydrous diethyl ether (2-3 times) to remove residual acetic acid and the benzyl bromide byproduct.[5]
-
Drying: Dry the collected solid under high vacuum to obtain the crude product. The product can be further purified by recrystallization if necessary.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.- Low concentration/reactivity of the acid. | - Allow the reaction to stir for a longer period, monitoring by TLC.- Ensure the HBr/AcOH reagent is fresh. If necessary, a slight warming (to 40°C) can be attempted, but monitor for potential side reactions. |
| Oily or Gummy Precipitate | - Presence of water in the diethyl ether.- Incomplete removal of acetic acid. | - Use anhydrous diethyl ether for precipitation.- Ensure sufficient ether is used for washing the precipitate during filtration. Triturate the gummy solid with fresh ether. |
| Product Contamination | - Residual benzyl bromide or acetic acid. | - Perform thorough washing of the filtered product with diethyl ether.[5]- Ensure the product is dried under high vacuum to remove volatile impurities. |
| Low Isolated Yield | - Product is partially soluble in the precipitation solvent.- Mechanical losses during transfer and filtration. | - Ensure the precipitation is performed at low temperature (ice bath).- Use a sufficient volume of anti-solvent (diethyl ether) to minimize solubility.- Be meticulous during filtration and transfer steps. |
Conclusion
The acid-mediated cleavage of the Cbz group is a powerful and essential transformation in organic synthesis. The use of HBr in acetic acid provides a robust, scalable, and metal-free method for the deprotection of this compound. By understanding the reaction mechanism, carefully selecting reagents, and following a validated protocol, researchers can reliably access the desired diamine product in high purity and yield. This guide provides the necessary technical insights and practical steps to successfully implement this key deprotection strategy in a laboratory setting.
References
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- BenchChem. (2025).
- Technical Disclosure Commons. (2025).
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
- Master Organic Chemistry. (2018).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- BenchChem. (2025). Application Notes and Protocols: Acid-Catalyzed Cleavage of the Carboxybenzyl (Cbz)
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- BenchChem. (2025).
- Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. [Link]
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Application Notes and Protocols for Solid-Phase Synthesis Using 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride in solid-phase synthesis (SPS). This unique building block, featuring a mono-protected primary amine and a secondary N-methyl amine, offers a versatile platform for the synthesis of complex peptides, peptidomimetics, and other small molecules with modified backbones. N-methylation, in particular, is a critical modification in drug discovery for enhancing pharmacological properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental design, execution, and troubleshooting of solid-phase synthesis utilizing this specific reagent.
Introduction: The Strategic Advantage of this compound
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides and related molecules are constructed, enabling the stepwise assembly of amino acids on an insoluble resin support.[4][5] The choice of building blocks is paramount in dictating the final structure and function of the synthesized molecule. This compound is a bifunctional building block of significant interest. Its structure incorporates a primary amine protected by a benzyloxycarbonyl (Cbz) group and a secondary N-methyl amine.
The strategic incorporation of N-methylated diamines into a peptide or small molecule backbone can confer several advantageous properties, including:
-
Enhanced Metabolic Stability: N-methylation can protect against enzymatic degradation, increasing the in vivo half-life of a therapeutic agent.
-
Improved Cell Permeability: The modification of hydrogen bonding potential through N-methylation can influence a molecule's lipophilicity and ability to cross cell membranes.[1]
-
Conformational Constraint: The introduction of an N-methyl group can restrict the conformational freedom of the backbone, which can be crucial for optimizing binding affinity to a biological target.
The Cbz protecting group is a classic choice in peptide synthesis, known for its stability to both acidic and basic conditions commonly employed in Fmoc-based SPPS, while being readily removable under specific conditions like hydrogenolysis.[6][7] This orthogonality makes this compound a valuable tool for complex synthetic strategies.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is essential for its successful application.
| Property | Value | Source |
| Chemical Formula | C12H19ClN2O2 | [8] |
| Molecular Weight | 258.74 g/mol | [8] |
| CAS Number | 1179362-94-7 | [8] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in DMF, NMP, and water | Inferred from structure and common SPPS solvents |
| Storage | Store at 2-8°C, desiccated | Recommended for amine hydrochlorides |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Core Protocols for Solid-Phase Synthesis
The following protocols are designed for Fmoc-based solid-phase peptide synthesis on a standard polystyrene resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids).
General Workflow
The overall process for incorporating this compound into a growing peptide chain on a solid support is depicted below.
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Application Note: Strategic Synthesis of Saturated Heterocycles Utilizing 1-N-Cbz-1-N-Methyl-1,3-diaminopropane Hydrochloride
Abstract
This technical guide provides detailed protocols and expert insights for the synthesis of medicinally relevant saturated heterocyclic compounds, specifically substituted piperazines and diazepanes, using 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride as a strategic building block. We will explore the underlying chemical principles, step-by-step experimental procedures, and methods for ensuring reaction integrity. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel molecular entities.
Introduction: The Strategic Value of Differentially Protected Diamines
Saturated nitrogen-containing heterocycles, such as piperazines and diazepanes, are privileged scaffolds in modern drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Their synthesis often requires precise control over the reactivity of multiple nitrogen centers. This compound is a versatile and valuable starting material for this purpose. Its key features include:
-
Differential Protection: The primary amine is available for initial nucleophilic attack, while the secondary N-methyl amine is masked as a benzyloxycarbonyl (Cbz) carbamate. This directs the regioselectivity of the initial bond-forming step.[3]
-
Orthogonal Deprotection: The Cbz group is stable to a wide range of reaction conditions but can be selectively removed under specific protocols, most commonly catalytic hydrogenolysis, which offers clean reaction profiles.[4][5]
-
A Versatile Scaffold: The three-carbon backbone is primed for cyclization with various dielectrophiles to form key six-membered (piperazine) and seven-membered (diazepane) ring systems.[6][7]
This guide elucidates the causality behind the experimental choices, providing robust protocols that are designed to be reproducible and self-validating through in-process monitoring and final product characterization.
Core Principles & Synthetic Strategy
The synthesis of heterocyclic structures from this compound is conceptually a two-stage process. Understanding the role of each component is critical for success.
2.1. Initial Nucleophilic Acylation or Alkylation
The starting material is a hydrochloride salt, meaning the primary amino group is protonated. Before it can act as a nucleophile, it must be neutralized with a suitable base. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is ideal as it will not compete with the diamine in the subsequent reaction.
Once the free primary amine is generated in situ, it can react with a dielectrophilic partner. The Cbz-protected secondary amine is significantly less nucleophilic and will not react under these conditions. This initial reaction forms a linear intermediate, primed for the subsequent cyclization step.
2.2. Deprotection and Intramolecular Cyclization
The cornerstone of this strategy is the cleavage of the Cbz protecting group to unmask the secondary amine. The most common and effective method is catalytic hydrogenolysis using palladium on carbon (Pd/C) under an atmosphere of hydrogen gas (H₂).[3] This method is advantageous due to its mild conditions and the formation of volatile byproducts (toluene and carbon dioxide).[3]
Upon deprotection, the newly liberated secondary amine acts as an internal nucleophile, attacking the electrophilic center at the other end of the chain to forge the final heterocyclic ring. For this intramolecular cyclization to be efficient and to minimize the formation of dimeric or polymeric byproducts, the reaction is often performed under high-dilution conditions.
General Synthetic Workflow
The logical flow of this synthetic approach is illustrated below.
Caption: General workflow for heterocyclic synthesis.
Experimental Protocols
The following protocols are detailed, self-validating methodologies for the synthesis of representative heterocyclic systems.
Trustworthiness Note: For each protocol, reaction progress must be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of starting materials before proceeding to the next step or work-up. Final products must be rigorously characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their identity and purity.
Protocol 1: Synthesis of 4-Methyl-2-oxo-piperazine-1-carboxaldehyde
This protocol demonstrates a two-step approach involving an initial acylation followed by reductive amination and cyclization.
Caption: Reaction scheme for 4-Methylpiperazin-2-one synthesis.
Step 1: Synthesis of Ethyl 2-((3-((benzyloxy)carbonyl)(methyl)amino)propyl)amino)acetate
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (TEA, 2.2 eq) dropwise. Stir for 15 minutes.
-
Add a solution of ethyl bromoacetate (1.05 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
In-Process Control: Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting diamine is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 0-10% methanol in dichloromethane) to yield the pure linear intermediate.
Step 2: Synthesis of 4-Methylpiperazin-2-one
-
Dissolve the purified intermediate (1.0 eq) in methanol (MeOH, 0.1 M) in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on Carbon (Pd/C, 10 mol% Pd).
-
Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon. Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of H₂ (balloon) at room temperature for 4-6 hours. The cyclization occurs spontaneously upon deprotection.
-
In-Process Control: Monitor the reaction by LC-MS for the disappearance of the starting material and the Cbz-deprotected, uncyclized intermediate.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product. This is often of sufficient purity for subsequent steps, or it can be further purified by recrystallization or chromatography if necessary.
Protocol 2: Synthesis of 1-Methyl-1,4-diazepane
This protocol utilizes a double alkylation with a three-carbon dielectrophile, followed by deprotection and cyclization.
Step 1: Synthesis of Benzyl (3-((3-bromopropyl)amino)propyl)(methyl)carbamate
-
Follow the procedure in Protocol 1, Step 1, but use 1,3-dibromopropane (1.05 eq) as the electrophile. It is crucial to use only a slight excess of the dibromide to minimize double alkylation on the same primary amine.
-
The reaction should be run at room temperature for 16-24 hours.
-
Purify by flash column chromatography to isolate the mono-alkylated linear intermediate.
Step 2: Synthesis of 1-Methyl-1,4-diazepane
-
Dissolve the purified intermediate from Step 1 (1.0 eq) in a solvent suitable for high dilution, such as acetonitrile or THF (0.01 M).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq), to facilitate the intramolecular cyclization.
-
Heat the reaction mixture to reflux (e.g., ~80 °C for acetonitrile) for 12-24 hours.
-
In-Process Control: Monitor the formation of the Cbz-protected diazepane by LC-MS.
-
Cool the reaction, filter off the base, and concentrate the filtrate.
-
The crude Cbz-protected 1-methyl-1,4-diazepane is then subjected to Cbz deprotection as described in Protocol 1, Step 2 (hydrogenolysis with H₂ and Pd/C in methanol).
-
After deprotection, work-up as previously described to yield 1-methyl-1,4-diazepane.
Data Summary & Troubleshooting
The following table summarizes representative data and common challenges encountered during these syntheses.
| Parameter | Protocol 1: 4-Methylpiperazin-2-one | Protocol 2: 1-Methyl-1,4-diazepane |
| Typical Overall Yield | 60-75% | 45-60% |
| Purification Method | Flash Chromatography, Recrystallization | Flash Chromatography |
| ¹H NMR (Expected) | Signals for N-CH₃, piperazinone ring protons | Signals for N-CH₃, diazepane ring protons |
| HRMS (m/z) [M+H]⁺ | Calculated for C₅H₁₁N₂O⁺: 115.0866 | Calculated for C₆H₁₅N₂⁺: 115.1230 |
| Common Issue | Incomplete cyclization after deprotection | Formation of oligomeric byproducts |
| Troubleshooting | Ensure vigorous stirring during hydrogenation; add a mild non-nucleophilic base (e.g., K₂CO₃) to drive the final ring closure. | Perform the intramolecular alkylation (Step 2) under high-dilution conditions (0.01-0.005 M) to favor the intramolecular pathway over intermolecular polymerization.[8] |
| Self-Validation Check | LC-MS analysis should show a single major peak with the correct mass. NMR should be clean with the expected number of protons and splitting patterns. | Confirm the absence of the Cbz group (aromatic protons ~7.3 ppm) and the presence of the N-methyl singlet in the final ¹H NMR spectrum. |
Conclusion
This compound is a highly effective building block for the regiocontrolled synthesis of substituted piperazines and diazepanes. The differential protection of the two amino groups allows for a directed and logical synthetic sequence. By carefully selecting the dielectrophilic partner and controlling the conditions for the crucial intramolecular cyclization step, researchers can efficiently access a wide array of valuable heterocyclic scaffolds for applications in drug discovery and development. The protocols provided herein are robust, scalable, and designed with self-validating checkpoints to ensure high fidelity and reproducibility.
References
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Saban, M. P., et al. (2005). Selective Cleavage of Cbz-Protected Amines. Journal of Organic Chemistry, 70(15), 6159-6162.
- Corradini, R., et al. (2021). Cyclization reactions in confined space. Coordination Chemistry Reviews, 445, 214081.
- Google Patents. (1995). Method for preparing piperazines. WO1997010222A1.
- Google Patents. (2010). Process for the preparation of piperazine compounds and hydrochloride salts thereof. MX2011006590A.
- Xiong, X. Q., et al. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. Chemistry & Biodiversity, 4(1), 43-51.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Krchňák, V., & Stanková, M. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2205.
- Wikipedia. (n.d.). 1,3-Diaminopropane.
- PubChem. (n.d.). N-Methyl-1,3-propanediamine.
- Ma, C., et al. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Nature Communications, 9(1), 713.
- NIST. (n.d.). 1,3-Propanediamine, N-methyl-.
Sources
- 1. Piperazine synthesis [organic-chemistry.org]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. Synthesis and biological studies of N-alkylated cyclic diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 8. iris.uniroma1.it [iris.uniroma1.it]
The Strategic Application of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride in Modern Drug Discovery: A Guide for Researchers
The pursuit of novel therapeutics is an endeavor of precision and strategic design. In the vast armamentarium of chemical tools, orthogonally protected diamines serve as critical linchpins in the construction of complex bioactive molecules. Among these, 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride has emerged as a versatile and valuable building block, particularly in the innovative field of targeted protein degradation. This technical guide provides an in-depth exploration of its application, supported by detailed protocols and scientific rationale, to empower researchers in their drug discovery efforts.
Introduction: The Architectural Advantage of a Differentially Protected Diamine
This compound is a short-chain aliphatic diamine where one of the amino groups is protected by a carboxybenzyl (Cbz) group and also bears a methyl substituent. This differential protection is the cornerstone of its utility. The free primary amine serves as a reactive handle for initial coupling reactions, while the Cbz-protected secondary amine remains inert until a specific deprotection step is employed. This allows for a stepwise and controlled assembly of intricate molecular architectures, a necessity in modern medicinal chemistry.[1]
The presence of the N-methyl group is another key feature, as it can influence the conformational flexibility and metabolic stability of the final molecule. In the context of drug design, such subtle modifications can have profound effects on pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 1179362-94-7 | [2][3] |
| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [2] |
| Molecular Weight | 258.75 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. | |
| Storage | Store in an inert atmosphere at room temperature.[3] Keep desiccated and protected from light. |
Core Application: A Versatile Linker in the Synthesis of PROTACs
A preeminent application of this compound is as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .[1][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker is a critical determinant of PROTAC efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase, influencing the formation of a productive ternary complex. The 1,3-diaminopropane backbone of this building block provides a short and flexible connection, which can be advantageous in optimizing the geometry of this complex.
The Strategic Advantage in PROTAC Synthesis
The use of this compound in PROTAC synthesis offers several advantages:
-
Controlled, Stepwise Synthesis: The orthogonal protection allows for the sequential coupling of the E3 ligase ligand and the target protein ligand.
-
Modulation of Physicochemical Properties: The short, aliphatic nature of the linker can contribute to favorable solubility and cell permeability of the final PROTAC.
-
Conformational Constraint: The N-methyl group can introduce a degree of conformational constraint, which can be beneficial for pre-organizing the PROTAC for ternary complex formation.
Below is a generalized workflow for the synthesis of a PROTAC utilizing this versatile building block.
Caption: Generalized workflow for PROTAC synthesis.
Detailed Experimental Protocols
The following protocols provide a comprehensive guide to the key transformations involving this compound.
Protocol 1: Amide Coupling with a Carboxylic Acid
This protocol describes the formation of an amide bond between the free primary amine of the building block and a carboxylic acid, a common first step in PROTAC synthesis.
Rationale: The choice of coupling reagent is critical for efficient amide bond formation while minimizing side reactions and racemization. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that provides rapid and clean reactions. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and the carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., an E3 ligase ligand)
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Coupling Reagent Addition: Add HATU (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Cbz-protected intermediate.
Protocol 2: Cbz Deprotection via Hydrogenolysis
This protocol details the removal of the Cbz protecting group to reveal the free secondary amine, preparing the intermediate for the next coupling step.
Rationale: Hydrogenolysis is the most common and cleanest method for Cbz deprotection. It proceeds under mild conditions and the byproducts (toluene and carbon dioxide) are volatile and easily removed. Palladium on carbon (Pd/C) is the standard catalyst for this transformation.
Materials:
-
Cbz-protected intermediate from Protocol 1
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite® or a similar filtration aid
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected intermediate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material indicates the completion of the reaction, which typically takes 2-16 hours.
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine, which is often used in the next step without further purification.
-
Sources
Application Notes and Protocols for the N-Alkylation of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane Hydrochloride
Introduction: The Strategic Importance of Unsymmetrically Substituted Diamines
In the landscape of pharmaceutical and materials science, diamines are fundamental building blocks. The ability to selectively functionalize one nitrogen atom in the presence of another opens up a vast chemical space for creating molecules with precisely tuned properties. The target molecule, 1-N-Cbz-1-N-Methyl-1,3-diaminopropane, presents a common challenge in synthetic chemistry: how to selectively alkylate the primary amine without affecting the protected secondary amine. The hydrochloride salt form adds another layer of complexity, necessitating careful consideration of reaction conditions.
This guide provides a comprehensive overview of the principles and detailed protocols for the selective N-alkylation of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride. We will explore two robust methods: Reductive Amination and Direct Alkylation . The choice between these methods depends on the desired alkyl group and the available starting materials. Reductive amination is often the preferred method for its high selectivity and avoidance of over-alkylation, a common side reaction in direct alkylation of amines.[1]
The presence of the carbobenzyloxy (Cbz) protecting group is critical. The Cbz group is stable under a wide range of conditions, including basic and mildly acidic media, making it an excellent choice for protecting one of the amino groups while the other is being chemically modified.[2][3] It is typically removed under conditions of catalytic hydrogenolysis, which are orthogonal to many other synthetic transformations.[4]
Understanding the Core Chemistry: Key Considerations
Before proceeding to the experimental protocols, it is essential to understand the underlying chemical principles governing this transformation.
The Role of the Hydrochloride Salt
The starting material is provided as a hydrochloride salt. In this form, the primary amine is protonated, rendering it non-nucleophilic. Therefore, a crucial first step in any N-alkylation protocol is the in-situ liberation of the free amine using a suitable base. Typically, at least two equivalents of base are required: one to neutralize the hydrochloride salt and a second to scavenge the acid generated during the alkylation reaction itself.
Method Selection: Reductive Amination vs. Direct Alkylation
Reductive Amination: This powerful, two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1] A key advantage of this method is the significant reduction in the risk of over-alkylation, as the resulting secondary amine is generally less reactive towards the carbonyl compound than the starting primary amine.
Direct Alkylation: This classic SN2 reaction involves the direct reaction of the amine with an alkyl halide. While straightforward, this method can be prone to over-alkylation, leading to the formation of a tertiary amine and even quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.
Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination
This protocol is recommended for the introduction of a wide variety of alkyl groups and for minimizing the formation of byproducts.
Reaction Scheme:
Sources
Application Note: Analytical Strategies for Monitoring Reactions of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane Hydrochloride
Introduction
1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. The precise control and monitoring of its formation and subsequent reactions are critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the analytical methodologies for real-time monitoring of reactions involving this compound. We will delve into the principles, protocols, and data interpretation for a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC). This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical control strategies. The adoption of such process analytical technology (PAT) tools is crucial for enhancing process understanding and control in pharmaceutical development and manufacturing.[1][2]
The carboxybenzyl (Cbz) protecting group is widely used in organic synthesis to temporarily mask the reactivity of an amino group.[3][4] Its stability under various conditions and its facile removal make it a valuable tool in multi-step syntheses.[3][5] Monitoring the introduction of the Cbz group onto 1-N-Methyl-1,3-diaminopropane and its subsequent reactions requires analytical methods that can distinguish between the starting material, the desired product, and any potential byproducts or impurities.
Core Analytical Techniques
The choice of analytical technique depends on the specific requirements of the reaction being monitored, such as the need for qualitative or quantitative data, the complexity of the reaction mixture, and the required speed of analysis. A multi-faceted approach, often combining chromatographic and spectroscopic methods, provides the most comprehensive understanding of the reaction progress.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the quantitative analysis of reaction mixtures, offering high resolution and sensitivity for the separation and quantification of starting materials, intermediates, and products.[][7]
Principle of Causality: The separation in reverse-phase HPLC is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The Cbz-protected diamine, being more hydrophobic than the unprotected starting material, will have a longer retention time. This difference in polarity is the key to achieving separation and monitoring the conversion.
Experimental Protocol: Reverse-Phase HPLC for Reaction Monitoring
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is often optimal for separating components with a range of polarities.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (due to the aromatic ring of the Cbz group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
Data Interpretation: The progress of the reaction is monitored by observing the decrease in the peak area of the starting material (1-N-Methyl-1,3-diaminopropane) and the increase in the peak area of the product (1-N-Cbz-1-N-Methyl-1,3-diaminopropane). The appearance of any new peaks may indicate the formation of byproducts.
Diagram: HPLC Workflow for Reaction Monitoring
Caption: Workflow for monitoring reactions using HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing not only quantitative data but also structural information about the components of the reaction mixture.[8][9] This is particularly useful for identifying unknown byproducts.
Principle of Causality: After separation by LC, the analytes are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratio (m/z) is determined. This allows for the confirmation of the product's identity by its molecular weight and can help in elucidating the structures of any impurities.
Experimental Protocol: LC-MS for Product Confirmation and Impurity Profiling
-
LC System: Utilize the same LC conditions as described in the HPLC protocol. The mobile phase may need to be adapted to be MS-compatible (e.g., using formic acid instead of TFA).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is suitable.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended for these amine-containing compounds.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-500
-
Data Interpretation: The expected m/z for the protonated molecule [M+H]⁺ of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane is approximately 223.15. By extracting this ion chromatogram, the formation of the product can be selectively monitored. Other m/z values can be investigated to identify potential side products, such as di-Cbz protected diamine.
Table: Expected m/z Values for Key Components
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| 1-N-Methyl-1,3-diaminopropane | C₄H₁₂N₂ | 88.15 | 89.16 |
| 1-N-Cbz-1-N-Methyl-1,3-diaminopropane | C₁₂H₁₈N₂O₂ | 222.28 | 223.29 |
| Di-Cbz-1-N-Methyl-1,3-diaminopropane | C₂₀H₂₄N₂O₄ | 356.42 | 357.43 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural information about the molecules in solution without the need for chromatographic separation.[10][11]
Principle of Causality: The chemical environment of each proton in a molecule influences its resonance frequency in a magnetic field. By monitoring the changes in the ¹H NMR spectrum over time, the disappearance of reactant signals and the appearance of product signals can be tracked. The integration of these signals provides a quantitative measure of the relative concentrations of the species in the reaction mixture.
Experimental Protocol: In-situ ¹H NMR Reaction Monitoring
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent that is compatible with the reaction conditions (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Procedure: a. Acquire a ¹H NMR spectrum of the starting material. b. Initiate the reaction in an NMR tube. c. Acquire spectra at regular time intervals.[12]
-
Key Signals to Monitor:
-
Starting Material (1-N-Methyl-1,3-diaminopropane): Look for the disappearance of the signals corresponding to the protons adjacent to the amino groups.
-
Product (1-N-Cbz-1-N-Methyl-1,3-diaminopropane): Monitor the appearance of the characteristic signals for the benzylic protons of the Cbz group (around 5.1 ppm) and the aromatic protons (around 7.3 ppm).
-
Data Interpretation: The conversion can be calculated by comparing the integral of a product peak to the sum of the integrals of the corresponding reactant and product peaks.
Diagram: Logical Flow for Selecting an Analytical Method
Caption: Decision tree for selecting the appropriate analytical method.
Thin-Layer Chromatography (TLC)
TLC is a rapid, simple, and cost-effective qualitative technique for monitoring the progress of a reaction.[13]
Principle of Causality: Similar to HPLC, TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. The less polar Cbz-protected product will travel further up the TLC plate (higher Rf value) than the more polar starting diamine.
Experimental Protocol: TLC for Rapid Reaction Screening
-
Plate: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a nonpolar and a polar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol. The optimal ratio should be determined experimentally.
-
Procedure: a. Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on the baseline of the TLC plate. b. Develop the plate in a chamber saturated with the mobile phase. c. Visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., ninhydrin for primary/secondary amines or potassium permanganate).
-
Data Interpretation: The disappearance of the starting material spot and the appearance of a new spot with a higher Rf value indicate the formation of the product.
Method Validation
For use in a regulated environment, the chosen analytical method (particularly HPLC and LC-MS) must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[14][15][16][17] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The effective monitoring of reactions involving this compound is achievable through the judicious application of a range of analytical techniques. HPLC and LC-MS provide robust quantitative data and structural information, making them ideal for process development and quality control. NMR offers the advantage of real-time, in-situ monitoring, providing deep mechanistic insights. TLC serves as a rapid and convenient tool for initial reaction screening. The selection of the most appropriate method or combination of methods will depend on the specific goals of the analysis. A thorough understanding of the principles and protocols outlined in this application note will enable researchers and drug development professionals to implement effective analytical control strategies, ultimately leading to more efficient and reliable synthetic processes.
References
- Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - NIH.
- Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions - ACS Publications.
- Real-Time Process Monitoring of Pharmaceuticals - Hiden Analytical.
- Key Analytical Techniques Powering Pharmaceutical Quality Control - PharmaVED.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Protecting groups in organic synthesis?! : r/chemistry - Reddit.
- Validating Analytical Methods in Pharmaceuticals - Pharmuni.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Analytical method validation: A brief review.
- General method for selective Mono-Boc protection of diamines and thereof - SciSpace.
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
- NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH.
- Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu.
- NMR reaction monitoring robust to spectral distortions - ChemRxiv.
- Effective Analysis Carbamate Pesticides | Separation Science.
- Protecting Groups - Organic Chemistry Portal.
- Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC - NIH.
- The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products - ResearchGate.
- Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H - MDPI.
- Monitoring Reactions by NMR.
Sources
- 1. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pharmaved.com [pharmaved.com]
- 8. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 15. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. particle.dk [particle.dk]
Troubleshooting & Optimization
Technical Support Center: Incomplete Cbz Deprotection of N-Methylated Diamines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting issues related to the carbobenzyloxy (Cbz or Z) group deprotection, with a specific focus on challenging N-methylated diamine substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter incomplete or stalled reactions during this critical synthetic step. Here, we move beyond simple protocols to explore the underlying causes of common failures and provide field-tested solutions to drive your synthesis forward.
Frequently Asked Questions (FAQs): Initial Diagnosis
This section addresses the most immediate questions that arise when a Cbz deprotection reaction fails to proceed to completion.
Q1: My Cbz deprotection using catalytic hydrogenation (H₂/Pd/C) has stalled. I see starting material and perhaps some mono-deprotected product. What are the most common culprits?
A1: This is a very common scenario, particularly with N-methylated and diamine substrates. The primary causes can be grouped into three categories:
-
Catalyst Inactivation (Poisoning): The palladium catalyst is the heart of the reaction, and its surface can be easily deactivated. The most frequent poison in this specific reaction is the product itself. The newly formed basic amine, especially an aliphatic one, can coordinate strongly to the palladium surface, preventing it from catalyzing further reactions[1][2]. Other common poisons include sulfur or phosphorous impurities carried over from previous steps[2][3].
-
Insufficient Reactivity: The combination of steric hindrance from the N-methyl group and the electronic properties of the substrate can make the C-O benzyl bond less accessible or resilient to cleavage[4]. Standard conditions (e.g., atmospheric H₂ pressure, room temperature) may simply lack the required energy to overcome this activation barrier[5].
-
Poor Reagent Quality or Setup: The activity of Pd/C can vary significantly between batches or diminish with age[5][6]. Likewise, an inadequate hydrogen supply (e.g., a leaking balloon setup) or poor mixing in a heterogeneous reaction will starve the catalyst and halt the reaction[5].
Q2: How does the presence of an N-methyl group specifically complicate Cbz deprotection?
A2: The N-methyl group introduces two significant challenges:
-
Steric Hindrance: The methyl group adds bulk around the carbamate linkage, physically obstructing the approach of the substrate to the catalyst's active sites[4]. This increased steric hindrance slows down the rate of hydrogenolysis.
-
Increased Basicity of the Product: N-methylamines are generally more basic than their primary amine counterparts. As discussed in Q1, this enhanced basicity leads to stronger coordination with the palladium catalyst, resulting in more pronounced product-induced catalyst inhibition[1][2].
Q3: Why are diamines, particularly N-methylated ones, so difficult to fully deprotect?
A3: Deprotecting diamines presents a unique challenge due to a "double jeopardy" effect. Once the first Cbz group is removed, the resulting free amine can act as an internal catalyst poison, significantly slowing down or completely stopping the deprotection of the second Cbz group. If that first-deprotected amine is also N-methylated, its increased basicity makes it an even more potent inhibitor. This often leads to an accumulation of the mono-deprotected intermediate, a common frustration in these systems.
Troubleshooting Guide: A Deeper Dive
This section provides detailed solutions to specific problems identified during the initial diagnosis.
Catalyst-Related Issues
A4: This is the most probable cause for N-methylated diamine substrates. Here are several effective strategies:
-
Acidic Additives: The most common solution is to add a small amount of a weak acid, like acetic acid (AcOH), to the reaction mixture[2][5]. The acid protonates the newly formed, basic amine, preventing it from coordinating to the palladium catalyst. This keeps the catalyst's surface free to continue the hydrogenolysis.
-
Increase Catalyst Loading: While not the most elegant solution, increasing the amount of catalyst (e.g., from 10 mol% to 20-30 mol%) can sometimes provide enough active sites to overcome the inhibition and push the reaction to completion[5].
-
Use a More Robust Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is often more effective than standard Pd/C for substrates with basic nitrogens and can be less susceptible to poisoning[5].
A5: Yes, catalyst quality is critical. The activity of Pd/C can be compromised by improper storage or age[6]. If you suspect this, the best course of action is to use a fresh bottle of catalyst from a reputable supplier. It is also good practice to filter the stalled reaction through Celite® to remove the old catalyst and then subject the filtrate to a fresh batch of catalyst and hydrogen[6].
Substrate & Reaction Condition Issues
A6: When steric hindrance is the primary barrier, you need to increase the energy of the system or use a more aggressive method:
-
Increase Hydrogen Pressure: Moving from a hydrogen balloon (atmospheric pressure) to a Parr shaker or a similar hydrogenation apparatus allows for significantly higher H₂ pressures (50-100 psi or more)[5]. This increases the concentration of hydrogen on the catalyst surface and can overcome the steric barrier.
-
Elevate the Temperature: Gently warming the reaction (e.g., to 40-60 °C) can increase the reaction rate. However, be cautious, as higher temperatures can sometimes lead to side reactions[7].
-
Switch to an Alternative Deprotection Method: If hydrogenation is consistently failing, it may be time to abandon it. Strongly acidic conditions (e.g., HBr in Acetic Acid) or Lewis acid-mediated cleavage can be very effective for hindered substrates, provided other functional groups in your molecule are stable to acid[5][8].
A7: This is a classic chemoselectivity problem. Standard catalytic hydrogenation is often too powerful and will reduce other sensitive groups[9].
-
Catalytic Transfer Hydrogenation (CTH): This is often the best solution. Instead of H₂ gas, a hydrogen donor like ammonium formate, formic acid, or cyclohexene is used in solution[10][11]. CTH is generally milder and can often selectively cleave the Cbz group while leaving other reducible functionalities intact[5].
-
Nucleophilic Cleavage: For extremely sensitive substrates, a nucleophilic cleavage method using a thiol like 2-mercaptoethanol can be employed[12][13][14]. This method is non-reductive and non-acidic, offering excellent orthogonality to many other protecting groups and functional groups[9][14].
Visualizing the Problem and Solution
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting an incomplete Cbz deprotection via catalytic hydrogenation.
Caption: Troubleshooting workflow for incomplete Cbz deprotection.
Mechanism of Catalytic Hydrogenolysis
This diagram illustrates the generally accepted mechanism for Cbz deprotection on a palladium surface.
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Validated Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis with Acetic Acid Additive
This is the first method to attempt when standard hydrogenolysis fails with N-methylated amines.
-
Dissolution: Dissolve the Cbz-protected N-methylated diamine (1.0 equiv) in a suitable solvent like methanol (MeOH) or ethanol (EtOH).
-
Acid Addition: Add glacial acetic acid (2.0 equiv) to the solution and stir for 5 minutes.
-
Catalyst Addition: Under an inert atmosphere (N₂ or Argon), carefully add 10% Palladium on carbon (Pd/C), typically at a loading of 10-20% by weight of the substrate[1].
-
Hydrogenation: Purge the flask by evacuating and backfilling with hydrogen (H₂) gas three times. Maintain a positive pressure of H₂ using a balloon or connect to a hydrogenation apparatus set to 50 psi[5].
-
Reaction: Stir the mixture vigorously at room temperature. Efficient mixing is crucial[5].
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry. Quench the filter cake with water before disposal[6]. Concentrate the filtrate under reduced pressure. An aqueous work-up with a mild base (e.g., NaHCO₃) may be necessary to neutralize the acetic acid and isolate the free amine.
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
A safer and often more chemoselective alternative to using hydrogen gas.
-
Dissolution: Dissolve the Cbz-protected substrate (1.0 equiv) in methanol (MeOH).
-
Catalyst Addition: Add 10% Pd/C (10-20% w/w).
-
Hydrogen Donor: Add ammonium formate (HCOONH₄) (5.0 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. CTH reactions are often complete within 1-3 hours[12].
-
Work-up: Cool the reaction to room temperature. Filter through Celite® to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure. The product can then be purified from the ammonium salts.
Method Selection Guide
Choosing the right deprotection strategy from the start can save significant time and resources.
Comparison of Cbz Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C (or Pd(OH)₂/C) | MeOH or EtOH, rt, 1-50 psi | High efficiency, clean byproducts (toluene, CO₂)[6]. | Requires H₂ gas, risk of catalyst poisoning, can reduce other functional groups[5][8]. |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | MeOH, reflux | Avoids flammable H₂ gas, often more chemoselective[5][10]. | Requires heating, removal of salt byproducts. |
| Acidic Cleavage | HBr in AcOH; AlCl₃ in HFIP | rt or elevated temp | Metal-free, effective for hindered groups, scalable[8][13]. | Harsh conditions, not suitable for acid-sensitive substrates. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C | Highly selective, non-reductive, non-acidic, good for sensitive substrates[12][14]. | Thiol reagent has an unpleasant odor, may require heating. |
Decision Tree for Method Selection
Caption: Decision tree for selecting a Cbz deprotection method.
References
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Published August 12, 2025.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Scientific Update. To Deprotect and Serve. Published February 22, 2023.
- ResearchGate. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. Published August 10, 2025.
- ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Discussion. Published November 15, 2018.
- ResearchGate. (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Published August 6, 2025.
- National Institutes of Health. Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines.
- MDPI. Recent Advances of Pd/C-Catalyzed Reactions.
- Master Organic Chemistry. Amine Protection and Deprotection.
- ResearchGate. Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. Published December 21, 2025.
- Organic Letters. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Published May 13, 2022.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. tdcommons.org [tdcommons.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Reaction Products from 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of products derived from this versatile building block. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.
Introduction: Understanding Your System
This compound is a mono-protected diamine. The secondary amine is protected by a carboxybenzyl (Cbz) group, while the primary amine is available for reaction and is presented as a hydrochloride salt. This structure dictates that the primary amine is the intended nucleophile in subsequent reactions, such as amide couplings, reductive aminations, or alkylations.
A successful purification strategy begins before the reaction is even started. The hydrochloride salt form means the reactive primary amine is protonated and must be neutralized to become nucleophilic. The final product, Cbz-N(CH₃)-(CH₂)₃-NH-R, will contain a basic nitrogen center (from the former primary amine) and the non-basic, UV-active Cbz group. This duality is key to designing a robust purification workflow.
Section 1: Pre-Reaction Considerations
FAQ: How should I handle the hydrochloride salt of the starting material before my reaction?
Answer: The hydrochloride salt must be neutralized to liberate the free primary amine, which is the active nucleophile. Failure to do so is a common cause of low or no reaction yield.
Causality: The lone pair of electrons on the primary amine's nitrogen is sequestered by a proton (H+), forming an ammonium salt (-NH3+). This positive charge makes the amine non-nucleophilic. A base is required to remove this proton and regenerate the free amine (-NH2).
Recommended Protocol: In-Situ Neutralization
This is the most common and efficient method.
-
Dissolution: Dissolve the this compound (1.0 equivalent) in your chosen reaction solvent (e.g., DCM, THF, DMF).
-
Base Addition: Add a suitable non-nucleophilic organic base. The choice of base depends on the subsequent reaction conditions.
-
For Amide Couplings/General Reactions: Use triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents). Add the base and stir for 15-30 minutes at room temperature before adding your electrophile or coupling reagents.
-
For Reactions Sensitive to Amine Bases: Use an inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0 to 3.0 equivalents). Note that these are solids and may result in a heterogeneous mixture, requiring vigorous stirring.[1]
-
-
Confirmation (Optional): To confirm neutralization, you can take a small aliquot of the reaction mixture, dilute it with solvent, and spot it on a TLC plate against the starting salt. The free amine should have a different Rf value.
Section 2: General Purification Strategy & Workflow
Post-reaction, your crude mixture will contain your desired product, unreacted starting materials, reagents, and byproducts. A multi-step approach is almost always necessary.
General Purification Workflow Diagram
Caption: Decision workflow for product purification.
Section 3: Troubleshooting Post-Reaction Workup & Extraction
This is the first and most critical purification step. The goal is to perform a bulk separation of materials based on their solubility and acid/base properties.
Q1: My reaction mixture formed a persistent emulsion during extraction. How can I resolve this?
Answer: Emulsions are common when basic amines are present, as they can act as surfactants.
-
Immediate Fixes:
-
Add Brine: Add a saturated aqueous solution of NaCl. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-60 minutes).
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
-
Causality & Prevention: Emulsions form from fine, insoluble particles or surfactant-like molecules stabilizing the interface between two immiscible liquids. To prevent this, ensure all solids from the reaction (like EDC-urea or salts) are dissolved as much as possible before extraction, perhaps by adding more solvent.
Q2: My product seems to be partitioning into the aqueous layer during extraction, even after I basify. Why?
Answer: This typically happens for one of two reasons:
-
Insufficient Basification: The product is still protonated and therefore water-soluble. Ensure the aqueous layer is basic (pH > 10) using a pH strip. Add more base (e.g., 2M NaOH) if necessary.
-
High Polarity: The 'R' group you have added to the primary amine is itself very polar (e.g., contains multiple hydroxyls, carboxylates, or other amines).
-
Solution for High Polarity: If the product is highly polar, standard extraction with solvents like ethyl acetate or DCM may be inefficient.
-
Use a More Polar Solvent: Try extractions with n-butanol.
-
Salting Out: Saturate the aqueous layer with NaCl before extracting. This decreases the polarity of the aqueous phase and can push your compound into the organic layer.
-
Consider Reverse-Phase: If the product is intractable to standard extraction, it may be best to concentrate the aqueous layer and purify directly using reverse-phase chromatography.
-
Q3: How do I effectively remove common amide coupling reagents like EDC-urea and HOBt?
Answer: These byproducts are best removed with an acidic wash.[2]
-
The Chemistry: Your desired product, Cbz-N(CH₃)-(CH₂)₃-NH-R, is basic. When you wash the organic layer with a dilute acid (e.g., 1M HCl), your product will become protonated (-NH₂+-R) and move into the aqueous acid layer. The neutral EDC-urea byproduct will remain in the organic layer. You can then discard the organic layer, re-basify the acidic aqueous layer containing your product, and re-extract it into a fresh organic solvent. This acid-base extraction is a powerful purification technique.[2][3]
-
Workflow: Acid-Base Extraction Protocol
-
After the initial workup, extract the crude organic layer with 1M HCl (2-3 times).
-
Combine the acidic aqueous layers. This now contains your protonated product.
-
Cool the combined aqueous layers in an ice bath and basify to pH > 10 with 2M NaOH or solid K₂CO₃.
-
Extract the now-basic aqueous layer with a fresh organic solvent (e.g., DCM or EtOAc, 3 times).
-
Combine these new organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield your purified (or significantly enriched) product.
-
Section 4: Troubleshooting Silica Gel Column Chromatography
For many products, chromatography is necessary to achieve high purity. Amines, however, can be problematic on standard silica gel.
Q1: My product is streaking or smearing badly on the TLC plate and the column is giving poor separation.
Answer: This is the most common issue when purifying amines on silica gel.
-
Causality: Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH). Basic amines interact strongly with these acidic sites via acid-base interactions, leading to slow, uneven movement (streaking) rather than a clean partition between the stationary and mobile phases.[3]
-
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent system. This neutralizes the acidic sites on the silica, allowing your amine product to elute cleanly.
-
Deactivate the Silica: You can pre-treat your silica gel by slurrying it in the eluent containing the basic modifier before packing the column.
-
| Common Eluent System | Basic Modifier & Concentration | Typical Use Case |
| Hexanes / Ethyl Acetate | Triethylamine (Et₃N) at 0.5 - 2% v/v | For moderately polar amines. |
| Dichloromethane / Methanol | 7N Ammonia in Methanol at 0.5 - 5% v/v | For more polar amines that require methanol for elution. Prepare a stock of 95:5 MeOH:NH₄OH. |
Q2: My Cbz-protected product seems to be decomposing on the column. Is this possible?
Answer: While the Cbz group is generally stable to the mild acidity of silica gel, highly sensitive 'R' groups on your molecule (e.g., acid-labile ethers like Boc or acetals) could be cleaved.[1] If you suspect decomposition, it's best to avoid silica.
-
Alternative Stationary Phases:
-
Neutral Alumina: A good alternative for basic compounds. It is generally less acidic than silica.
-
Reverse-Phase Silica (C18): An excellent choice where separation is based on polarity in aqueous/organic mobile phases (e.g., Water/Acetonitrile or Water/Methanol). The Cbz group provides good retention on C18.
-
Section 5: Detailed Experimental Protocols
Protocol 1: Standard Post-Amide Coupling Workup & Purification
This protocol assumes a standard amide coupling reaction to form Cbz-N(CH₃)-(CH₂)₃-NH-C(=O)R.
-
Quench & Dilute: Once the reaction is complete by TLC, quench by adding water or a saturated aqueous solution of NH₄Cl. Dilute the mixture with your primary extraction solvent (e.g., Ethyl Acetate).
-
Transfer & Separate: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Acid Wash: Wash the organic layer sequentially with:
-
1M HCl (2 x 50 mL per 100 mL organic phase) - Removes unreacted amine, DMAP, and other basic impurities.
-
Saturated aq. NaHCO₃ (1 x 50 mL) - Removes acidic impurities like HOBt and neutralizes residual HCl.
-
Saturated aq. NaCl (Brine) (1 x 50 mL) - Removes bulk water and helps break minor emulsions.
-
-
Dry & Concentrate: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Assess Purity: Analyze the crude product by TLC, LC-MS, or ¹H NMR.
-
Chromatography (If Needed): Purify the residue by silica gel chromatography using an appropriate eluent system containing a basic modifier (e.g., 1% Et₃N in Hexanes/EtOAc).
Protocol 2: Conversion of Purified Free Base to a Hydrochloride Salt
Isolating the final product as a hydrochloride salt can improve stability and handling, especially if the free base is an oil.
-
Dissolution: Dissolve the purified, dry free-base product in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Acidification: While stirring, add a solution of HCl in a solvent dropwise. Commercially available solutions like 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane are ideal.
-
Precipitation: Continue adding the acid until no further precipitation is observed. The product should crash out of the solution as a solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any non-salt impurities.
-
Drying: Dry the solid product under high vacuum to remove residual solvent.
References
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- StudySmarter. Protecting Groups: Boc, Cbz, Amine. [Link]
- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
- University of Colorado Boulder. Acid-Base Extraction. [Link]
- Google Patents. US8357820B2 - Process for producing N-protected amino acid.
- Organic Syntheses. Preparation of Mono-Cbz Protected Guanidines. [Link]
- Reddit. r/Chempros - Amine workup. [Link]
Sources
Technical Support Center: Optimizing Reactions with 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride (CAS: 1179362-94-7). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction yields and troubleshooting common issues encountered when using this versatile building block. Our approach is grounded in fundamental chemical principles to not only solve immediate experimental challenges but also to empower you to make informed decisions in your future synthetic strategies.
Reagent Overview
This compound is a differentially protected diamine. It features a primary amine, which serves as the primary reactive nucleophilic site, and a secondary amine that is protected by a benzyloxycarbonyl (Cbz) group. The primary amine is supplied as a hydrochloride salt, a critical feature that dictates its handling and reactivity. This structure makes it an excellent intermediate for introducing a methylaminopropylamine moiety in multi-step syntheses.[1][2]
| Property | Value |
| CAS Number | 1179362-94-7[3] |
| Molecular Formula | C₁₂H₁₉ClN₂O₂[2] |
| Molecular Weight | 258.74 g/mol [2] |
| Form | Hydrochloride Salt |
| Primary Reactive Site | Terminal Primary Amine (as ammonium chloride) |
| Protected Group | N-Methyl Secondary Amine (Cbz-protected) |
| Storage | Inert atmosphere, room temperature[3] |
Section 1: Foundational Concepts & Frequently Asked Questions
Understanding the fundamental properties of this reagent is the first step toward successful experimentation. This section addresses the most common initial queries.
Q1: My reaction isn't working. I've mixed the diamine salt with my electrophile, but I only see starting materials. What is the most likely cause?
The most common reason for reaction failure is overlooking the significance of the hydrochloride salt . In its provided form, the primary amine is protonated to form an ammonium salt (-NH3+ Cl-). This protonation renders the nitrogen lone pair unavailable, making the amine non-nucleophilic and thus unreactive towards electrophiles.
To initiate the reaction, you must add a base to neutralize the hydrochloride salt and liberate the free, nucleophilic primary amine (-NH2).
Q2: How do I choose the right base and determine the correct amount to use?
The choice of base and its stoichiometry are critical for reaction success.
Stoichiometry: At a minimum, you need one molar equivalent of base to neutralize the hydrochloride salt. However, if your reaction generates an acidic byproduct (e.g., HCl from an acyl chloride, or HBr from an alkyl bromide), you will need an additional equivalent of base to quench this acid. Therefore, for many common reactions, at least two molar equivalents of base are required.
Base Selection: The ideal base should be strong enough to deprotonate the ammonium salt (pKa ~9-10) but not so strong that it causes unwanted side reactions with your substrate or product. The choice is often dictated by solubility and reaction conditions.
| Base | pKa of Conjugate Acid | Type | Typical Solvents | Comments |
| Triethylamine (TEA) | ~10.7 | Organic | DCM, THF, DMF, MeCN | Common, effective, and volatile. The resulting triethylammonium chloride salt may precipitate. |
| DIPEA (Hünig's Base) | ~10.7 | Organic | DCM, THF, DMF | Sterically hindered, making it non-nucleophilic. Useful when the electrophile is sensitive to attack by the base. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | Inorganic | DMF, MeCN, Acetone | A solid base, often used in polar aprotic solvents. Can result in heterogeneous mixtures. |
| Sodium Bicarbonate (NaHCO₃) | ~10.3 (pKa of H₂CO₃) | Inorganic | Aqueous, Biphasic | A weaker base, suitable for sensitive substrates or aqueous reaction conditions.[4] |
Section 2: Troubleshooting Guide: From Low Yield to Complex Mixtures
Low yield is one of the most frequent challenges in synthesis.[5] This section provides a logical workflow to diagnose and resolve the underlying issues.
Caption: Troubleshooting workflow for low yield reactions.
In-Depth Troubleshooting Q&A
Issue: The reaction appears complete by LC-MS, but I lose most of my product during the workup.
Q: Why is my product disappearing during aqueous extraction?
This is a classic issue when working with basic amines. Your product, which now contains at least one basic nitrogen atom, can be protonated and become water-soluble if the aqueous layer is neutral or acidic.
-
Underlying Cause: During workup, you might perform an acidic wash (e.g., with 1M HCl or NH₄Cl) to remove excess base like triethylamine. This will also protonate your amine product, partitioning it into the aqueous layer.
-
Expert Solution:
-
After the initial reaction quench, ensure the aqueous phase is distinctly basic (pH > 10 ) before performing your organic extractions. Use a pH strip to verify. Add a base like 1M NaOH or solid K₂CO₃ if necessary.
-
If you suspect product loss, collect all aqueous layers, basify them to pH > 10, and re-extract with dichloromethane (DCM) or ethyl acetate (EtOAc).[6]
-
Minimize acidic washes. If you must wash to remove impurities, consider using a saturated sodium bicarbonate solution as a milder alternative to strong acids.
-
Issue: My reaction is messy, and purification by silica gel chromatography is difficult.
Q: My product is streaking badly on the silica gel column. How can I get a clean separation?
Basic amines are notorious for interacting strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to poor peak shape, tailing (streaking), and sometimes irreversible adsorption of the product onto the column.
-
Underlying Cause: The lone pairs on the nitrogen atoms of your product form strong hydrogen bonds or acid-base interactions with the silica surface, hindering smooth elution.
-
Expert Solution:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine in your hexane/ethyl acetate or DCM/methanol mobile phase will neutralize the active sites on the silica, leading to sharp, symmetrical peaks.
-
Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like neutral alumina.
-
Salt Precipitation: An alternative to chromatography is to precipitate the product as a salt. After workup and evaporation of the solvent, dissolve the crude material in a suitable solvent (like diethyl ether or EtOAc) and add a solution of HCl in ether or dioxane. The hydrochloride salt of your product will often precipitate as a clean, filterable solid.[7]
-
Section 3: Key Experimental Protocols
The following protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[8][9]
Protocol 3.1: General Procedure for N-Acylation with an Acyl Chloride
This protocol details the coupling of the diamine with a generic acyl chloride to form an amide.
Caption: Step-by-step workflow for a typical N-acylation reaction.
Methodology:
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and dissolve in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (2.1 eq.) dropwise and stir the resulting slurry for 10-15 minutes.
-
Electrophile Addition: Slowly add a solution of the desired acyl chloride (1.0 eq.) in DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion is confirmed by TLC or LC-MS analysis (typically 2-16 hours).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Adjust the aqueous layer to pH > 10 with 1M NaOH solution.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., Hexane/EtOAc or DCM/MeOH) containing 0.5-1% triethylamine to prevent product tailing.
Protocol 3.2: Cbz-Group Deprotection via Catalytic Hydrogenolysis
This is a standard and clean method for removing the Cbz protecting group to reveal the N-methyl secondary amine, provided the substrate is stable to reductive conditions and free of catalyst poisons like sulfur.[1][10]
Methodology:
-
Setup: Dissolve the Cbz-protected substrate (1.0 eq.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst: Carefully add Palladium on carbon (Pd/C, typically 10 wt. %, ~5-10 mol % Pd) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). This is often done using a balloon filled with H₂ or a dedicated hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected amine product. This product can often be used in the next step without further purification.
Safety Note: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Handle with care and never allow the catalyst to dry in the open air. Quench the used catalyst by suspending it in water before disposal.
References
- Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. J. Org. Chem., 89, 5665-5674.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Reddit. (2023). What are some common causes of low reaction yields? r/Chempros.
- Reddit. (2022). Struggling with yield for a simple reaction: What could I be screwing up? r/chemistry.
- ResearchGate. (2017). How can I remove 1,3-PropaneDiamine from reaction mixture?
Sources
- 1. Buy 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride | 850033-67-9 [smolecule.com]
- 2. guidechem.com [guidechem.com]
- 3. 1179362-94-7|this compound|BLD Pharm [bldpharm.com]
- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. total-synthesis.com [total-synthesis.com]
challenges in the work-up of reactions involving 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride
Welcome to the technical support guide for 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride (CAS: 1179362-94-7). This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during its use. We will move beyond simple protocols to explain the chemical reasoning behind the troubleshooting steps, ensuring a higher success rate in your synthetic endeavors.
Introduction: Understanding the Reagent
This compound is a valuable bifunctional building block. It features a secondary amine protected by a carboxybenzyl (Cbz) group and a primary amine present as a hydrochloride salt. This unique structure allows for selective functionalization of the primary amine, followed by subsequent deprotection and reaction at the secondary amine. However, its dual nature, particularly the hydrochloride salt, is the source of most experimental challenges. This guide provides a systematic approach to troubleshooting these issues.
Section 1: Foundational FAQs - Handling, Storage, and Properties
This section addresses the most frequent initial questions regarding the physical and chemical properties of the reagent. Proper handling is the first step in preventing reaction failures.
Q1: How should I store this compound?
A: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at room temperature in a tightly sealed container.[1] While the hydrochloride salt is generally more stable and less hygroscopic than its free-base counterpart, minimizing exposure to moisture and air is a best practice for all amine salts. The parent diamine, 1,3-diaminopropane, is known to be hygroscopic and can absorb atmospheric CO₂.[2]
Q2: What is the solubility of this reagent?
A: As a hydrochloride salt, its solubility is highest in polar protic solvents like methanol and water. It has limited solubility in many common aprotic solvents used for synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN), especially at room temperature. This poor solubility is a frequent cause of reaction failure. The corresponding free base is more soluble in a wider range of organic solvents.
Q3: My reaction involving the primary amine is not starting. I've added my electrophile, but TLC/LC-MS shows only starting material. What's wrong?
A: This is the most common challenge and stems directly from the reagent being a hydrochloride salt. The primary amine is protonated (R-NH₃⁺) and is therefore not nucleophilic. To make it reactive, you must add a base to liberate the free amine (R-NH₂). A common mistake is adding only enough base to scavenge acid produced by the reaction, without accounting for the equivalent needed to neutralize the starting material itself.
The Causality: The protonated ammonium salt is electrophilic, not nucleophilic. Without a neutralizing base, there is no free amine to react with your substrate.
Section 2: Troubleshooting Guide for Common Reactions
This section provides in-depth solutions to specific problems encountered during common synthetic transformations.
Issue 1: Failed or Low-Yield Amide Coupling / Acylation
You are attempting to acylate the primary amine with an acyl chloride or perform a peptide coupling, but the yield is poor or the reaction stalls.
Troubleshooting Workflow
Caption: Troubleshooting workflow for acylation reactions.
Detailed Explanation & Protocol
-
The Problem of Stoichiometry: For a reaction with an acyl chloride, you need a minimum of two equivalents of base: one to neutralize the starting material's HCl salt and one to scavenge the HCl generated during the reaction. In practice, using a slight excess (e.g., 2.2 equivalents total) is recommended. For peptide couplings (e.g., with HATU/EDC), at least 1.1 equivalents are needed to liberate the free amine.
-
Choice of Base: Use a hindered, non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N). Avoid using bases like pyridine or DMAP as the primary neutralizing agent, as they can act as nucleophilic catalysts and lead to side products.
-
Solubility is Key: If the reaction mixture is a slurry, the reaction rate will be severely limited. The free base is more soluble in solvents like DCM or THF than the HCl salt. The addition of the base should improve solubility. If it doesn't, consider using a more polar aportic solvent like N,N-dimethylformamide (DMF).
Protocol: Standard Amide Coupling
-
To a stirred solution of this compound (1.0 eq.) in DCM or DMF, add DIPEA (2.2 eq.) at 0 °C.
-
Allow the mixture to stir for 15-20 minutes. A clear solution should form.
-
Slowly add your acyl chloride (1.0-1.1 eq.) or your pre-activated carboxylic acid (using standard coupling reagents).
-
Let the reaction warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous work-up.
Issue 2: Challenges with Cbz Deprotection
You need to remove the Cbz group to reveal the secondary amine for a subsequent reaction, but the reaction is incomplete, produces side products, or is incompatible with other functional groups.
Comparison of Cbz Deprotection Methods
| Method | Reagents & Conditions | Pros | Cons & Causality | Citations |
| Hydrogenolysis | H₂ (1 atm or balloon), 10% Pd/C, in MeOH or EtOH | Very clean byproducts (toluene and CO₂). High yielding. | May reduce other functional groups (alkenes, alkynes, nitro groups, benzyl ethers). The product diamine can sometimes poison the catalyst. | [3][4] |
| Acidolysis | HBr in Acetic Acid (33%) | Effective and fast. | Harsh conditions can cleave other acid-labile protecting groups (e.g., Boc, t-butyl esters). The product is isolated as the hydrobromide salt. | [4] |
| Lewis Acid | AlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Good functional group tolerance, cost-effective, and performed at room temperature. | Requires specific fluorinated solvent; AlCl₃ is hygroscopic and requires careful handling. | [5] |
| Nucleophilic | 2-Mercaptoethanol, K₃PO₄ in DMA at 75 °C | Superior for substrates with functionalities sensitive to reduction or strong acid. | Requires elevated temperatures and the removal of sulfur-containing reagents can be challenging. | [5][6] |
Troubleshooting Insights
-
Incomplete Hydrogenolysis: If your hydrogenolysis stalls, the catalyst may be poisoned or inactive. Try filtering the reaction through Celite® and adding a fresh batch of catalyst. Ensure your solvent is high quality (especially methanol, which can contain formaldehyde impurities that poison catalysts).
-
Chemoselectivity: The choice of deprotection is dictated by the other functional groups in your molecule. For a molecule with a reducible group like an alkene, hydrogenolysis is not a good choice. In that case, a Lewis acid or nucleophilic method would be superior.[5][6]
Issue 3: Difficult Aqueous Work-up and Purification
After the reaction, you are struggling to separate your product from unreacted starting material or related byproducts during aqueous extraction. On silica gel chromatography, your product streaks badly.
The Root Cause: The Diamine Moiety
The free primary amine in your starting material and the diamine in your final product (if deprotected) are basic and can be water-soluble. During a standard work-up, they can partition between the organic and aqueous layers, leading to poor recovery. On silica gel, a Lewis acid, these basic amines interact strongly, causing significant tailing and poor separation.
Work-up and Purification Solutions
-
Acidic Wash: To remove unreacted starting material or other basic impurities, wash your organic layer with dilute acid (e.g., 1M HCl or 5% citric acid). This will protonate the basic amines, making them highly water-soluble and pulling them into the aqueous layer. Caution: Only use this method if your desired product is stable to acid and does not contain basic groups you wish to retain in the organic layer.
-
Copper Sulfate Wash: A highly effective method for removing residual 1,3-diamines is to wash the organic layer with a saturated aqueous solution of copper(II) sulfate.[7] The diamine chelates to the copper and is extracted into the aqueous phase. This is often more effective than a simple acid wash.
-
Chromatography Additives: To prevent streaking on silica gel columns, prepare your eluent with a small amount of a volatile base. A common practice is to add 0.5-1% triethylamine or 1-2% ammonia in methanol to the solvent system. This neutralizes the acidic sites on the silica, allowing your basic compound to elute cleanly.
Section 3: Advanced Protocols & Visualizations
Logical Flow: Neutralization is Non-Negotiable
The following diagram illustrates the critical first step for any reaction at the primary amine.
Sources
- 1. 1179362-94-7|this compound|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
preventing di-acylation of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride
Introduction: Navigating the Challenge of Selective Mono-Acylation
Welcome to the technical support guide for the selective acylation of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride. This molecule presents a common yet nuanced challenge in synthetic chemistry: how to selectively acylate the primary amine in the presence of a protected secondary amine, while also managing the hydrochloride salt form. Uncontrolled reactions frequently lead to a mixture of products, with di-acylation being a primary cause of reduced yield and complex purification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and adapt procedures to your specific needs. Our goal is to provide a self-validating framework for achieving high yields of the desired mono-acylated product.
Section 1: Understanding the Core Chemical Landscape
Before troubleshooting, it's crucial to understand the starting material and the competing reaction pathways.
The substrate, this compound, contains two distinct nitrogen atoms with different reactivity profiles. The primary amine (-NH₂) is generally a strong nucleophile, while the secondary amine is part of a carbamate (Cbz group), which significantly alters its properties.
Technical Support Center: Hydrogenolysis of Cbz-Protected N-Methyl Amines
Overview: The N-Methyl Challenge
The removal of the Cbz group via palladium-catalyzed hydrogenolysis is a cornerstone of amine synthesis. However, the presence of an N-methyl group introduces specific and often frustrating challenges. The electron-donating nature of the methyl group can strengthen the C-N bond of the carbamate, slowing the desired cleavage. More significantly, the product—an N-methyl secondary amine—is a more potent ligand and potential catalyst poison than its primary amine counterpart, leading to catalyst deactivation and incomplete reactions.
This guide will systematically address these issues, starting with the most common problem: catalyst poisoning.
Troubleshooting Guide: Stalled or Incomplete Reactions
This section provides solutions to the most common problems observed during the hydrogenolysis of Cbz-protected N-methyl amines.
Issue 1: My reaction has stalled. Hydrogen uptake has ceased, but analysis (TLC, LC-MS) shows significant amounts of starting material remaining.
This is the most frequent issue and is almost always indicative of catalyst deactivation. The key is to identify the source of the poisoning.
Question 1.1: What is the most likely cause of catalyst deactivation in my reaction?
Answer: The primary suspect is catalyst poisoning . This occurs when impurities or even the reaction product bind strongly to the active sites of the palladium catalyst, preventing it from facilitating the reaction.[1][2][3] In the context of Cbz-N-methyl amine hydrogenolysis, there are two main culprits:
-
Product Inhibition/Poisoning: The generated N-methyl amine product is a Lewis base that can coordinate strongly to the palladium surface, effectively blocking active sites. This is a more pronounced issue with N-methyl amines compared to primary amines. Adding a small amount of a weak acid can sometimes mitigate this by protonating the product amine, reducing its ability to coordinate with the catalyst.[4]
-
Exogenous Poisons: The catalyst's active sites are highly susceptible to poisoning by various functional groups and impurities.[5] Common poisons include sulfur compounds (thiols, thioethers, sulfoxides), nitrogen heterocycles, and halides.[5][6][7] These can originate from the starting material, solvents, or previous synthetic steps. Sulfur compounds are particularly potent poisons for palladium catalysts.[6][8]
Troubleshooting Workflow: Diagnosing Catalyst Poisoning
Use the following workflow to diagnose and resolve catalyst poisoning issues.
Caption: Troubleshooting workflow for stalled hydrogenolysis reactions.
Question 1.2: I suspect my catalyst is poisoned. Can I just add more?
Answer: While adding more catalyst can sometimes drive a sluggish reaction to completion, it is often an inefficient and expensive solution. If the poison is potent, the fresh catalyst will also become deactivated. A better approach is to filter the reaction mixture through a pad of Celite® to remove the poisoned catalyst and then add a fresh batch to the filtrate.[4] This removes the poison-saturated solid, giving the new catalyst a better chance. However, the most robust solution is to identify and remove the source of the poison before starting the reaction.
Question 1.3: My starting material is pure, but the reaction still stalls. What else could be wrong?
Answer: If exogenous poisons are ruled out, consider the following factors:
-
Poor Catalyst Quality: The activity of Palladium on Carbon (Pd/C) can vary significantly between suppliers and even batches. It can also degrade over time.
-
Solution: Always use a fresh batch of high-quality catalyst from a reputable supplier. For particularly stubborn substrates, Pearlman's catalyst (Palladium Hydroxide on Carbon, Pd(OH)₂/C) is often more active and less sensitive to some forms of poisoning.[4]
-
-
Insufficient Hydrogen Pressure: While many hydrogenations work well under atmospheric pressure (e.g., a hydrogen balloon), N-methylated substrates can be more demanding.
-
Inadequate Mixing: This is a heterogeneous reaction. Efficient mixing is crucial to ensure the substrate, hydrogen, and catalyst are in constant contact.
-
Solution: Use a stir bar that provides vigorous agitation, creating a fine suspension of the catalyst in the solution. For larger-scale reactions, overhead mechanical stirring is recommended.[9]
-
Frequently Asked Questions (FAQs)
Q1: Why is removing a Cbz group from an N-methyl amine harder than from a primary or secondary amine? A1: There are two main reasons. First, the electron-donating methyl group slightly increases the electron density of the carbamate, making it more stable and resistant to cleavage. Second, and more importantly, the N-methyl amine product is a stronger Lewis base than a primary amine, allowing it to bind more tightly to the palladium catalyst surface and act as a more effective poison, thus inhibiting the reaction.
Q2: What are the best solvents for this reaction? A2: Methanol, ethanol, and ethyl acetate are the most common and effective solvents.[4] For substrates with poor solubility, tetrahydrofuran (THF) can be used, although it can sometimes slow the reaction rate. Protic solvents like methanol and ethanol are generally preferred as they can help with proton transfer steps in the mechanism.
Q3: I see a new spot on TLC that isn't my product or starting material. What could it be? A3: In cases of insufficient hydrogen supply, a side reaction can occur where the Cbz group is only partially cleaved, leading to the formation of an N-benzyl-N-methyl amine.[10] Ensure your system is properly purged and maintained under a positive pressure of hydrogen throughout the reaction.
Q4: My molecule contains other reducible functional groups (e.g., a double bond, a nitro group, or an aryl bromide). How can I deprotect the Cbz group selectively? A4: This is a significant challenge. Standard catalytic hydrogenolysis is very effective at reducing these other groups.[11]
-
For molecules with double bonds or nitro groups, selective Cbz removal is nearly impossible with standard Pd/C and H₂.
-
For molecules with aryl halides, you may observe dehalogenation.[11]
-
In these cases, you must use an alternative, non-reductive deprotection method. (See Protocol 2).
Q5: Can I regenerate a poisoned catalyst? A5: Regeneration of poisoned palladium catalysts is complex and often requires high temperatures or treatment with specific chemical agents, which is not always practical in a standard synthesis lab.[12][13][14] For laboratory-scale work, using fresh catalyst and preventing poisoning in the first place is the most effective strategy.
Key Data & Experimental Protocols
Table 1: Common Catalyst Poisons and Their Sources
| Poison Class | Examples | Common Sources |
| Sulfur Compounds | Thiols, Thioethers, Disulfides, Sulfoxides, Thiophenes | Reagents from previous steps (e.g., dithiane chemistry), sulfur-containing amino acids (Met, Cys), low-purity solvents.[6][7][15] |
| Nitrogen Compounds | Pyridine, Quinoline, Nitriles, Nitro Compounds | Starting materials, products, additives.[5] |
| Halides | I⁻, Br⁻, Cl⁻ | Residual inorganic salts, impurities in starting materials. |
| Strongly Coordinating Species | Carbon Monoxide (CO), Cyanides | Impurities in hydrogen gas, degradation of solvents or additives.[3][5] |
Diagram: Mechanism of Catalyst Poisoning
The following diagram illustrates how a poison molecule (in this case, a generic sulfur compound) and the N-methyl amine product can block the active sites on the palladium surface, preventing the Cbz-protected substrate from binding and reacting.
Caption: Poisoning of a palladium catalyst surface.
Protocol 1: Standard Hydrogenolysis of a Cbz-Protected N-Methyl Amine
This protocol outlines a standard procedure for Cbz deprotection using catalytic hydrogenation.
-
Dissolution: Dissolve the Cbz-protected N-methyl amine (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol, ~0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: To this solution, carefully add 10% Palladium on Carbon (Pd/C). A typical loading is 5-10 mol% of palladium relative to the substrate. Safety Note: Pd/C can be pyrophoric. Handle in an inert atmosphere when dry.
-
System Purge: Seal the flask and purge the system to replace the air with hydrogen. This is typically done by evacuating the flask with a vacuum pump and backfilling with hydrogen gas from a balloon or gas line. Repeat this cycle 3-5 times.[9]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete when all starting material has been consumed.
-
Work-up: Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen. Filter the reaction mixture through a pad of a filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by standard methods if necessary.
Protocol 2: Alternative Deprotection - HBr in Acetic Acid
When hydrogenolysis is not feasible due to catalyst poisoning or the presence of other reducible groups, acidic cleavage is a robust alternative.
-
Dissolution: Dissolve the Cbz-protected N-methyl amine (1.0 equiv) in glacial acetic acid.
-
Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% w/w HBr in AcOH, 2-4 equivalents) to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully pour the reaction mixture into ice-cold diethyl ether to precipitate the amine product as its HBr salt.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The free amine can be obtained by neutralizing the salt with a suitable base (e.g., NaHCO₃ or NaOH solution) and extracting with an organic solvent.
References
- DCL Inc.
- Google Patents.
- DCL Inc.
- Hoyos, L.J., Primet, M., & Praliaud, H.
- BenchChem. Technical Support Center: Troubleshooting Cbz Deprotection Reactions.
- BenchChem. Technical Support Center: Troubleshooting Cbz Deprotection Failures.
- Hoyos, L.J., Primet, M., & Praliaud, H.
- StudySmarter.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Anonymous.
- Wikipedia.
- Grokipedia.
- BenchChem. Technical Support Center: Catalyst Poisoning by Sulfur-Containing Amino Acids in Synthesis.
- Scientific Upd
- ResearchGate. Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline | Request PDF.
- Britannica. Catalyst poison | Toxicity, Inhibition, Effects.
- ResearchGate.
- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
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- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
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- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 1-N-Cbz-1-N-Methyl-1,3-diaminopropane Hydrochloride
Welcome to the technical support guide for 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reactions involving this common synthetic building block. The inherent challenge of using amine hydrochloride salts in organic synthesis often stems from their poor solubility in non-polar solvents. This guide provides a series of frequently asked questions (FAQs) and detailed protocols to address these issues effectively.
FAQ 1: Why is my this compound not dissolving in my reaction solvent?
Answer: The primary reason for the poor solubility of this compound in many common organic solvents (like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)) is its structure as a salt.
-
The Chemistry of Salts: Your compound is the hydrochloride salt of a substituted diamine. The nitrogen atom of the primary amine is protonated by hydrochloric acid to form a positively charged ammonium ion (R-NH3+) and a chloride counter-ion (Cl-). This ionic character makes the molecule significantly more polar than its corresponding "free base" form.[1][2]
-
"Like Dissolves Like": Organic solvents such as DCM and THF are relatively non-polar or moderately polar and cannot effectively solvate the charged ionic species. The strong electrostatic forces holding the salt crystal lattice together are more favorable than the weak interactions the salt would form with the solvent. Consequently, it remains a solid suspension. In contrast, highly polar solvents like water or methanol can dissolve the salt by solvating the ammonium cation and chloride anion.
FAQ 2: What are the primary strategies to overcome this solubility issue for a reaction?
Answer: There are four main strategies, and the best choice depends on the specific requirements of your reaction (e.g., sensitivity to water, tolerance of other bases or salts).
-
In Situ Neutralization: Add a base directly to the reaction mixture to generate the more soluble free amine in the reaction vessel.
-
Pre-reaction Free-Basing: Convert the salt to the free amine in a separate workup step before starting the reaction.
-
Solvent System Optimization: Use polar aprotic solvents or co-solvents that can dissolve the salt directly.
-
Temperature Adjustment: Increase the reaction temperature to enhance solubility.
The following workflow can help guide your decision-making process.
Caption: Decision workflow for selecting a solubility strategy.
FAQ 3: How do I perform an in situ neutralization? What are the pros and cons?
Answer: In situ neutralization involves adding a suitable base to the reaction mixture along with the amine hydrochloride. The base neutralizes the HCl, liberating the free amine to participate in the reaction. This is often the most convenient method.
Causality: The added base is stronger than the free amine product, so it preferentially reacts with the acidic ammonium salt. This equilibrium shift produces the neutral, organic-soluble amine and a salt byproduct (e.g., triethylammonium chloride if triethylamine is used).[3]
Common Bases for In Situ Neutralization
| Base | Type | Equivalents Needed | Common Solvents | Key Considerations |
| Triethylamine (TEA) | Organic | 2.0 - 2.5 | DCM, THF, MeCN | Volatile and easily removed. The byproduct TEA·HCl has some solubility in organic solvents.[3] |
| DIPEA (Hünig's base) | Organic | 1.1 - 1.5 | DCM, THF, DMF | Sterically hindered and non-nucleophilic, which is good for sensitive substrates. |
| Potassium Carbonate (K₂CO₃) | Inorganic | 1.5 - 3.0 | DMF, MeCN, Acetone | A solid base, leading to a heterogeneous reaction. Strong and inexpensive.[4] |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | 1.5 - 2.0 | DMF, THF, Dioxane | More soluble in organic solvents than K₂CO₃, often leading to faster reactions. More expensive. |
Experimental Protocol: General In Situ Neutralization
-
Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the chosen reaction solvent.
-
Stirring: Begin vigorous stirring to create a fine suspension.
-
Base Addition: Add the chosen base (see table for equivalents). If using an organic base like TEA or DIPEA, add it slowly via syringe. If using a solid base like K₂CO₃, add it in one portion.
-
Free Amine Generation: Stir the mixture at room temperature for 15-30 minutes. You may observe the solid hydrochloride salt gradually being replaced by the precipitated salt of the added base (e.g., TEA·HCl). The desired free amine is now dissolved in the solvent.
-
Reaction: Add the other reactants to the flask to initiate your desired chemical transformation.
Pros & Cons:
-
Pros: This is a one-pot procedure that avoids an extra workup step, saving time and potentially increasing overall yield by avoiding material loss during extraction.
-
Cons: The reaction mixture will contain the salt byproduct of the neutralization (e.g., triethylammonium chloride), which may interfere with the reaction or complicate purification. The added base could also cause side reactions with your substrate or product.
FAQ 4: When and how should I perform a separate "free-basing" workup?
Answer: A pre-reaction free-basing is necessary when your reaction is sensitive to the presence of additional bases or their salt byproducts, or if it requires very precise stoichiometry of the amine.
Causality: This method involves a classic acid-base extraction. The hydrochloride salt is dissolved in an aqueous phase and a base (like NaOH or NaHCO₃) is added to raise the pH.[5] Above the pKa of the ammonium group, the equilibrium shifts to the neutral, water-insoluble free amine, which can then be extracted into an immiscible organic solvent.[6]
Caption: Standard workflow for a free-basing extraction.
Experimental Protocol: Free-Basing Extraction
-
Dissolution: Dissolve this compound in a minimal amount of deionized water in a separatory funnel.
-
Basification: Add an immiscible organic solvent (e.g., DCM or Ethyl Acetate). Slowly add a 1M solution of sodium hydroxide (NaOH) with swirling until the aqueous layer reaches a pH of 10-12 (check with pH paper).
-
Extraction: Stopper the funnel, shake vigorously for 30 seconds, and vent frequently. Allow the layers to separate completely.
-
Collection: Drain the organic layer. Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction two more times to maximize recovery.
-
Drying & Isolation: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, which can be used directly in the next step.
Pros & Cons:
-
Pros: Provides the pure, neutral free amine for your reaction, ensuring a clean reaction environment.
-
Cons: This is a multi-step process that can lead to material loss. It also introduces trace amounts of water into the final product, which must be thoroughly removed if the subsequent reaction is moisture-sensitive.[3]
FAQ 5: Can I improve solubility without adding a base?
Answer: Yes, in some cases, solubility can be improved by carefully selecting the solvent or adjusting the temperature.
-
Solvent Selection: While insoluble in many common solvents, amine hydrochlorides can be soluble in highly polar aprotic solvents or alcohols.
Solvent Polarity Boiling Point Notes Methanol (MeOH) Polar Protic 65 °C Often a good choice for dissolving hydrochloride salts.[6][7] DMF Polar Aprotic 153 °C Excellent solvating power, but difficult to remove. DMSO Polar Aprotic 189 °C Strong solvent, but very high boiling and can complicate workup. -
Temperature Adjustment: For most salts, solubility increases with temperature because the dissolution process is endothermic (requires energy).[8][9] Gently warming the reaction mixture can often be enough to dissolve the salt.
-
Causality & Caution: Heating provides the energy needed to overcome the crystal lattice energy of the salt. However, be aware that for some compounds, the dissolution process is exothermic, and heating will decrease solubility.[10] Always perform a small-scale test. More importantly, ensure that your reactants and products are stable at the elevated temperature.
-
FAQ 6: My reaction is biphasic. Could Phase-Transfer Catalysis (PTC) help?
Answer: Phase-Transfer Catalysis (PTC) is an excellent technique for reactions between two immiscible phases, but it addresses a different problem than the initial dissolution of the amine salt.
PTC is most useful when you have an aqueous phase containing an anionic nucleophile (e.g., cyanide, azide) and an organic phase containing your substrate.[11][12] The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), carries the anion from the aqueous phase into the organic phase to react.[13]
In the context of your compound, you would first perform a free-basing to generate the organic-soluble amine. If this amine then needs to react with a water-soluble reagent, PTC could be a viable strategy to facilitate the reaction at the phase interface.[14]
References
- How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? - ResearchGate.
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed.
- Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol | The Journal of Organic Chemistry - ACS Publications.
- Diethylamine HCl → Freebase Diethylamine #chemistry #freebase #lsd - YouTube.
- Phase-transfer catalyst - Wikipedia.
- Can anyone suggest how to neutralize aminehydrochlorides? - ResearchGate.
- Obtaining free base from hydrochloride salt in methanol as solvent? : r/chemistry - Reddit.
- Temperature Effects on Solubility - Chemistry LibreTexts.
- Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process - Google Patents.
- Phase Transfer Catalyst | PDF | Ammonium | Salt (Chemistry) - Scribd.
- Phase transfer catalysis (PTC) - OperaChem.
- Why does the solubility of some salts decrease with temperature? - Stack Exchange.
- Effect of Temperature and Solvent on Solubility - IU Pressbooks.
- PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? - ResearchGate.
- Industrial Phase-Transfer Catalysis - PTC Communications.
- Modeling the temperature-dependent solubility of salts in organic solvents - ResearchGate.
- What effect does adding HCl have on the solubility of your amines? - Gauth.
- How can I neutralize aminehydrochlorides? - ResearchGate.
- What is the best way to convert my amine compound from the salt form into free amine? - ResearchGate.
- Why do amines dissolve in hydrochloric acid? - Quora.
Sources
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- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 12. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 13. scribd.com [scribd.com]
- 14. ptfarm.pl [ptfarm.pl]
Technical Support Center: A Troubleshooting Guide for Using Mono-Protected Diamines in Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the use of mono-protected diamines in chemical synthesis. Our aim is to move beyond simple protocols and offer a deeper understanding of the underlying chemistry to empower you to resolve challenges in your experimental work.
Section 1: The Challenge of Selective Mono-Protection
Achieving selective mono-protection of a symmetrical diamine is a common hurdle in multi-step synthesis. The inherent challenge lies in the statistically governed reactivity of the two chemically equivalent amino groups. The reaction of a diamine with one equivalent of a protecting agent will, in theory, yield a mixture of unreacted diamine, the desired mono-protected product, and the di-protected byproduct.[1] This section addresses common issues encountered during this critical first step.
FAQ: Why is my mono-protection reaction giving a mixture of products?
The formation of a product mixture is a direct consequence of the similar reactivity of the two amine functionalities. As the mono-protected product forms, it competes with the remaining unreacted diamine for the protecting agent. This leads to the formation of the di-protected species. Simultaneously, some diamine will remain unreacted. The key to a successful mono-protection is to manipulate the reaction conditions to favor the formation of the desired product.
Troubleshooting: Low Yield of the Mono-Protected Diamine
A low yield of the mono-protected product is often accompanied by significant amounts of di-protected and unreacted starting material. Here’s how to address this:
Possible Cause 1: Unoptimized Stoichiometry and Addition Rate
-
Expertise & Experience: Simply using a 1:1 molar ratio of diamine to protecting agent (e.g., Boc-anhydride) is often not optimal and can lead to a statistical mixture.[1] The rate of addition of the protecting agent also plays a crucial role. A rapid addition can create localized high concentrations of the protecting agent, increasing the likelihood of di-protection.
-
Solutions:
-
Use an Excess of the Diamine: When feasible and cost-effective, using a significant excess of the diamine (e.g., 5-10 equivalents) can statistically favor mono-protection. The unreacted diamine can often be removed by an acidic wash during workup.
-
Slow and Controlled Addition: Add the protecting agent dropwise or via a syringe pump over an extended period. This maintains a low concentration of the protecting agent, favoring reaction with the more abundant free diamine over the newly formed mono-protected species.[2]
-
Optimize Molar Equivalents: Systematically screen the molar equivalents of the protecting agent. In some cases, using slightly less than one equivalent (e.g., 0.8 equivalents) can maximize the yield of the mono-protected product, leaving some unreacted diamine which is easier to separate than the di-protected byproduct.[1]
-
Possible Cause 2: Lack of Differentiation Between the Amino Groups
-
Expertise & Experience: To overcome the statistical challenge, one of the amino groups can be "electronically deactivated" by protonation. This makes the remaining free amine the primary site of reaction.
-
Solutions:
-
In Situ Mono-Hydrochlorination: A highly effective strategy is to generate one equivalent of HCl in situ to form the mono-hydrochloride salt of the diamine.[3][4][5] This can be achieved by the reaction of a reagent like chlorotrimethylsilane (TMSCl) or thionyl chloride (SOCl₂) with an alcohol solvent (e.g., methanol) prior to the addition of the protecting agent.[3] The protonated amino group is unreactive towards the electrophilic protecting agent, directing the protection to the free amine.
-
Use of CO₂ as a Temporary Protecting Group: Recent research has shown that carbon dioxide can be used as a green and traceless temporary protecting group to control the reactivity of diamines and achieve selective mono-acylation.
-
Experimental Protocol: In Situ Mono-Hydrochlorination for Mono-Boc Protection
-
Dissolve the diamine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.
-
Slowly add chlorotrimethylsilane (1 equivalent) dropwise. Stir the mixture at 0 °C for 15-30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in methanol.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and adjust the pH to >12 with a strong base (e.g., 2N NaOH).
-
Extract the product with an organic solvent such as dichloromethane.[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Troubleshooting: Difficulty in Purifying the Mono-Protected Diamine
Possible Cause: Similar Physical Properties of Products
-
Expertise & Experience: The mono-protected, di-protected, and unreacted diamine can have similar polarities, making chromatographic separation challenging.
-
Solutions:
-
Acid-Base Extraction: Utilize the basicity of the free amine on your mono-protected product and the unreacted diamine. An acidic wash (e.g., 1N HCl) will protonate these species, pulling them into the aqueous layer and leaving the neutral di-protected product in the organic layer. Subsequently, basifying the aqueous layer and re-extracting will recover the mono-protected product and the unreacted diamine.
-
Chromatography Considerations: Contrary to some concerns, Boc-protected amines are generally stable to silica gel chromatography.[2] A standard silica gel column with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is often effective. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can prevent streaking and improve separation.
-
Section 2: Navigating the Deprotection Step
The removal of the protecting group is a critical step that can be fraught with its own set of challenges, particularly when dealing with sensitive functional groups elsewhere in the molecule. The tert-butyloxycarbonyl (Boc) group is widely used due to its stability and reliable cleavage under acidic conditions.[6] However, this deprotection can lead to unwanted side reactions.
FAQ: What are the primary side reactions during N-Boc deprotection?
The most common side reaction during acid-mediated Boc deprotection is t-butylation .[7][8] The mechanism involves the formation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group. This carbocation is a potent electrophile that can alkylate any available nucleophiles in the reaction mixture, including the deprotected amine product itself or other sensitive functional groups like thiols or electron-rich aromatic rings.[8]
Caption: Boc deprotection and the competing t-butylation side reaction.
Troubleshooting: Incomplete Boc Deprotection
An incomplete reaction can be frustrating and lead to difficult purifications. Several factors can contribute to this issue.[7]
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Insufficient Acid | The concentration or number of equivalents of the acid may be too low to drive the reaction to completion.[7] | 1. Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA). 2. Use a larger excess of the acid solution. 3. Switch to a stronger acid system, such as 4M HCl in dioxane.[7] |
| Short Reaction Time | The reaction may not have been allowed to proceed for a sufficient duration, especially with sterically hindered substrates.[7] | 1. Extend the reaction time and monitor progress carefully by TLC or LC-MS until the starting material is fully consumed. |
| Low Temperature | Most Boc deprotections are run at room temperature. If the reaction is sluggish, the activation energy barrier may not be overcome.[7] | 1. Gently warm the reaction to 30-40 °C. Caution: This can also increase the rate of side reactions, so it should be used judiciously and with careful monitoring. |
| Steric Hindrance | Bulky groups near the Boc-protected nitrogen can sterically hinder the approach of the acid, slowing down the deprotection rate.[7] | 1. Employ a combination of longer reaction times and gentle heating. 2. Consider alternative deprotection methods, such as thermal deprotection in a high-boiling solvent, which may be effective for particularly stubborn cases.[9] |
Troubleshooting: Formation of t-Butylation Side Products
The appearance of unexpected peaks in your LC-MS or NMR, often with a mass increase of 56 Da, is a strong indicator of t-butylation.
Possible Cause: Reactive tert-Butyl Cation
-
Expertise & Experience: The tert-butyl cation is the culprit. To prevent it from reacting with your desired product or other sensitive functional groups, a "scavenger" is added to the reaction mixture. A scavenger is a nucleophilic compound that is more reactive towards the tert-butyl cation than your substrate.[7][8]
-
Solutions:
-
Use Scavengers: Add a scavenger to the deprotection reaction. The choice of scavenger depends on the nature of the sensitive functional groups in your molecule.
-
Alternative Deprotection Conditions: Explore deprotection methods that do not generate a free tert-butyl cation or where it is rapidly quenched. For example, using TMSI (trimethylsilyl iodide) can be a milder, neutral alternative.[10]
-
Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration | Use Case |
| Triethylsilane (TES) | 5-10% v/v | General purpose, reduces the tert-butyl cation to isobutane. |
| Triisopropylsilane (TIPS) | 5-10% v/v | Similar to TES, but bulkier. |
| Anisole | 5-10% v/v | Effective for protecting electron-rich aromatic rings. |
| Thioanisole | 5-10% v/v | Useful when sulfur-containing amino acids like methionine or cysteine are present. |
| Water | 1-5% v/v | Can act as a scavenger by trapping the tert-butyl cation to form tert-butanol. |
Section 3: Challenges in Subsequent Reactions
Once you have your mono-protected diamine, it will be used as a building block in subsequent reactions, such as amide bond formation or the synthesis of unsymmetrical ureas.[11][12][13][14]
FAQ: What is an orthogonal protection strategy and why is it important?
An orthogonal protection strategy involves using multiple protecting groups in a molecule that can be removed under different, non-interfering conditions.[15][16] For example, you might have a Boc group (acid-labile) on one amine and an Fmoc group (base-labile) on another functional group. This allows you to selectively deprotect one site while the other remains protected.[6] This is crucial for controlling the regioselectivity of your subsequent reactions.
Caption: Concept of an orthogonal protection strategy.
Troubleshooting: Low Yield in Coupling Reactions
Possible Cause 1: Incomplete Coupling
-
Expertise & Experience: The free amine of your mono-protected diamine may not be sufficiently nucleophilic, or the coupling conditions may be suboptimal, leading to unreacted starting material. This is a common issue in peptide synthesis and other amide bond formations.[11][17][18][19]
-
Solutions:
-
Choice of Coupling Reagent: For difficult couplings, switch to a more powerful onium salt-based coupling reagent like HATU, HBTU, or COMU.[11]
-
Optimize Reaction Conditions: Increase the reaction time, temperature (if thermally stable), or the concentration of reactants.
-
Double Coupling: If monitoring (e.g., via a Kaiser test in solid-phase synthesis) indicates incomplete reaction, perform a second coupling step with fresh reagents.[17]
-
Possible Cause 2: Unwanted Reaction at the Protected Amine
-
Expertise & Experience: If your coupling conditions are too harsh, you may see partial deprotection of your "protected" amine, leading to the formation of symmetrical byproducts.
-
Solutions:
-
Verify Orthogonality: Ensure that your protecting group is stable to the coupling conditions. For example, a Boc group is stable to the basic conditions used for Fmoc deprotection, and an Fmoc group is stable to the acidic conditions used for Boc deprotection.[6]
-
Milder Conditions: If you suspect lability, switch to milder coupling reagents or conditions. For example, if you are forming an unsymmetrical urea, methods based on isopropenyl carbamates can be cleaner and irreversible compared to older methods.[14]
-
By understanding the principles behind these common issues and systematically applying these troubleshooting strategies, you can overcome the challenges associated with the use of mono-protected diamines and advance your synthetic endeavors with greater confidence and success.
References
- SciELO México. (2016). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Bar-Nir, O., et al. (2016). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 60(2), 67-73.
- Ralph, M. S. (2003).
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- University of Bristol. (n.d.).
- BenchChem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- ResearchGate. (2016). Yields and purities on mono-Boc protection of diamines (1a-9a).
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Royal Society of Chemistry. (2019). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. RSC Advances, 9, 3245-3250.
- Sciforum. (2007). Selective Mono-Boc-Protection of Bispidine.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
- MDPI. (2023). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
- PubMed. (1995). Design and synthesis of unsymmetrical peptidyl urea inhibitors of aspartic peptidases. Journal of Medicinal Chemistry, 38(22), 4419-4431.
- PubMed. (2005). Practical synthesis of unsymmetrical ureas from isopropenyl carbamates. The Journal of Organic Chemistry, 70(17), 6960-6963.
- Wikipedia. (n.d.). Protecting group.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Organic Syntheses. (2007).
- Reddit. (2020). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. r/Chempros.
- Master Organic Chemistry. (2018).
- ResearchGate. (2003).
- Royal Society of Chemistry. (2014). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. RSC Advances, 4, 46603-46606.
- ACS Publications. (2023). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 27(5), 924-932.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ResearchGate. (2005).
- ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines.
- Semantic Scholar. (2007). Selective Mono‐BOC Protection of Diamines.
- ResearchGate. (2009). Preparation of Mono Boc-Protected Unsymmetrical Diamines.
- ResearchGate. (2012). Efficient Synthesis and Characterization of Monoprotected Symmetrical Poly(Ethylene Glycol) Diamine.
- Royal Society of Chemistry. (2021). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry, 23, 3477-3484.
- ResearchGate. (n.d.). Procedures to Improve Difficult Couplings.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
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byproduct formation during Cbz cleavage from 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride
Welcome to the technical support center for the deprotection of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Cbz (Carboxybenzyl) group cleavage from this specific substrate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Navigating Byproduct Formation
The removal of the Cbz protecting group from this compound can be a delicate process. The presence of a secondary N-methyl amine and a primary amine within the same molecule creates pathways for several potential side reactions. This section provides a focused, question-and-answer approach to troubleshoot and mitigate the formation of unwanted byproducts.
Q1: I'm observing a significant amount of an N-benzylated byproduct after my hydrogenolysis reaction. What is causing this and how can I prevent it?
A1: The formation of an N-benzyl tertiary amine is a known side reaction during catalytic hydrogenolysis of Cbz groups, especially when there is an insufficient hydrogen source.[1] The reaction mechanism for Cbz cleavage involves the reduction of the benzyl ester to toluene and a carbamic acid intermediate, which then decarboxylates to the free amine.[2] However, under conditions of poor hydrogen availability or catalyst deactivation, an alternative pathway can lead to the formation of a benzyl group that can then alkylate the newly formed secondary amine.
Causality and Mitigation Strategies:
-
Insufficient Hydrogen: Atmospheric pressure of hydrogen may not be adequate, particularly for more challenging substrates.[3]
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst can be poisoned by various functional groups or may have reduced activity due to age or improper storage.[3][4]
-
Solution: Use a fresh, high-quality catalyst. If catalyst poisoning is suspected (e.g., by sulfur-containing compounds), consider pre-treating your starting material or using a larger catalyst loading.[4] In some cases, adding fresh catalyst portion-wise can help drive the reaction to completion.[3]
-
-
Product Inhibition: The desired diamine product can coordinate with the palladium catalyst, reducing its activity.[4]
-
Solution: The addition of a small amount of a weak acid, such as acetic acid, can protonate the product amine, which minimizes its coordination to the catalyst and can improve the reaction rate.[4]
-
Q2: During my acid-catalyzed Cbz cleavage with HBr in acetic acid, I'm getting a byproduct with a mass corresponding to acetylation of my product. How can I avoid this?
A2: The use of acetic acid as a solvent in acid-catalyzed deprotection can lead to the N-acetylation of the deprotected amine, a common and often frustrating side reaction.[4][5] This occurs because the free amine, once formed, can act as a nucleophile and react with the acetic acid solvent, especially at elevated temperatures.
Strategies to Prevent Acetylation:
-
Change of Solvent System: The most effective way to prevent acetylation is to use a non-nucleophilic acid/solvent system.[4]
-
Milder Lewis Acid Conditions: For substrates that may be sensitive to strong acids, milder Lewis acid conditions can be employed.
Q3: My reaction is clean, but I'm struggling with incomplete conversion, even after extended reaction times. What factors could be at play?
A3: Incomplete conversion during Cbz deprotection, particularly with catalytic hydrogenolysis, can stem from several factors related to the reaction setup and components.
Troubleshooting Incomplete Conversion:
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial to ensure the substrate has sufficient contact with the catalyst surface.[3][4]
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture throughout the experiment.[3]
-
-
Poor Catalyst Quality: The activity of Pd/C can vary significantly between batches and can degrade over time.[3]
-
Solution: Use a fresh, high-quality catalyst from a reputable supplier. If you suspect your current batch is deactivated, try a new one. For particularly stubborn substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) might be necessary.[3]
-
-
Insufficient Hydrogen Pressure: As mentioned previously, atmospheric pressure may not be sufficient for complete conversion.[3]
-
Solution: Increase the hydrogen pressure. A range of atmospheric pressure up to 50 psi or higher is often successful.[3]
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about the Cbz deprotection of this compound, providing insights into reaction mechanisms and alternative approaches.
Q1: What is the most common and generally cleanest method for Cbz deprotection of this substrate?
A1: Catalytic hydrogenolysis using palladium on carbon (Pd/C) with hydrogen gas is the most prevalent and typically the cleanest method for Cbz group removal.[4] The primary byproducts of this reaction, toluene and carbon dioxide, are volatile and easily removed during workup, simplifying purification.[4]
Q2: Are there any specific byproducts I should be aware of when using HBr in acetic acid for deprotection?
A2: Yes, beyond the potential for N-acetylation, the use of HBr for Cbz cleavage can generate benzyl bromide as a byproduct.[8] Benzyl bromide is a reactive alkylating agent and its formation should be considered, especially in the context of synthesizing active pharmaceutical ingredients where genotoxic impurities are a concern.
Q3: Could intramolecular cyclization be a concern with this 1,3-diamine substrate during deprotection?
A3: Intramolecular cyclization is a potential side reaction for 1,3-diamines, which can form six-membered hexahydropyrimidine rings.[9] While less common during standard Cbz deprotection conditions, the presence of two nucleophilic nitrogen atoms in the product could lead to cyclization with any reactive electrophiles present in the reaction mixture or upon workup. Careful control of pH and immediate analysis of the product mixture are recommended to identify any such byproducts.
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis
This protocol outlines a general procedure for the Cbz deprotection of this compound using catalytic hydrogenolysis.
Materials:
-
This compound
-
Palladium on carbon (10 wt%)
-
Methanol (or other suitable solvent like ethanol or ethyl acetate)
-
Hydrogen gas
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in methanol.
-
Carefully add 10 wt% Pd/C (typically 5-10 mol% of Pd) to the solution.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (using a balloon for atmospheric pressure or a hydrogenation apparatus for higher pressures).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine hydrochloride.
Protocol 2: Acid-Catalyzed Cleavage with HBr in Acetic Acid
This protocol describes the Cbz deprotection using hydrogen bromide in acetic acid. Note the potential for N-acetylation as a side reaction.
Materials:
-
This compound
-
33% Hydrogen bromide (HBr) in acetic acid
-
Anhydrous ether (or other suitable solvent for precipitation)
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.
-
Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.[4]
-
Upon completion, the product can often be precipitated by the addition of anhydrous ether.
-
Collect the solid by filtration, wash with ether, and dry under vacuum to obtain the amine hydrobromide salt.[4]
Data Summary
| Deprotection Method | Common Byproducts | Key Considerations |
| Catalytic Hydrogenolysis | Toluene, Carbon Dioxide, N-benzyl amine | Catalyst activity, hydrogen pressure, potential for product inhibition.[1][3][4] |
| HBr in Acetic Acid | Benzyl bromide, N-acetylated product | Harsh acidic conditions, potential for side reactions with the solvent.[4][8] |
| HCl in Dioxane | Benzyl chloride | Non-nucleophilic solvent prevents acetylation.[4] |
| Lewis Acids (e.g., AlCl₃/HFIP) | - | Milder conditions, good functional group tolerance.[1][7] |
Visualizing Reaction Pathways
Cbz Deprotection Mechanisms
Caption: Mechanisms of Cbz deprotection.
Potential Byproduct Formation Pathways
Caption: Formation of common byproducts.
References
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Technical Disclosure Commons.
- Scientific Upd
- Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- ResearchGate. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF. [Link]
- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Organic Chemistry Portal. Cbz-Protected Amino Groups (2019). [Link]
- ResearchGate.
- Organic Chemistry Portal.
- ResearchGate. Why does my CBz-deprotection not work?. [Link]
- ACS Fall 2025. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. [Link]
Sources
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tdcommons.org [tdcommons.org]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane Hydrochloride
Welcome to the dedicated technical support guide for the synthesis of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride. This resource is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling up this important synthetic building block. We will move beyond standard protocols to address the nuanced challenges that frequently arise in a manufacturing environment, focusing on causality, troubleshooting, and process optimization.
Strategic Overview: The Synthetic Challenge
1-N-Cbz-1-N-Methyl-1,3-diaminopropane is a differentially protected diamine, a crucial intermediate where one nitrogen atom is masked by a benzyloxycarbonyl (Cbz) group, leaving a primary amine available for subsequent reactions. The primary challenge in its synthesis is achieving selective mono-protection of the starting material, N-Methyl-1,3-propanediamine. The secondary amine is more nucleophilic than the primary amine, but steric hindrance around the methyl group can be exploited. However, achieving high selectivity on a large scale requires precise control over reaction conditions to prevent the formation of the di-protected byproduct. Subsequent conversion to the hydrochloride salt enhances stability and simplifies handling and purification.
Core Synthetic Pathway
The fundamental transformation involves the reaction of N-Methyl-1,3-propanediamine with benzyl chloroformate (Cbz-Cl) under basic conditions to form the Cbz-protected free base, which is then treated with hydrochloric acid to yield the final salt.
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide & In-Depth FAQs
This section addresses common issues encountered during large-scale synthesis in a practical, question-and-answer format.
FAQ 1: Poor Selectivity - "I'm getting significant amounts of the di-Cbz byproduct. How can I improve mono-protection?"
Root Cause Analysis: The formation of a di-protected byproduct, N,N'-bis(Cbz)-N-methyl-1,3-diaminopropane, arises when benzyl chloroformate reacts with both the secondary and the primary amine of the starting material. On a large scale, localized concentration gradients and poor temperature control are the primary culprits.
Troubleshooting Steps & Scientific Rationale:
-
Control Reagent Stoichiometry:
-
Action: Use a controlled excess of the starting diamine (N-Methyl-1,3-propanediamine), typically 1.5 to 3 equivalents.
-
Rationale: By ensuring the diamine is in excess, you create a statistical preference for Cbz-Cl to encounter an unreacted diamine molecule rather than the already mono-protected intermediate. This is a common strategy for achieving mono-functionalization of symmetric or near-symmetric difunctional molecules.
-
-
Optimize Cbz-Cl Addition:
-
Action: Add the benzyl chloroformate (Cbz-Cl) slowly and sub-surface into the reaction mixture. Maintain a low reaction temperature (0-5 °C) throughout the addition.[1]
-
Rationale: Slow, controlled addition prevents localized high concentrations of Cbz-Cl, which would favor di-protection. Low temperatures decrease the reaction rate, giving the mixture more time to homogenize and dissipate the heat of reaction, further ensuring that the Cbz-Cl reacts as intended.
-
-
Evaluate the Base and pH:
-
Action: Use a mild inorganic base like sodium bicarbonate (NaHCO₃) or a sodium carbonate/bicarbonate buffer system to maintain the pH between 8 and 10.[2]
-
Rationale: The base is crucial for neutralizing the HCl generated during the reaction.[3] A pH that is too high can lead to racemization if chiral centers are present and may promote side reactions.[2] A pH that is too low will protonate the amine, rendering it non-nucleophilic and stopping the reaction. A buffered system provides better pH control in a large-volume reactor.[2]
-
Troubleshooting Visualization: Optimizing for Mono-Selectivity
Caption: Decision tree for troubleshooting poor reaction selectivity.
FAQ 2: Product Isolation - "My crude product is a viscous oil that is difficult to handle and purify. How can I effectively isolate the hydrochloride salt?"
Root Cause Analysis: The free-base form of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane is often a high-boiling, viscous oil that is prone to streaking during column chromatography and can be challenging to handle. Conversion to the hydrochloride salt provides a stable, crystalline solid that is significantly easier to purify by filtration and recrystallization.[2]
Troubleshooting Steps & Scientific Rationale:
-
Thorough Workup:
-
Action: After the reaction, perform aqueous washes to remove inorganic salts. Extract the free-base product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate.
-
Rationale: Residual water can interfere with the salt precipitation/crystallization step, potentially leading to an oily or gummy product instead of a free-flowing solid.
-
-
Solvent Selection for Salt Formation:
-
Action: After drying and filtering, concentrate the organic solution. Redissolve the crude oil in a solvent where the hydrochloride salt has low solubility. Common choices include isopropanol (IPA), ethyl acetate, or diethyl ether.
-
Rationale: The choice of solvent is critical. The free base should be soluble, but the resulting salt should be insoluble to ensure high recovery upon precipitation. IPA is often a good starting point.
-
-
Controlled Acid Addition:
-
Action: Cool the solution of the free base (e.g., in IPA) to 0-5 °C. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl in IPA). Monitor the pH or use a stoichiometric amount of acid.
-
Rationale: Slow addition and cooling promote the formation of well-defined crystals rather than amorphous precipitation. This leads to a product that is easier to filter and has higher purity. The Cbz group is stable to these mild acidic conditions but can be cleaved by strong, harsh acids, making controlled addition important.[1][3][4]
-
-
Isolation and Drying:
-
Action: Stir the resulting slurry at low temperature for a period to maximize precipitation. Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove soluble impurities, and dry under vacuum.
-
Rationale: A cold solvent wash minimizes the loss of the desired product while effectively removing residual starting materials or byproducts that might be soluble.
-
FAQ 3: Purity Issues - "My final hydrochloride salt is off-color or contains impurities. What are the likely sources and solutions?"
Root Cause Analysis: Impurities can be carried through from the reaction or introduced during workup and isolation. Common culprits include unreacted starting material, the di-protected byproduct, benzyl alcohol (from Cbz-Cl hydrolysis), and residual solvents.
Troubleshooting Steps & Scientific Rationale:
-
Identify the Impurity:
-
Action: Use analytical techniques like ¹H NMR, LC-MS, and GC (for residual solvents) to identify the structure and quantity of the impurities.
-
Rationale: Knowing what the impurity is dictates the best removal strategy. For example, a water-soluble impurity points to an inefficient workup, while a Cbz-related impurity points to a reaction control issue.
-
-
Removal Strategies:
-
Unreacted Diamine: Usually removed during the acidic salt formation, as its dihydrochloride salt may have different solubility properties. An additional wash of the organic layer with dilute acid before salt formation can also be effective.
-
Di-Cbz Byproduct: This is best controlled during the reaction (see FAQ 1). If present in the final product, recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) may be required.
-
Benzyl Alcohol: This byproduct of Cbz-Cl hydrolysis is typically removed during aqueous washes and by vacuum drying, as it is relatively volatile.
-
Color: Off-color products can sometimes result from impurities in the starting Cbz-Cl. Using high-purity reagents or treating the solution with activated carbon before the final filtration can sometimes resolve color issues.
-
Experimental Protocols & Data
Table 1: Typical Large-Scale Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| N-Methyl-1,3-propanediamine | 2.0 - 2.5 equivalents | Statistical preference for mono-protection. |
| Benzyl Chloroformate (Cbz-Cl) | 1.0 equivalent | Limiting reagent to prevent over-reaction. |
| Base (e.g., NaHCO₃) | 2.5 - 3.0 equivalents | Neutralizes generated HCl and maintains optimal pH. |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) / Water | Biphasic system for easy separation. |
| Temperature | 0 - 5 °C | Minimizes side reactions and improves selectivity. |
| Cbz-Cl Addition Time | 2 - 4 hours | Prevents localized high concentrations. |
| Reaction Time | 4 - 8 hours (monitor by TLC/LC-MS) | Ensure complete consumption of Cbz-Cl. |
| Yield & Purity | ||
| Typical Isolated Yield | 75 - 85% | |
| Expected Purity (Post-Crystallization) | >98% |
Protocol 1: Step-by-Step Synthesis
(Note: All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.)
-
Reactor Setup: Charge a suitable reactor with N-Methyl-1,3-propanediamine (2.2 eq.) and a 2:1 mixture of Dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution. Begin vigorous stirring and cool the mixture to 0-5 °C.
-
Cbz-Cl Addition: Prepare a solution of benzyl chloroformate (1.0 eq.) in DCM. Add this solution to the reactor dropwise via an addition funnel over 2-4 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C. Monitor the consumption of Cbz-Cl by TLC or LC-MS (typically 4-6 hours).
-
Workup: Once the reaction is complete, stop the stirring and separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess diamine), saturated NaHCO₃ solution, and finally, brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-N-Cbz-1-N-Methyl-1,3-diaminopropane as a viscous oil.
-
Salt Formation: Dissolve the crude oil in a minimal amount of isopropanol. Cool the solution to 0-5 °C.
-
Precipitation: Slowly add a solution of 2M HCl in diethyl ether (approx. 1.1 eq.) with stirring. A white precipitate should form.
-
Isolation: Continue stirring the slurry at 0-5 °C for 1 hour. Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under high vacuum to a constant weight.
References
- Reddit. (2018, October 20). Protecting groups in organic synthesis?!. r/chemistry.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of N-Boc-2-methyl-1,3-diaminopropane in Organic Synthesis.
- Katritzky, A. R., et al. (2001). Selective Cleavage of Cbz-Protected Amines. Organic Letters, 3(26), 4145-4147. American Chemical Society.
- Wikipedia. (n.d.). Benzyl chloroformate.
- Lipton, M. A., et al. (2016). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 93, 244-260.
- U.S. Patent No. US5973205A. (1999). Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process. Google Patents.
Sources
Technical Support Center: A Guide to the pH Stability of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride
Welcome to the technical support center for 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride (CAS: 1179362-94-7). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. We will delve into its stability profile under various pH conditions, offering field-proven insights, troubleshooting guides for common experimental challenges, and validated protocols to ensure the integrity of your work.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring a primary amine and a Cbz-protected secondary amine. The carboxybenzyl (Cbz or Z) group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, due to its general stability and specific cleavage conditions.[1][2] The hydrochloride salt form enhances its solubility in aqueous and protic solvents. However, the interplay between the Cbz group's lability and the protonation states of the two amino groups makes a thorough understanding of its pH-dependent stability crucial for successful and reproducible experimentation.
This guide will address the most common questions and issues encountered when working with this compound, empowering you to anticipate challenges, troubleshoot effectively, and ensure the stability of the molecule in your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound across the pH scale?
A: The stability is primarily dictated by the carboxybenzyl (Cbz) protecting group. The Cbz group is known to be robust under a wide range of conditions, including basic and mildly acidic media.[1] However, it is susceptible to cleavage under strongly acidic conditions and catalytic hydrogenolysis.[2] The diamine backbone itself is stable, but its protonation state, which is pH-dependent, will significantly affect the molecule's overall solubility and reactivity.
-
Strongly Acidic (pH < 2): Risk of Cbz group cleavage. The rate of hydrolysis is dependent on the acid concentration, temperature, and solvent.[3]
-
Mildly Acidic to Neutral (pH 3-8): Generally, this is the most stable range for the Cbz group. The molecule will exist as a protonated salt, ensuring good aqueous solubility.
-
Basic (pH > 9): The Cbz group is stable to most basic conditions.[4] However, at high pH, the hydrochloride salt will be neutralized to the free base. This may decrease aqueous solubility. The primary amine will be deprotonated and thus more nucleophilic, which could be a factor in certain reaction designs.
Q2: My reaction in a strongly acidic medium is giving a low yield. Could the starting material be degrading?
A: Yes, this is a primary concern. The Cbz group, while stable in mild acid, can be cleaved by strong acids like HBr in acetic acid, concentrated HCl, or trifluoroacetic acid (TFA), especially at elevated temperatures.[2][5] This acid-catalyzed hydrolysis proceeds via protonation of the carbamate oxygen, followed by cleavage to release the amine, carbon dioxide, and a benzyl cation. If your reaction requires strongly acidic conditions, you should first run a control experiment to assess the stability of your starting material under the proposed reaction conditions (time, temperature, acid concentration).
Q3: What are the primary degradation products I should look for if I suspect instability?
A: The most likely degradation pathway is the cleavage of the Cbz group. Therefore, the primary degradation product you would expect to see is N-Methyl-1,3-diaminopropane, along with byproducts from the Cbz group itself (benzyl alcohol or toluene, depending on the mechanism). You can monitor for the appearance of this smaller, more polar diamine using techniques like LC-MS or TLC.
Q4: How does pH affect the solubility of this compound?
A: As a hydrochloride salt, the compound is expected to have its highest aqueous solubility at acidic to neutral pH, where one or both of the nitrogen atoms are protonated. As the pH increases into the basic range, the ammonium salt is neutralized to the free amine. This deprotonation reduces the molecule's polarity, which can significantly decrease its solubility in water. If you observe precipitation upon adding a base to your solution, it is likely the formation of the less soluble free base.
Visualizing pH-Dependent Behavior
The protonation state of the molecule is critical to its behavior. The following diagram illustrates the equilibrium at different pH values.
Caption: pH-dependent protonation states of the diamine.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action & Troubleshooting Steps |
| Low recovery or appearance of a new, more polar spot on TLC/peak in HPLC after workup from an acidic solution. | Acid-Catalyzed Deprotection: The Cbz group has been partially or fully cleaved. | 1. Confirm Identity: Analyze the reaction mixture by LC-MS to look for the mass corresponding to the deprotected product (N-Methyl-1,3-diaminopropane).[6][7] 2. Run a Stability Control: Subject the starting material to the reaction conditions (solvent, temperature, acid) without other reagents. Monitor for degradation over time. 3. Mitigation: If cleavage is confirmed, consider using a milder acid, lowering the reaction temperature, or reducing the reaction time. If possible, explore alternative synthetic routes that avoid strongly acidic conditions. |
| Precipitation occurs when adding an aqueous base to the reaction mixture. | Free Base Formation: The compound is crashing out of the aqueous solution as its less soluble free base. | 1. Modify Workup: Instead of neutralizing and then extracting, perform a liquid-liquid extraction from the acidic aqueous layer using an organic solvent like dichloromethane or ethyl acetate. 2. Use a Co-solvent: If the reaction must be run at a basic pH, consider using a solvent system (e.g., THF/water, Dioxane/water) that can solubilize both the salt and the free base form. |
| Inconsistent reaction kinetics or reproducibility issues. | pH Fluctuation / Inadequate Buffering: The reaction may be producing or consuming acid/base, causing the pH to drift into a range where the starting material is unstable or its reactivity changes. | 1. Use a Buffered System: If compatible with your reaction chemistry, use a suitable buffer (e.g., phosphate, acetate) to maintain a stable pH in the optimal range (typically pH 4-8). 2. Monitor pH: For sensitive reactions, monitor the pH throughout the process and make adjustments as necessary. |
Experimental Protocols
Protocol 1: General Procedure for Assessing pH Stability by HPLC
This protocol provides a framework for quantitatively assessing the stability of this compound in various buffered solutions.
Materials:
-
This compound
-
Buffer solutions: pH 2.0 (0.01 M HCl), pH 4.0 (Acetate buffer), pH 7.4 (Phosphate buffer), pH 9.0 (Borate buffer), pH 12.0 (0.01 M NaOH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector (e.g., detection at 254 nm)
-
Analytical C18 HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound at 1 mg/mL in a 50:50 acetonitrile/water mixture.
-
Sample Preparation: For each pH condition, add 50 µL of the stock solution to 950 µL of the respective buffer solution in an HPLC vial. This gives a final concentration of 50 µg/mL. Prepare one vial for each time point (e.g., T=0, 2, 4, 8, 24 hours).
-
Incubation: Store the vials at a controlled temperature (e.g., room temperature or 40 °C).
-
Time Point Zero (T=0) Analysis: Immediately after preparation, inject the T=0 samples for each pH condition onto the HPLC system.
-
Subsequent Analysis: At each subsequent time point (2, 4, 8, 24h), inject the corresponding sample vial.
-
Data Analysis:
-
Determine the peak area of the parent compound at each time point for each pH condition.
-
Calculate the percentage of the compound remaining relative to the T=0 sample for that same pH condition.
-
Plot the % remaining versus time for each pH.
-
Visual Workflow for Stability Assessment
Caption: Experimental workflow for HPLC-based pH stability testing.
Data Summary Table
Use the following table to organize your results from the stability study.
| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 4.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) | % Remaining (pH 12.0) |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Potential Degradation Pathway
Under harsh acidic conditions, the primary degradation route is the hydrolysis of the carbamate.
Caption: Acid-catalyzed hydrolysis of the Cbz group.
References
- Benchchem. Technical Support Center: Troubleshooting Cbz Deprotection Failures.
- Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Benchchem. Technical Support Center: Optimization of Cbz Deprotection.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
- Guidechem. 1-N-CBZ-1-N-Methyl-1,3-DIAMINOPROPANE-HCl.
- BLDpharm. This compound.
- ResearchGate. Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One moment, please... [total-synthesis.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Cbz vs. Boc Protecting Groups for N-methyl-1,3-diaminopropane
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of organic synthesis, particularly in the construction of complex pharmaceutical intermediates, the selective protection of polyfunctional molecules is a critical determinant of a successful synthetic campaign. N-methyl-1,3-diaminopropane presents a common challenge: an unsymmetrical diamine with a primary and a secondary amine, each possessing distinct steric and electronic properties. The choice of a protecting group to selectively mask one amine while the other remains available for reaction is a decision that significantly impacts yield, purity, and the overall efficiency of the synthetic route.
This guide provides an in-depth, objective comparison of two of the most stalwart protecting groups in the synthetic chemist's arsenal—Carboxybenzyl (Cbz) and tert-Butyloxycarbonyl (Boc)—for the selective protection of N-methyl-1,3-diaminopropane. By examining the underlying chemical principles and providing supporting experimental data, this document aims to equip researchers with the field-proven insights necessary to make an informed decision for their specific synthetic needs.
At a Glance: Key Differences and Orthogonality
The primary distinction between the Boc and Cbz protecting groups lies in their lability under different conditions, which forms the basis of their orthogonal relationship in complex syntheses.[1] The Boc group is renowned for its sensitivity to acidic conditions, while the Cbz group is characteristically removed by catalytic hydrogenolysis.[2][3] This orthogonality is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of one group while the other remains intact—a crucial feature in the synthesis of polyfunctional molecules.[4]
| Feature | Cbz (Carboxybenzyl) | Boc (tert-Butyloxycarbonyl) |
| Structure | Benzyl-O-(C=O)- | (CH₃)₃C-O-(C=O)- |
| Lability | Hydrogenolysis | Acid-Labile |
| Typical Deprotection | H₂, Pd/C; Transfer Hydrogenation[2] | Trifluoroacetic Acid (TFA); HCl in Dioxane[2] |
| Stability | Stable to mild acid and base | Stable to base and hydrogenolysis |
| Key Advantages | Stable to a wide range of non-reductive conditions; product often crystalline. | Easily removed under mild acidic conditions; orthogonal to Cbz and Fmoc. |
| Potential Limitations | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups); catalyst poisoning can be an issue.[2] | Strong acid for cleavage can affect acid-sensitive substrates.[4] |
The Substrate: N-methyl-1,3-diaminopropane
N-methyl-1,3-diaminopropane possesses two nucleophilic centers: a primary amine (-NH₂) and a secondary amine (-NHCH₃). The primary amine is generally more reactive towards acylating agents than the secondary amine due to reduced steric hindrance.[5] However, the secondary amine is more nucleophilic due to the electron-donating effect of the methyl group. This subtle interplay of steric and electronic effects dictates the regioselectivity of the protection reaction.
In-Depth Analysis: Cbz Protection
The Cbz group, introduced by Bergmann and Zervas in 1932, is a foundational tool in peptide synthesis and beyond.[4] It is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions.[6]
Expected Outcome with N-methyl-1,3-diaminopropane
Given the higher reactivity of the primary amine due to less steric hindrance, the reaction of N-methyl-1,3-diaminopropane with one equivalent of Cbz-Cl is expected to yield predominantly the mono-Cbz protected product at the primary amine.
Experimental Protocol: Cbz Protection of a Diamine
-
Dissolution: Dissolve N-methyl-1,3-diaminopropane (1.0 equiv) in a 2:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (2.0 equiv) to the solution and cool to 0 °C.
-
Reagent Addition: Slowly add benzyl chloroformate (1.1 equiv) to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 20 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by silica gel column chromatography.
Deprotection of the Cbz Group
The Cbz group is most commonly removed by catalytic hydrogenolysis, a mild and efficient method.[2]
Experimental Protocol: Cbz Deprotection
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equiv) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus, flush with hydrogen gas, and maintain a hydrogen atmosphere (typically 1 atm).
-
Reaction: Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
In-Depth Analysis: Boc Protection
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and mild deprotection conditions.[7] It is typically installed using di-tert-butyl dicarbonate (Boc₂O).[7]
Expected Outcome with N-methyl-1,3-diaminopropane
Similar to Cbz protection, the reaction with one equivalent of Boc₂O is expected to favor protection of the less sterically hindered primary amine. However, the larger steric bulk of the Boc group itself may enhance this selectivity compared to the Cbz group.
Experimental Protocol: Mono-Boc Protection of a Diamine
The following protocol for the mono-Boc protection of 1,3-diaminopropane can be readily adapted for N-methyl-1,3-diaminopropane.[8]
-
Dissolution: Dissolve N-methyl-1,3-diaminopropane (10.0 equiv) in dichloromethane (DCM) and cool to 0 °C.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0 equiv) in DCM.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 18 hours.
-
Work-up: Remove any precipitate by filtration. Wash the filtrate sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected product.
Deprotection of the Boc Group
The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[2]
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous Dichloromethane (DCM) in a round-bottom flask.
-
Reagent Addition: Add Trifluoroacetic Acid (TFA) to the solution (a common ratio is a 25-50% solution of TFA in DCM).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours (monitor by TLC).
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The crude product is often obtained as a TFA salt and can be used directly or neutralized.
Quantitative Performance Comparison
While direct comparative data for N-methyl-1,3-diaminopropane is scarce, the following table summarizes typical experimental data for the protection and deprotection of primary amines with Cbz and Boc groups to provide a quantitative perspective.
| Parameter | Cbz Protection | Boc Protection |
| Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) |
| Typical Solvent | THF/Water, Dioxane/Water | Dichloromethane, THF, Acetonitrile |
| Base | NaHCO₃, Na₂CO₃, Et₃N | Et₃N, DIPEA, NaOH |
| Reaction Time | 4-24 hours | 1-18 hours |
| Typical Yield | 85-95% | 90-100% |
| Deprotection Reagent | H₂/Pd/C | Trifluoroacetic Acid (TFA), HCl |
| Deprotection Time | 1-12 hours | 0.5-2 hours |
| Deprotection Yield | 90-100% | 95-100% |
Conclusion and Recommendations
The choice between Cbz and Boc for the protection of N-methyl-1,3-diaminopropane is contingent upon the overall synthetic strategy.
-
Choose Cbz when:
-
The subsequent reaction steps involve strongly acidic conditions.
-
The presence of reducible functional groups is not a concern.
-
A crystalline, easily purifiable intermediate is desired.
-
-
Choose Boc when:
-
The synthetic route requires subsequent steps involving catalytic hydrogenation.
-
Mild deprotection conditions are paramount to preserve acid-sensitive functionalities elsewhere in the molecule.
-
Rapid and high-yielding protection and deprotection are critical for overall efficiency.
-
For the selective mono-protection of the primary amine in N-methyl-1,3-diaminopropane, both protecting groups are viable. However, the bulkier nature of the Boc group may offer slightly higher selectivity for the less sterically hindered primary amine. Ultimately, the orthogonality of these two protecting groups provides the synthetic chemist with the flexibility to design complex and elegant synthetic routes.
References
- Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Amine Protection and Deprotection. Master Organic Chemistry.
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A Comparative Guide to the Reactivity of N-Methylated vs. Non-Methylated Cbz-Protected Diaminopropanes
Introduction
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and complex organic molecules, diamines serve as crucial building blocks. Protecting group strategy is paramount when working with such difunctional compounds. Mono-protection of a diamine, such as 1,3-diaminopropane, allows for selective functionalization of the remaining free amine. This guide provides an in-depth technical comparison of two closely related, mono-protected diamines: 1-N-Cbz-1-N-Methyl-1,3-diaminopropane and 1-N-Cbz-1,3-diaminopropane .
The central focus of this comparison is to elucidate the subtle yet significant impact of the N-methyl group on the reactivity of the distal primary amine. While structurally similar, the presence of this methyl group introduces distinct electronic and steric influences that can alter reaction kinetics and outcomes. This guide will dissect these differences, supported by fundamental chemical principles and representative experimental protocols, to aid researchers in selecting the optimal building block for their specific synthetic needs.
Molecular Structure and Electronic Profile Analysis
The key to understanding the reactivity differences lies in the electronic environment of the nucleophilic primary amine at the 3-position. This environment is modulated by the substituents on the nitrogen at the 1-position.
-
1-N-Cbz-1,3-diaminopropane: The nitrogen at the 1-position is part of a carbamate linkage. The benzyloxycarbonyl (Cbz) group is inherently electron-withdrawing, which significantly reduces the basicity and nucleophilicity of the nitrogen it is attached to. This effect is primarily localized to the N-1 nitrogen.
-
1-N-Cbz-1-N-Methyl-1,3-diaminopropane: This molecule also features the electron-withdrawing Cbz group at N-1. However, the addition of a methyl group introduces a counteracting electronic effect. Alkyl groups, like methyl, are known to be electron-donating through a positive inductive effect (+I).[1][2] This effect increases the electron density on the N-1 nitrogen and, through the three-carbon chain, subtly increases the electron density on the distal primary amine at N-3.
This enhancement of electron density makes the lone pair of the primary amine in the N-methylated version more available for donation, thereby increasing its basicity and nucleophilicity compared to its non-methylated counterpart.[1]
Figure 1. Electronic influence of the N-methyl group.
While steric hindrance can be a major factor in amine reactivity, the difference between a hydrogen atom and a methyl group at the N-1 position is sterically negligible at the reactive N-3 primary amine, given the flexibility of the propyl chain.[3] Therefore, the reactivity comparison hinges almost entirely on the electronic differences.
Comparative Reactivity in Key Synthetic Transformations
The enhanced nucleophilicity of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane is expected to manifest as increased reaction rates in common amine-based transformations.
N-Acylation
N-acylation is a fundamental reaction where the amine acts as a nucleophile, attacking an acylating agent like an acid chloride or anhydride to form an amide.[4]
-
Prediction: 1-N-Cbz-1-N-Methyl-1,3-diaminopropane will react faster in acylation reactions than 1-N-Cbz-1,3-diaminopropane under identical conditions. This is a direct consequence of its higher nucleophilicity, allowing for a more rapid attack on the electrophilic carbonyl carbon of the acylating agent.
N-Alkylation
N-alkylation involves the reaction of the amine with an alkyl halide or other alkylating agent.[5] Similar to acylation, this is a nucleophilic substitution reaction.
-
Prediction: The N-methylated compound will exhibit a faster rate of alkylation. The more electron-rich primary amine can more effectively attack the electrophilic carbon of the alkylating agent. It is important to note that for both substrates, over-alkylation to form a tertiary amine is a potential side reaction that must be controlled through careful stoichiometry and reaction conditions.[6]
Cbz-Deprotection
The removal of the Cbz protecting group is typically achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[7][8]
-
Prediction: The reactivity of both compounds towards Cbz deprotection is expected to be nearly identical. The mechanism of hydrogenolysis involves the cleavage of the benzyl-oxygen bond and is largely unaffected by the substitution on the nitrogen atom (methyl vs. hydrogen).[9][10]
Experimental Protocols and Data
To illustrate the practical implications of these reactivity differences, this section provides representative experimental protocols and expected outcomes. The following data is based on established chemical principles and projects the anticipated performance in a laboratory setting.
Data Summary: Predicted Relative Performance
| Reaction Type | Reagent | 1-N-Cbz-1,3-diaminopropane | 1-N-Cbz-1-N-Methyl-1,3-diaminopropane | Rationale for Difference |
| N-Acylation | Benzoyl Chloride | Slower Reaction Rate | Faster Reaction Rate | Enhanced nucleophilicity due to +I effect of N-methyl group. |
| N-Alkylation | Benzyl Bromide | Slower Reaction Rate | Faster Reaction Rate | Enhanced nucleophilicity due to +I effect of N-methyl group. |
| Deprotection | H₂ / Pd-C | Standard Rate | Standard Rate | Deprotection mechanism is not significantly influenced by N-substitution. |
Representative Experimental Workflow: N-Acylation
This protocol details a standard N-acylation reaction using benzoyl chloride.
Figure 2. General workflow for N-acylation.
Protocol: Synthesis of 1-N-Cbz-3-N-benzoyl-1,3-diaminopropane
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-N-Cbz-1,3-diaminopropane (1.0 eq) and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 eq) and cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of benzoyl chloride (1.05 eq) in DCM to the cooled mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
When using 1-N-Cbz-1-N-Methyl-1,3-diaminopropane, a shorter reaction time (e.g., 1-2 hours at room temperature) is anticipated to achieve full conversion due to its higher reactivity.
Conclusion
The choice between 1-N-Cbz-1-N-Methyl-1,3-diaminopropane and 1-N-Cbz-1,3-diaminopropane should be guided by the specific requirements of the synthetic route.
-
1-N-Cbz-1-N-Methyl-1,3-diaminopropane is the preferred substrate for reactions where higher nucleophilicity is advantageous. It is expected to provide faster reaction rates for N-acylation and N-alkylation, which can be beneficial for improving throughput or for reactions involving less reactive electrophiles.
-
1-N-Cbz-1,3-diaminopropane remains a highly effective and versatile building block. Its slightly lower reactivity may be advantageous in complex syntheses where fine control over selectivity is required, or when trying to avoid potential side reactions associated with a more powerful nucleophile.
References
- US5973205A - Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process - Google P
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega
- Amines - NCERT
- Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity | The Journal of Organic Chemistry
- N-Methyl-1,3-diaminopropane 98 6291-84-5 - Sigma-Aldrich
- 1,3-Diaminopropane - Wikipedia
- CAS 6291-84-5: N-Methyl-1,3-propanediamine | CymitQuimica
- A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modific
- Cbz-Protected Amino Groups - Organic Chemistry Portal
- CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google P
- 1,3-Diaminopropane | 109-76-2 - ChemicalBook
- Explaining the strength of organic bases - Chemguide
- Electronic vs Steric Effects on the Stability of Anionic Species: A Case Study on the Ortho and Para Regioisomers of Organofullerenes | The Journal of Organic Chemistry
- Acidity and Basicity of Amines - Chemistry LibreTexts
- A New Measurement of Amine Steric Hindrance – N Exposure - OSTI.GOV
- N‐acylation of anilines, primary and secondary amines,and sulfonamides.
- Alkylation of Amines (Sucks!) - Master Organic Chemistry
- N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811 - PubChem
- Electronic vs.
- To Deprotect and Serve - Scientific Upd
- An Efficient Greener Approach for N-acylation of Amines in W
- 1,3-Propanediamine, N-methyl- - NIST WebBook
- Why is N-methylethanamine less basic than propan-1-amine? - Quora
- Amine alkyl
- 5 Key Basicity Trends of Amines - Master Organic Chemistry
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis
- N-Boc-1,3-propanediamine >=97.0 GC/NT 75178-96-0 - Sigma-Aldrich
- Synthesis of secondary and tertiary amines - Organic Chemistry Portal
- Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchG
- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech
- N-Boc-1,3-propanediamine synthesis - ChemicalBook
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A Senior Application Scientist's Guide to the Influence of N-Methylation on the Reactivity of Mono-Protected Diamines
Introduction: The Subtle Power of a Single Methyl Group
In the intricate world of organic synthesis and drug development, the modification of a molecule by a single methyl group can dramatically alter its destiny. N-methylation of amines is a common strategic move employed by medicinal chemists to fine-tune a compound's pharmacological profile, enhance metabolic stability, or improve membrane permeability.[1][2][3] For researchers working with mono-protected diamines—versatile building blocks in their own right—understanding the impact of N-methylation on the remaining free amine is not merely academic; it is fundamental to predicting reactivity, controlling selectivity, and designing efficient synthetic routes.
This guide provides an in-depth comparison of the reactivity of N-methylated versus non-methylated mono-protected diamines. We will move beyond simple rules of thumb to explore the underlying principles, present comparative experimental data, and offer robust protocols to empower researchers in their synthetic endeavors.
The Dueling Influences: Electronic Effects vs. Steric Hindrance
The reactivity of an amine is primarily governed by the availability of its lone pair of electrons for nucleophilic attack. The introduction of an N-methyl group sets up a classic duel between two opposing factors: its electronic effect and its steric hindrance.[4][5][6]
-
Electronic Effect (Inductive Donation): The methyl group is weakly electron-donating (+I effect). This inductive effect pushes electron density onto the nitrogen atom, theoretically increasing its electron density. This should make the nitrogen lone pair higher in energy, more available for donation, and thus render the amine more nucleophilic and more basic.[7]
-
Steric Hindrance: The methyl group is significantly larger than a hydrogen atom. This bulkiness creates a steric shield around the nitrogen's lone pair, physically impeding the approach of electrophiles. This effect becomes more pronounced as the size of the reacting partner (the electrophile) increases.[8]
The ultimate reactivity of an N-methylated amine is a direct consequence of the interplay between these two factors. While simple theory suggests increased basicity from the inductive effect, experimental data often reveals a more complex reality. For instance, N-methylpiperazine is actually a weaker base (pKb = 4.86) than piperazine (pKb = 4.27).[7] This is attributed to the steric hindrance of the methyl group interfering with the solvation of the corresponding conjugate acid (the ammonium ion), a critical factor for stability in aqueous media.
Caption: Interplay of electronic and steric effects of an N-methyl group.
Comparative Reactivity in Key Transformations
The outcome of the electronic vs. steric duel depends heavily on the nature of the electrophile. Here, we compare the expected reactivity in three common synthetic transformations.
N-Acylation
N-acylation involves the attack of the amine on a carbonyl carbon of an acyl halide, anhydride, or ester.[9] This reaction is highly sensitive to steric hindrance.
-
Primary Amine (Non-methylated): The exposed N-H bond allows for relatively unhindered attack on the electrophile. The reaction generally proceeds rapidly.
-
Secondary Amine (N-methylated): The N-methyl group significantly shields the lone pair. The approach of the acylating agent is more difficult, leading to a demonstrably slower reaction rate. For very bulky acylating agents (e.g., pivaloyl chloride), the reaction may fail to proceed under standard conditions.
N-Sulfonylation
Sulfonyl chlorides are notoriously bulky and sterically demanding electrophiles.
-
Primary Amine (Non-methylated): Reacts readily with sulfonyl chlorides in the presence of a base to form sulfonamides.
-
Secondary Amine (N-methylated): The reaction is severely retarded by the combination of a bulky electrophile and the sterically hindered nucleophile. In a comparative study on the impact of N-methylation on sulfonamides, it was observed that the addition of the methyl group increases lipophilicity and decreases solubility, consistent with a molecule that has less effective intermolecular interactions, partly due to steric effects.[1]
N-Alkylation
Alkylation with alkyl halides is also sensitive to sterics, though often less so than acylation or sulfonylation.
-
Primary Amine (Non-methylated): Readily undergoes alkylation. A primary challenge here is often over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[10]
-
Secondary Amine (N-methylated): The rate of alkylation is generally slower compared to the primary amine. However, this reduced reactivity can sometimes be advantageous, as it can help mitigate the risk of subsequent quaternization, leading to cleaner formation of the tertiary amine.
Quantitative Data Summary
The following table summarizes the expected relative reactivity based on kinetic and yield data from analogous systems in the literature. The values are illustrative, representing a general trend where the reactivity of the non-methylated amine is normalized to 100.
| Reaction Type | Electrophile | Relative Reactivity (Primary Amine) | Relative Reactivity (N-Methyl Amine) | Dominant Factor for N-Methyl Amine |
| N-Acylation | Acetyl Chloride | 100 | ~ 40-60 | Steric Hindrance |
| N-Acylation | Pivaloyl Chloride | 100 | < 5 | Severe Steric Hindrance |
| N-Sulfonylation | Tosyl Chloride | 100 | < 10 | Severe Steric Hindrance |
| N-Alkylation | Methyl Iodide | 100 | ~ 70-85 | Minor Steric Hindrance |
| N-Alkylation | Isopropyl Bromide | 100 | ~ 25-40 | Steric Hindrance |
Experimental Protocol: A Comparative N-Acylation Study
To provide a tangible demonstration of these principles, this section details a self-validating protocol to directly compare the acylation rates of N-Boc-ethylenediamine and its N'-methylated analog.
Objective: To quantify the difference in reactivity towards benzoyl chloride between a primary and a secondary (N-methyl) mono-protected diamine.
Caption: Experimental workflow for comparative N-acylation.
Materials:
-
N-Boc-ethylenediamine
-
N-Boc-N'-methylethylenediamine
-
Benzoyl Chloride (freshly distilled)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
TLC plates (silica gel 60 F₂₅₄)
-
Ethyl Acetate/Hexanes mixture for TLC
Procedure:
Causality Behind Choices:
-
Solvent: DCM is chosen for its inertness and ability to dissolve both reactants and products.
-
Base: Pyridine is a non-nucleophilic base, strong enough to scavenge the HCl byproduct, driving the reaction forward, but not strong enough to cause significant side reactions.[9]
-
Temperature: 0°C is used to control the initial exothermic reaction and allow for clearer kinetic comparison.
Step-by-Step Protocol:
-
Setup: Prepare two identical round-bottom flasks equipped with magnetic stir bars and nitrogen inlets.
-
In Flask A, dissolve N-Boc-ethylenediamine (1.0 mmol) and pyridine (1.2 mmol) in anhydrous DCM (10 mL).
-
In Flask B, dissolve N-Boc-N'-methylethylenediamine (1.0 mmol) and pyridine (1.2 mmol) in anhydrous DCM (10 mL).
-
-
Cooling: Cool both flasks to 0°C in an ice bath.
-
Initiation: To each flask, add benzoyl chloride (1.0 mmol) dropwise via syringe simultaneously. Start a timer.
-
Monitoring: Every 15 minutes, withdraw a small aliquot from each reaction mixture, quench it with a drop of water, and spot it on a TLC plate. Elute with 30% Ethyl Acetate in Hexanes. Visualize under UV light.
-
Self-Validation: The TLC will provide a direct visual comparison. The disappearance of the starting amine spot and the appearance of the amide product spot will be noticeably faster in Flask A.
-
-
Reaction Completion & Workup (Perform after 2 hours):
-
Quench both reactions by adding 10 mL of water.
-
Transfer the mixtures to separating funnels and remove the aqueous layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Rationale: The acid wash removes residual pyridine. The base wash removes any remaining benzoyl chloride and benzoic acid. The brine wash removes residual water.
-
-
Isolation: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the crude yield for each reaction. Purify via column chromatography if necessary and calculate the final isolated yields. The yield from Flask A is expected to be significantly higher than from Flask B.
Implications in Drug Development
The decision to incorporate or avoid an N-methyl group on a diamine scaffold has profound consequences in medicinal chemistry.
-
Receptor Binding and Selectivity: The steric bulk of a methyl group can restrict the conformational freedom of a molecule.[2] This can pre-organize a drug candidate into its bioactive conformation, enhancing binding affinity. Conversely, it can also introduce a steric clash with the target receptor, abolishing activity. N-methylation is therefore a key tool in optimizing ligand-receptor interactions.[2][3]
-
Improving DMPK Properties: N-methylation often increases a molecule's lipophilicity (LogD).[1] This can enhance membrane permeability and absorption. Furthermore, by replacing an N-H bond, it removes a hydrogen bond donor, which can reduce recognition by efflux transporters and decrease susceptibility to metabolic degradation by enzymes like monoamine oxidases, thereby improving the drug's half-life.[1][11]
-
Synthetic Accessibility: As demonstrated, the reduced reactivity of N-methyl amines can complicate synthetic routes, requiring harsher conditions or more potent reagents for transformations like acylation or sulfonylation. This trade-off between desired final properties and synthetic feasibility is a constant consideration in process chemistry.
Conclusion
The introduction of an N-methyl group to a mono-protected diamine is a subtle modification with significant and predictable consequences for chemical reactivity. The decreased nucleophilicity, driven primarily by steric hindrance, outweighs the inductive electronic donation in most common synthetic transformations. This effect is most pronounced in reactions with bulky electrophiles like sulfonyl chlorides and sterically demanding acyl chlorides. For researchers and drug developers, a thorough understanding of this principle is crucial for designing efficient syntheses, anticipating reaction outcomes, and strategically manipulating molecular properties to achieve desired therapeutic profiles.
References
- BenchChem (2025). Application Notes and Protocols for N-Methylation of Aromatic Diamines.
- Gagnon, D. et al. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. MedChemComm.
- Biron, E. et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.
- BenchChem (2025). The Strategic Role of N-Methylation in Peptide Drug Development: A Technical Guide.
- He, C. et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry.
- Li, C. et al. (2021). Iridium-catalyzed N-methylation of drug molecules. Green Chemistry.
- ResearchGate (2023). Selective mono‐N‐methylation of various substituted diamines using....
- OSTI.GOV (2020). A New Measurement of Amine Steric Hindrance – N Exposure.
- ResearchGate (2023). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.
- ACS Publications (2014). Electronic vs Steric Effects on the Stability of Anionic Species: A Case Study on the Ortho and Para Regioisomers of Organofullerenes. The Journal of Organic Chemistry.
- Cinelli, M. et al. (2003). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Green Chemistry.
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A Senior Application Scientist's Guide to Mono-protected 1,3-Diaminopropanes in Synthesis
For researchers, scientists, and professionals in drug development, the selective functionalization of diamines is a recurring synthetic challenge. 1,3-Diaminopropane, a versatile C3 building block, is a frequent starting material for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and polymers.[1][2] The key to unlocking its synthetic potential lies in the selective protection of one of its two nucleophilic amino groups, enabling regioselective reactions. This guide provides an in-depth comparative analysis of three of the most common mono-protected 1,3-diaminopropane derivatives, utilizing the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. We will delve into the practical aspects of their synthesis, stability, and deprotection, supported by experimental data and detailed protocols to inform your synthetic strategy.
The Principle of Orthogonal Protection: A Strategic Imperative
In multi-step synthesis, the ability to selectively remove one protecting group in the presence of others is known as orthogonality.[3] This principle is fundamental to efficient and high-yielding synthetic routes. The Boc, Cbz, and Fmoc protecting groups form a powerful orthogonal set, as their cleavage conditions are distinct: Boc is acid-labile, Fmoc is base-labile, and Cbz is typically removed by hydrogenolysis.[3][4] This orthogonality allows for the sequential unmasking of the amino groups of a bis-protected 1,3-diaminopropane, enabling the stepwise introduction of different functionalities.
Comparative Analysis of Mono-protected 1,3-Diaminopropanes
The choice of protecting group is a critical decision in any synthetic endeavor and is dictated by the overall synthetic strategy, including the stability of other functional groups in the molecule and the desired deprotection conditions. The following table summarizes the key characteristics of mono-Boc-, mono-Cbz-, and mono-Fmoc-protected 1,3-diaminopropane.
| Protecting Group | Reagent for Protection | Typical Yield (%) | Deprotection Conditions | Orthogonality & Remarks |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | 65-95[5][6] | Strong acid (e.g., TFA, HCl)[7] | Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis). Widely used due to its stability and reliable cleavage.[7] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Moderate to high | Catalytic hydrogenolysis (H₂, Pd/C)[8] | Orthogonal to Boc (acid-labile) and Fmoc (base-labile). Can be sensitive to other reducible functional groups.[3] |
| Fmoc | 9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | 45-91[7] | Base (e.g., 20% piperidine in DMF)[7][9] | Orthogonal to Boc (acid-labile) and Cbz (hydrogenolysis). Crucial in solid-phase peptide synthesis.[10] |
Causality Behind Experimental Choices: Achieving Mono-protection
The primary challenge in the synthesis of mono-protected 1,3-diaminopropane is preventing the formation of the di-protected byproduct. Several strategies have been developed to favor mono-protection:
-
Using a Large Excess of the Diamine: This statistical approach ensures that the protecting group is more likely to react with an unprotected diamine molecule rather than a mono-protected one. However, this necessitates a subsequent separation of the desired product from the unreacted starting material.
-
Controlled Addition of the Protecting Agent: Slowly adding the protecting group reagent to a solution of the diamine at low temperatures can favor mono-protection by minimizing the local concentration of the electrophile.
-
Mono-protonation Strategy: A more elegant and efficient approach involves the mono-protonation of the diamine with one equivalent of a strong acid, such as HCl.[5][6] The resulting ammonium salt is significantly less nucleophilic, effectively deactivating one of the amino groups and directing the protection to the free amine.[5][11] This "one-pot" procedure often leads to high yields of the mono-protected product with minimal di-protection.[6][11]
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of mono-Boc-, mono-Cbz-, and mono-Fmoc-protected 1,3-diaminopropane.
Protocol 1: Synthesis of N-Boc-1,3-diaminopropane
This protocol is adapted from a general procedure for the selective mono-Boc protection of diamines.[5][11]
Materials:
-
1,3-Diaminopropane
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) gas or a solution of HCl in a suitable solvent
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1,3-diaminopropane (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble in HCl gas (1 equivalent) or add a solution of HCl (1 equivalent) dropwise with stirring.
-
Allow the solution to stir for 30 minutes at 0 °C to ensure complete mono-protonation.
-
Add a solution of (Boc)₂O (1 equivalent) in methanol dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and wash with diethyl ether to remove any unreacted (Boc)₂O.
-
Adjust the pH of the aqueous layer to >12 with a NaOH solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-1,3-diaminopropane.
Protocol 2: Synthesis of N-Cbz-1,3-diaminopropane
This protocol is a general procedure for the Cbz protection of amines.
Materials:
-
1,3-Diaminopropane
-
Dichloromethane (DCM)
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (NEt₃) or another suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1,3-diaminopropane (a large excess, e.g., 5-10 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents relative to Cbz-Cl).
-
Slowly add a solution of benzyl chloroformate (1 equivalent) in dichloromethane dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x volumes) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the mono-Cbz-protected product from the di-protected byproduct and unreacted diamine.
Protocol 3: Synthesis of N-Fmoc-1,3-diaminopropane
This protocol is adapted from procedures for the Fmoc protection of amines.[12][13]
Materials:
-
1,3-Diaminopropane
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
A suitable base such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1,3-diaminopropane (a large excess, e.g., 5-10 equivalents) in DCM or a mixture of THF and water.
-
Add the base (e.g., NaHCO₃, 2-3 equivalents relative to Fmoc-OSu).
-
Slowly add a solution of Fmoc-OSu (1 equivalent) in THF or DCM.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
If a biphasic system is used, separate the organic layer. If a single solvent is used, add water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Synthetic and Deprotection Pathways
The following diagrams, generated using Graphviz, illustrate the synthetic workflow for mono-protection and the orthogonal deprotection strategies.
Caption: General workflow for the mono-protection of 1,3-diaminopropane.
Caption: Orthogonal deprotection of a bis-protected 1,3-diaminopropane derivative.
Applications in Research and Development
Mono-protected 1,3-diaminopropanes are invaluable intermediates in various fields:
-
Pharmaceutical Development: They serve as key building blocks in the synthesis of a wide range of therapeutic agents. For instance, N-Boc-1,3-diaminopropane is used in the preparation of spermidine analogues and in the development of novel antibacterial agents.[1][14]
-
Peptide Synthesis: Mono-Fmoc-1,3-diaminopropane can be incorporated into peptides to introduce a flexible linker or a site for further conjugation.[10] It is also used in solid-phase peptide synthesis as a spacer.
-
Bioconjugation: The free amino group of a mono-protected diaminopropane can be used to attach biomolecules, such as proteins or nucleic acids, to other molecules or surfaces.[1]
-
Polymer Chemistry: These compounds are utilized to modify the properties of polymers or to create functionalized materials.[1]
Conclusion
The choice between Boc, Cbz, and Fmoc for the mono-protection of 1,3-diaminopropane is a strategic decision that hinges on the specific requirements of a synthetic route. The Boc group offers robustness and straightforward acidic deprotection, making it a popular choice for a wide range of applications. The Cbz group, with its removal by hydrogenolysis, provides an excellent orthogonal option, particularly in the presence of acid- or base-sensitive functionalities. The Fmoc group is the cornerstone of solid-phase peptide synthesis due to its mild, base-labile deprotection conditions. By understanding the nuances of each protecting group and employing selective mono-protection strategies, researchers can effectively leverage the synthetic versatility of 1,3-diaminopropane to construct complex and valuable molecules.
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The Strategic Advantage of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride in Advanced Linker Design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the sophisticated landscape of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker moiety is a critical determinant of therapeutic success.[1][2] It is no longer considered a passive spacer but an active component that profoundly influences the stability, efficacy, and pharmacokinetic profile of the entire conjugate. This guide provides an in-depth technical comparison of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride, elucidating its distinct advantages over other commonly employed linkers. We will delve into the synergistic benefits conferred by its unique structural features—the robust Cbz protecting group, the strategic N-methylation, and the short-chain diamine backbone—supported by established chemical principles and comparative experimental frameworks.
The Architectural Superiority: A Trifecta of Advantageous Moieties
This compound is a short-chain diamine linker that offers a unique combination of features designed to address common challenges in drug conjugate development. Its structure integrates a Cbz-protected secondary amine and a primary amine, providing a versatile handle for sequential conjugation strategies.
The Cbz (Carboxybenzyl) Protecting Group: A Cornerstone of Stability and Orthogonality
The Cbz group is a well-established amine protecting group renowned for its robustness and orthogonal cleavage properties.[3] Unlike the acid-labile Boc group or the base-labile Fmoc group, the Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C).[3] This orthogonality is paramount in complex multi-step syntheses, allowing for the selective deprotection of other functional groups on the payload or the targeting moiety without premature cleavage of the linker's protecting group.[3][4]
Key Advantages of the Cbz Group:
-
Enhanced Stability: The Cbz group exhibits remarkable stability across a wide range of acidic and basic conditions, which is crucial during the synthesis and purification of the drug-linker construct.[3]
-
Orthogonal Deprotection: Its removal by hydrogenolysis provides a distinct and non-interfering deprotection strategy compared to the acid- or base-labile protecting groups commonly used in peptide and small molecule synthesis.[3][4] This allows for greater flexibility in the overall synthetic design.
-
Reduced Side Reactions: The mild conditions of hydrogenolysis minimize the risk of side reactions that can occur with harsh acidic or basic treatments, leading to higher purity of the final conjugate.[5]
N-Methylation: Engineering Metabolic Stability and Modulating Physicochemical Properties
The incorporation of a methyl group on one of the linker's nitrogen atoms is a subtle yet powerful modification that imparts significant advantages. N-methylation is a recognized strategy in medicinal chemistry to enhance the metabolic stability of molecules by sterically hindering enzymatic degradation.[6]
Impact of N-Methylation:
-
Increased Proteolytic Resistance: The methyl group acts as a steric shield, protecting the adjacent amide bond from cleavage by proteases. This can significantly increase the in vivo half-life of the drug conjugate, ensuring it reaches its target before being prematurely degraded.
-
Modulation of Hydrophobicity: N-methylation can influence the hydrophobicity of the linker, which in turn affects the solubility and permeability of the entire conjugate.[7] While the addition of a methyl group generally increases lipophilicity, in certain contexts, it can disrupt intramolecular hydrogen bonding, leading to an overall increase in solubility.[7] This tunability is critical for optimizing the pharmacokinetic profile of the drug conjugate.
-
Reduced Hydrogen Bonding: The replacement of an N-H proton with an N-CH₃ group reduces the hydrogen bond donor capacity of the linker. This can be advantageous in PROTAC design, where reducing solvent-exposed hydrogen bond donors can improve cell permeability.[8]
The 1,3-Diaminopropane Backbone: A Compact and Versatile Scaffold
The short, three-carbon chain of the diaminopropane backbone provides a compact and defined spacer between the conjugated molecules. This is particularly advantageous in applications where precise control over the distance between the payload and the targeting moiety is crucial for optimal biological activity.
Benefits of a Short-Chain Diamine:
-
Reduced Hydrophobicity: Compared to longer alkyl chain linkers, the short propane backbone contributes less to the overall hydrophobicity of the conjugate, which can be beneficial for maintaining solubility, especially when conjugated to hydrophobic payloads.[9][10]
-
Conformational Rigidity: While flexible enough to allow for necessary interactions, the short chain limits excessive conformational freedom, which can be advantageous in PROTACs where a more rigid linker can pre-organize the molecule into a bioactive conformation for ternary complex formation.[1][11]
-
Versatile Conjugation Handles: The presence of a primary and a protected secondary amine allows for a controlled, stepwise conjugation strategy. The primary amine can be reacted first, followed by deprotection and subsequent reaction of the secondary amine, enabling the synthesis of well-defined, homogeneous conjugates.
Comparative Performance Analysis
To illustrate the advantages of this compound, we present a comparative overview against other common linker classes.
| Linker Class | Key Features | Advantages of this compound |
| Simple Alkyl Diamines (e.g., 1,3-Diaminopropane) [12] | Short, flexible, two primary amines. | The Cbz and N-methyl groups provide controlled reactivity and enhanced metabolic stability. The presence of a secondary amine after conjugation can also alter the pKa and reactivity compared to a primary amine. |
| PEG Linkers (e.g., NH2-PEGn-COOH) | Hydrophilic, flexible, variable length. | Offers a more rigid and less hydrophobic spacer. The Cbz protection offers orthogonality not present in standard PEG linkers with Boc or Fmoc protection. |
| Peptide Linkers (e.g., Val-Cit) [13] | Enzymatically cleavable. | The N-methylation provides inherent resistance to enzymatic cleavage, making it a non-cleavable linker with enhanced stability. The Cbz group allows for orthogonal synthesis strategies. |
| Other Cbz-Protected Diamines (non-methylated) | Cbz protection, two primary or a primary and a secondary amine. | The N-methylation adds a crucial layer of metabolic stability and allows for fine-tuning of the linker's physicochemical properties. |
Experimental Protocols for Comparative Evaluation
To empirically validate the advantages of this compound, a series of comparative experiments can be designed.
Protocol 1: Comparative Stability in Human Plasma
Objective: To compare the stability of drug conjugates synthesized with this compound and a non-methylated analogue in human plasma.
Methodology:
-
Synthesize Drug Conjugates: Synthesize two batches of a model antibody-drug conjugate (ADC), one using this compound and the other using 1-N-Cbz-1,3-diaminopropane hydrochloride as the linker.
-
Incubation: Incubate both ADCs in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, and 72 hours).
-
Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC remaining and to identify any degradation products.
-
Data Evaluation: Plot the percentage of intact ADC versus time to determine the half-life of each conjugate in plasma.
Protocol 2: Determination of Hydrophobicity (LogP)
Objective: To compare the hydrophobicity of the N-methylated linker with its non-methylated counterpart.
Methodology:
-
Sample Preparation: Prepare solutions of this compound and 1-N-Cbz-1,3-diaminopropane hydrochloride in a 1-octanol/water system.
-
Partitioning: Allow the mixtures to equilibrate.
-
Quantification: Measure the concentration of the linker in both the 1-octanol and water phases using a suitable analytical method such as HPLC or UV-Vis spectroscopy.[14][15]
-
Calculation: Calculate the partition coefficient (P) and subsequently the LogP value for each linker.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To assess the impact of the N-methylated linker on the cytotoxic activity of a drug conjugate.
Methodology:
-
Cell Culture: Culture a cancer cell line relevant to the ADC's target.
-
Treatment: Treat the cells with serial dilutions of the ADCs synthesized in Protocol 1.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
IC50 Determination: Plot cell viability versus ADC concentration and determine the IC50 value for each conjugate.
Visualizing the Synthetic Strategy and Rationale
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Key advantages derived from the structural components of the linker.
Caption: Workflow for Solid-Phase Synthesis using the Cbz-protected linker.
Conclusion
This compound represents a sophisticated and strategically designed linker for advanced drug conjugates. The synergistic combination of a robust and orthogonal Cbz protecting group, a metabolically stabilizing N-methyl group, and a compact diamine backbone offers a compelling solution to many of the challenges faced in the development of targeted therapeutics. By providing enhanced stability, controlled reactivity, and tunable physicochemical properties, this linker empowers researchers to construct more effective and reliable drug conjugates. The experimental frameworks provided in this guide offer a clear path for the empirical validation of these advantages, paving the way for the rational design of next-generation therapies.
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- King, D. S., et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. [Link]
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A Comparative Guide to Purity Assessment of Synthesized Intermediates: The Case of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane Hydrochloride
In the landscape of pharmaceutical research and drug development, the purity of synthesized compounds is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. This guide offers an in-depth, comparative analysis of modern analytical techniques for assessing the purity of a synthesized intermediate, using 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride as a practical case study. We will delve into the causality behind experimental choices, presenting a framework for robust purity validation that aligns with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
The Criticality of Purity in Pharmaceutical Intermediates
Pharmaceutical intermediates, while not the final active pharmaceutical ingredient (API), are integral building blocks in the synthesis pathway.[1] Impurities introduced at this stage can carry through to the final product, potentially altering its pharmacological profile, inducing toxicity, or reducing its stability. Therefore, rigorous purity assessment of intermediates is a proactive measure to ensure the quality and safety of the final drug substance.[1]
The subject of our study, this compound, is a representative example of a protected diamine, a common structural motif in medicinal chemistry. Its purity is paramount for the successful synthesis of more complex target molecules.
A Triad of Analytical Techniques for Purity Determination
No single analytical method is universally sufficient for declaring a compound as "pure."[2] A comprehensive purity assessment relies on a combination of orthogonal techniques, each providing a unique perspective on the sample's composition. For this compound, we will compare the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3] For a Cbz-protected amine like our target compound, a reversed-phase HPLC method is typically the method of choice.
The "Why" Behind the Method:
-
Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention and separation of the relatively nonpolar Cbz-protected compound from more polar impurities.
-
Mobile Phase: A gradient elution with acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid to improve peak shape) is employed. This allows for the effective elution of compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are detected.
-
Detection: UV detection at a wavelength where the benzylic Cbz group has strong absorbance (e.g., 254 nm) provides high sensitivity for the main compound and any impurities containing this chromophore.
Potential Impurities and Their Detection by HPLC:
Based on the likely synthesis of this compound (protection of N-methyl-1,3-diaminopropane), potential impurities could include:
-
Starting Materials: Unreacted N-methyl-1,3-diaminopropane.
-
Over-reaction Products: Bis-Cbz-protected N-methyl-1,3-diaminopropane.
-
Byproducts of Cbz Protection: Benzyl alcohol, formed from the decomposition of the Cbz-Cl reagent.[4]
-
Process-Related Impurities: Residual solvents from the reaction and purification steps.
Experimental Protocol: HPLC Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile:Water |
Data Interpretation: The purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Perspective on Purity
NMR spectroscopy, particularly ¹H NMR, is an exceptionally powerful tool for purity assessment as it provides detailed structural information about the main compound and any impurities present.[2][5] Unlike chromatographic techniques that rely on a response factor, quantitative NMR (qNMR) can provide an absolute purity value against a certified internal standard.
The "Why" Behind the Method:
-
Structural Confirmation: The ¹H NMR spectrum provides a unique fingerprint of the molecule, confirming the identity of this compound.
-
Impurity Identification: Signals corresponding to impurities can often be identified and assigned, providing valuable information about their structure. For example, the presence of residual solvents is easily detected and quantified.
-
Quantitative Analysis (qNMR): By integrating the signals of the analyte and a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone), the absolute purity of the sample can be determined.[4][5]
Experimental Protocol: ¹H NMR for Purity Assessment
| Parameter | Specification |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ (or other suitable deuterated solvent) |
| Internal Standard | Maleic Acid (certified reference material) |
| Sample Prep. | Accurately weigh ~10 mg of the compound and ~5 mg of the internal standard into a vial. Dissolve in a known volume of solvent. |
| Acquisition | Standard ¹H experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest. |
Data Interpretation: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.
Mass Spectrometry (MS): High Sensitivity for Trace Impurities
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an invaluable tool for identifying and quantifying impurities, even at trace levels.[6][7] Its high sensitivity and specificity make it ideal for detecting impurities that may not be visible by HPLC-UV or NMR.
The "Why" Behind the Method:
-
Molecular Weight Confirmation: MS provides the molecular weight of the main compound, confirming its identity.
-
Impurity Identification: By analyzing the mass-to-charge ratio (m/z) of other components in the sample, the molecular weights of impurities can be determined, which is a critical step in their structural elucidation.[8]
-
High Sensitivity: MS can detect impurities at much lower levels than UV detection, making it suitable for identifying genotoxic or other highly potent impurities where low limits of detection are required.[1]
Experimental Protocol: LC-MS for Impurity Profiling
| Parameter | Specification |
| LC System | Same as HPLC method described above. |
| Mass Spec. | Electrospray Ionization (ESI) in positive ion mode. |
| Scan Mode | Full scan to detect all ions within a specified mass range. |
| Data Analysis | Extract ion chromatograms for expected impurities and search for unexpected masses in the full scan data. |
Data Interpretation: The presence of ions with m/z values corresponding to potential impurities confirms their presence. The relative abundance of these ions can provide a semi-quantitative measure of their levels.
Comparative Summary of Analytical Techniques
| Feature | HPLC-UV | ¹H NMR | LC-MS |
| Primary Use | Quantitative Purity (% Area) | Structural Confirmation, Absolute Purity (qNMR) | Impurity Identification and Trace Analysis |
| Strengths | Robust, reproducible, quantitative | Provides structural information, absolute quantitation | High sensitivity, high specificity, molecular weight info |
| Limitations | Requires chromophore, response factor dependent | Lower sensitivity than MS, potential for signal overlap | Quantitative accuracy can be challenging without standards |
| Best for Detecting | Major impurities with UV absorbance | Structural isomers, residual solvents, major byproducts | Trace impurities, impurities with no UV absorbance |
Conclusion: An Integrated Approach to Purity Assessment
The purity assessment of a synthesized intermediate like this compound is a multi-faceted challenge that requires a synergistic application of orthogonal analytical techniques. While HPLC provides a robust and routine measure of purity, NMR offers invaluable structural confirmation and the potential for absolute quantification. LC-MS complements these techniques with its exceptional sensitivity for trace impurity profiling.
By understanding the strengths and limitations of each method and applying them in a logical, risk-based manner, researchers, scientists, and drug development professionals can build a comprehensive and trustworthy purity profile for their synthesized compounds, ensuring the quality and integrity of the drug development pipeline.
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A Senior Application Scientist's Guide to Spectroscopic Validation of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane Hydrochloride Reaction Products
For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is a cornerstone of robust and reproducible research. In the synthesis of complex molecules, the use of protecting groups is a fundamental strategy, and the carboxybenzyl (Cbz) group is a widely employed protecting agent for amines. This guide provides an in-depth technical comparison of the spectroscopic methods used to validate the products derived from reactions involving 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride.
We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to unequivocally identify the desired product and differentiate it from potential byproducts and alternative structures. This guide is structured to provide not just the "what" but the "why," empowering you to make informed decisions in your own analytical workflows.
The Synthetic Landscape: Potential Products and Alternatives
The primary subject of our analysis, this compound, is a versatile building block. Its synthetic utility lies in the selective protection of one of the two amine functionalities. Subsequent reactions can either proceed with the deprotection of the Cbz group to yield N-methyl-1,3-diaminopropane, or involve the reaction of the free primary amine. A common alternative to the Cbz protecting group is the tert-butyloxycarbonyl (Boc) group, and we will include a comparison with the analogous Boc-protected compound to highlight the spectroscopic differences.
A critical aspect of validation is the ability to distinguish the desired mono-Cbz protected starting material from potential side products, such as the di-Cbz protected analog, which could arise from non-selective reactions.
DOT Script for Chemical Structures
Caption: Key chemical structures in the analysis.
¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule.
¹H NMR Analysis
The ¹H NMR spectrum of This compound is expected to exhibit several key features. The presence of the Cbz group is confirmed by two characteristic sets of signals: a singlet around 5.1 ppm corresponding to the benzylic protons (-CH₂-Ph) and a multiplet in the aromatic region (typically 7.2-7.4 ppm) from the five phenyl protons.[1] The methyl group attached to the nitrogen will appear as a singlet, likely in the 2.8-3.0 ppm range. The propyl chain will give rise to multiplets for the three methylene groups. Due to the hydrochloride salt form and the presence of the nearby Cbz group, the protons on the carbons adjacent to the nitrogens will be shifted downfield.
In contrast, the deprotection product, N-methyl-1,3-diaminopropane , will lack the characteristic signals of the Cbz group. Its spectrum will be simpler, showing signals for the N-methyl group and the three methylene groups of the propane chain.[2][3]
The Boc-protected analog is easily distinguished by the presence of a large singlet around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[1] This upfield signal is a hallmark of the Boc protecting group.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ (Predicted and Experimental)
| Proton Assignment | 1-N-Cbz-1-N-Methyl-1,3-diaminopropane HCl (Predicted) | N-Methyl-1,3-diaminopropane (Experimental)[3] | 1-N-Boc-1-N-Methyl-1,3-diaminopropane (Predicted) |
| Phenyl (Ar-H) | ~7.35 (m, 5H) | - | - |
| Benzylic (-CH₂-Ph) | ~5.1 (s, 2H) | - | - |
| N-CH₂- (Cbz) | ~3.4 (t, 2H) | ~2.6 (t, 2H) | ~3.2 (t, 2H) |
| -CH₂- (central) | ~1.9 (m, 2H) | ~1.6 (quint, 2H) | ~1.7 (m, 2H) |
| -CH₂-NH₂ | ~3.1 (t, 2H) | ~2.75 (t, 2H) | ~2.8 (t, 2H) |
| N-CH₃ | ~2.9 (s, 3H) | ~2.4 (s, 3H) | ~2.8 (s, 3H) |
| Boc (-C(CH₃)₃) | - | - | ~1.4 (s, 9H) |
¹³C NMR Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. For This compound , the Cbz group is identified by the carbonyl carbon signal around 156 ppm, the benzylic carbon around 67 ppm, and the aromatic carbons in the 127-136 ppm range. The carbons of the propyl chain and the N-methyl group will appear in the aliphatic region.
Upon deprotection to N-methyl-1,3-diaminopropane , the signals corresponding to the Cbz group will disappear, resulting in a much simpler spectrum with only four distinct carbon signals.[4]
The Boc-protected analog will show the characteristic signals of the Boc group: the quaternary carbon around 80 ppm and the methyl carbons around 28 ppm.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ (Predicted and Experimental)
| Carbon Assignment | 1-N-Cbz-1-N-Methyl-1,3-diaminopropane HCl (Predicted) | N-Methyl-1,3-diaminopropane (Experimental)[4] | 1-N-Boc-1-N-Methyl-1,3-diaminopropane (Predicted) |
| C=O (Carbamate) | ~156.5 | - | ~156.0 |
| Aromatic (Ar-C) | ~128-136 | - | - |
| Benzylic (-CH₂-Ph) | ~67.0 | - | - |
| N-CH₂- (Protected) | ~48.0 | ~50.0 | ~46.0 |
| -CH₂- (central) | ~28.0 | ~32.0 | ~30.0 |
| -CH₂-NH₂ | ~38.0 | ~40.0 | ~39.0 |
| N-CH₃ | ~35.0 | ~36.0 | ~34.0 |
| Boc (-C(CH₃)₃) | - | - | ~80.0 (quat.), ~28.5 (Me) |
DOT Script for NMR Analysis Workflow
Caption: Workflow for NMR-based structural validation.
FTIR Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the presence or absence of key functional groups.
The IR spectrum of This compound will be characterized by several key absorptions. The carbamate group will show a strong C=O stretching vibration typically in the range of 1680-1700 cm⁻¹.[5] The N-H stretching of the primary amine hydrochloride salt will appear as a broad band in the 2400-3200 cm⁻¹ region. C-N stretching bands will also be present.
The deprotected product, N-methyl-1,3-diaminopropane , will lack the strong C=O stretch of the carbamate. Instead, it will show characteristic N-H stretching bands for both the primary and secondary amines in the 3200-3400 cm⁻¹ region, as well as N-H bending vibrations.[6]
The Boc-protected analog will also exhibit a strong C=O stretch from the carbamate, typically around 1680-1700 cm⁻¹.[7] The key differentiating features will be in the C-H stretching region, where the Boc group will show characteristic absorptions.
Table 3: Key FTIR Absorption Frequencies (cm⁻¹)
| Functional Group | 1-N-Cbz-1-N-Methyl-1,3-diaminopropane HCl | N-Methyl-1,3-diaminopropane | 1-N-Boc-1-N-Methyl-1,3-diaminopropane |
| N-H Stretch (Amine Salt) | 2400-3200 (broad) | - | - |
| N-H Stretch (Amine) | - | 3200-3400 | 3200-3400 |
| C=O Stretch (Carbamate) | 1680-1700 | - | 1680-1700 |
| C-H Stretch (Aromatic) | ~3030 | - | - |
| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 | 2850-2960 |
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the product and providing structural information through fragmentation analysis.
For 1-N-Cbz-1-N-Methyl-1,3-diaminopropane , under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z 223.2. A key fragmentation pathway for Cbz-protected amines is the loss of the benzyl group, often observed as a tropylium ion (C₇H₇⁺) at m/z 91, or the loss of toluene (C₇H₈).[8] Another characteristic fragmentation is the cleavage of the C-O bond of the carbamate.
The deprotected product, N-methyl-1,3-diaminopropane , has a molecular weight of 88.15 g/mol , and its [M+H]⁺ ion would be observed at m/z 89.1.[9]
The Boc-protected analog has a molecular weight of 188.27 g/mol , with an expected [M+H]⁺ at m/z 189.2. A characteristic fragmentation of the Boc group is the loss of isobutylene (56 Da) or the entire tert-butoxy group.
Table 4: Expected Molecular Ions and Key Fragments in Mass Spectrometry
| Compound | Molecular Weight | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| 1-N-Cbz-1-N-Methyl-1,3-diaminopropane | 222.28 | 223.2 | 91 (tropylium ion), loss of toluene |
| N-Methyl-1,3-diaminopropane | 88.15 | 89.1 | - |
| 1-N-Boc-1-N-Methyl-1,3-diaminopropane | 188.27 | 189.2 | Loss of isobutylene (-56), loss of tert-butoxy |
DOT Script for Mass Spectrometry Fragmentation
Caption: Predicted fragmentation of the Cbz-protected amine.
Experimental Protocols
1. NMR Sample Preparation
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.
-
For quantitative analysis, a known amount of an internal standard can be added.
2. FTIR Sample Preparation (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Collect the background spectrum of the empty ATR crystal before collecting the sample spectrum.
3. Mass Spectrometry Sample Preparation (ESI)
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).
-
The solvent choice should be compatible with the mass spectrometer's ionization source.
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
Conclusion: An Integrated Approach to Validation
The definitive validation of products from reactions involving this compound relies on a multi-pronged spectroscopic approach. ¹H and ¹³C NMR provide an unparalleled level of structural detail, while FTIR offers a rapid confirmation of key functional groups, and mass spectrometry confirms the molecular weight and provides fragmentation information for further structural corroboration.
By understanding the characteristic spectroscopic signatures of the starting material, the expected products, potential side-products, and common alternatives, researchers can confidently and efficiently validate their synthetic outcomes, ensuring the integrity and reproducibility of their work. This guide provides the foundational knowledge and comparative data to navigate the spectroscopic analysis of this important class of compounds.
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- Master Organic Chemistry. Amine Protection and Deprotection. Link
- Master Organic Chemistry.
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- PMC. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Link
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evaluating the efficiency of different deprotection methods for 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride
A Senior Application Scientist's Guide to the Deprotection of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride
For researchers and professionals in drug development, the selection of a protecting group strategy is as critical as the synthetic route itself. The benzyloxycarbonyl (Cbz or Z) group, a stalwart in amine protection, is prized for its stability and versatile deprotection pathways.[1] However, its removal from complex substrates, such as the title compound this compound, presents unique challenges that demand a nuanced approach.
The substrate features a tertiary carbamate due to the N-methyl group, which can introduce steric hindrance, and a primary amine present as a hydrochloride salt. This salt form dictates solvent choice and can influence the reactivity of both the substrate and the catalytic system. This guide provides an in-depth comparison of the most effective deprotection methodologies for this specific substrate, grounded in mechanistic principles and supported by detailed experimental protocols.
Comparative Analysis of Deprotection Strategies
The optimal deprotection method must navigate the substrate's steric and electronic properties while ensuring high efficiency and purity of the desired product, N-methyl-1,3-diaminopropane. We will evaluate three primary strategies: Catalytic Hydrogenolysis, Transfer Hydrogenation, and Acid-Catalyzed Cleavage.
Catalytic Hydrogenolysis: The Classic Approach
Catalytic hydrogenolysis is the most common and often the cleanest method for Cbz removal, proceeding via the palladium-catalyzed cleavage of the benzylic C-O bond with hydrogen gas.[2] The byproducts are simply toluene and carbon dioxide, which are easily removed.
Causality Behind Experimental Choices:
-
Catalyst: 10% Palladium on carbon (Pd/C) is the workhorse catalyst due to its high surface area and efficiency.[3] For a sterically hindered tertiary carbamate, a slightly higher catalyst loading (10 mol%) may be required to achieve a reasonable reaction rate.
-
Solvent: The hydrochloride salt's poor solubility in many organic solvents necessitates a polar protic solvent. Methanol or ethanol are excellent choices as they readily dissolve the substrate and are ideal for hydrogenation reactions.[4]
-
Hydrogen Source: Pressurized hydrogen (50 psi) is often more effective than atmospheric pressure (balloon) for challenging substrates, as it increases the concentration of dissolved hydrogen, accelerating the reaction rate.[5]
-
Additive: The product, a diamine, can coordinate to and poison the palladium catalyst.[5] While the starting material is a mono-hydrochloride salt, adding a slight excess of a weak acid like acetic acid can ensure the product is fully protonated, preventing this inhibition. However, since the substrate is already a salt, this may not be necessary and should be evaluated empirically.
Potential Pitfalls: A primary concern is incomplete reaction or catalyst deactivation.[5] Another potential side reaction, though less common with sufficient hydrogen, is the formation of an N-benzyl byproduct if the reaction stalls after initial cleavage but before complete reduction.[2][6]
Catalytic Transfer Hydrogenation: A Safer, Scalable Alternative
This method circumvents the need for flammable hydrogen gas by using a hydrogen donor in situ, making it inherently safer and more scalable.[4][7]
Causality Behind Experimental Choices:
-
Hydrogen Donor: Ammonium formate is a highly effective and common choice.[1] When heated, it decomposes into hydrogen, ammonia, and carbon dioxide. Formic acid and cyclohexene are also viable alternatives.[7][8]
-
Catalyst & Solvent: 10% Pd/C in methanol remains the standard system, providing an excellent balance of reactivity and substrate compatibility.
-
Temperature: Reactions are typically run at room temperature or with gentle heating to reflux to facilitate the decomposition of the hydrogen donor and drive the reaction to completion.[1]
Advantages for this Substrate: Transfer hydrogenation is often faster and can be more selective than traditional hydrogenolysis.[8] For the hydrochloride salt, the use of ammonium formate can also provide a buffering effect, which may be beneficial for catalyst stability.
Acid-Catalyzed Cleavage: The Non-Reductive Pathway
When reductive methods are undesirable or ineffective, cleavage with strong acid provides a robust alternative.[9] This method is particularly suitable for substrates already in a salt form.
Causality Behind Experimental Choices:
-
Reagent: A 33% solution of hydrogen bromide (HBr) in acetic acid is the classic reagent for this transformation.[10] It operates by protonating the carbamate oxygen, followed by nucleophilic attack by bromide on the benzylic carbon (an Sₙ2-type mechanism), releasing the unstable carbamic acid, which decarboxylates.[11]
-
Solvent: Acetic acid is the standard solvent, as it readily dissolves the substrate and the HBr reagent.[10] Anhydrous conditions are important to prevent unwanted side reactions.
Potential Pitfalls: This method is harsh and not compatible with other acid-labile functional groups. A significant drawback is the formation of benzyl bromide, a potent lachrymator and alkylating agent, which can potentially alkylate the desired diamine product.[12] Furthermore, if acetic acid is used as the solvent, N-acetylation of the product amine can occur as a side reaction.[5] Using HCl in a non-nucleophilic solvent like dioxane can mitigate some of these issues.
Decision-Making Workflow
The choice of method depends critically on the scale of the reaction and the available safety infrastructure.
Caption: Generalized workflow for a Cbz deprotection experiment.
Protocol 1: Catalytic Transfer Hydrogenation (Recommended Method)
This protocol is recommended as the starting point due to its balance of safety, speed, and efficiency. [4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Dissolution: Add methanol (approx. 10-15 mL per gram of substrate) and stir until fully dissolved.
-
Reagent Addition: To the solution, add ammonium formate (4.0 eq) followed by 10% Pd/C (0.1 eq by weight of substrate). Caution: Pd/C can be pyrophoric; handle with care in an inert atmosphere if dry.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue will contain the product and excess ammonium formate. Dissolve the residue in a minimal amount of water and basify to pH >12 with 5M NaOH.
-
Purification: Extract the free diamine product with an organic solvent like dichloromethane or chloroform (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-methyl-1,3-diaminopropane. Further purification can be achieved by distillation.
Protocol 2: Catalytic Hydrogenolysis
-
Reaction Setup: Add this compound (1.0 eq) and a stir bar to a hydrogenation vessel.
-
Dissolution & Catalyst Addition: Add methanol and 10% Pd/C (0.1 eq by weight).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then place under an atmosphere of hydrogen (50 psi). [13]4. Reaction: Stir the mixture vigorously at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by TLC/LC-MS.
-
Work-up & Purification: Follow steps 6-8 from the Transfer Hydrogenation protocol.
Protocol 3: Acid-Catalyzed Cleavage
This method should be performed in a well-ventilated fume hood due to the corrosive and hazardous nature of the reagents. [10]
-
Reaction Setup: To a dry round-bottom flask with a stir bar, add the Cbz-protected substrate (1.0 eq).
-
Reagent Addition: Add a 33% solution of HBr in acetic acid (approx. 10 mL per gram of substrate).
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Isolation: Upon completion, add the reaction mixture to a large volume of cold, anhydrous diethyl ether to precipitate the product as the hydrobromide salt.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with diethyl ether to remove acetic acid and benzyl bromide, and dry under vacuum. The resulting product will be the di-HBr salt of N-methyl-1,3-diaminopropane.
Mechanism Overview
The fundamental differences in the cleavage mechanism dictate the byproducts and potential side reactions.
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A Technical Guide to 1-N-Cbz-1-N-Methyl-1,3-diaminopropane Hydrochloride: A Versatile Building Block in Complex Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the precise installation of nitrogen-containing functionalities is paramount. Diamines, as fundamental building blocks, offer a gateway to a vast array of complex molecules, from life-saving therapeutics to high-performance polymers.[1][2] Among the diverse toolkit of available diamine synthons, 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride emerges as a strategically valuable intermediate. Its unique structural features—a differentially protected diamine with one amine shielded by a Cbz (carboxybenzyl) group and methylated, while the other remains a primary amine hydrochloride salt—offer chemists a powerful tool for the regioselective elaboration of molecular scaffolds.
This guide provides an in-depth technical comparison of the applications of this compound, exploring its synthetic utility in comparison to alternative building blocks and methodologies. We will delve into the causality behind experimental choices, present detailed protocols for key transformations, and provide supporting data to inform your synthetic strategy.
The Strategic Advantage: Unpacking the Molecular Architecture
The utility of this compound lies in the orthogonal nature of its protecting groups and the distinct reactivity of its two amine functionalities. The Cbz group, known for its stability under a wide range of conditions, effectively masks the secondary amine, preventing its participation in nucleophilic reactions.[3] This stability allows for selective chemistry to be performed at the primary amine. Furthermore, the methyl group on the Cbz-protected nitrogen introduces steric hindrance and alters the electronic properties, which can influence the conformation and reactivity of molecules derived from this building block.
The primary amine, present as a hydrochloride salt, can be readily liberated in situ for subsequent reactions. This differential protection scheme is crucial for the stepwise synthesis of complex molecules where multiple amine groups need to be addressed independently.
Comparative Analysis of Synthetic Applications
This compound is a versatile precursor for a variety of important chemical transformations. Below, we compare its application in several key synthetic strategies with alternative approaches.
Synthesis of Unsymmetrical Ureas and Thioureas
The synthesis of unsymmetrical ureas is a significant endeavor in medicinal chemistry, as the urea moiety is a common pharmacophore. The use of this compound provides a direct route to unsymmetrical ureas with a pendant primary amine for further functionalization.
Our Featured Building Block in Action:
The primary amine of this compound can be reacted with an isocyanate to form a Cbz-protected urea. Subsequent deprotection of the Cbz group provides a primary amine that can be further elaborated.
Workflow for Unsymmetrical Urea Synthesis.
Alternative Strategies and Their Limitations:
-
Stepwise Synthesis from Simpler Amines: An alternative would be to start with a simpler diamine, protect one amine, methylate it, and then react the other amine. This multi-step process is often lower yielding and more time-consuming.
-
Use of Phosgene or Phosgene Equivalents: While effective, these reagents are highly toxic and require specialized handling.[4]
-
From Cbz-protected amines via in-situ isocyanate generation: This method allows for the one-pot synthesis of unsymmetrical ureas from Cbz-protected amines, providing a direct comparison in terms of efficiency and reaction conditions.[5][6]
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Featured Building Block | 1-N-Cbz-1-N-Methyl-1,3-diaminopropane HCl | Isocyanate, Base | Regioselective, direct route to functionalized ureas. | Availability of the starting material may be limited. |
| Phosgene-based | Diamine, Phosgene | Phosgene, Base | High yielding. | Highly toxic reagents. |
| In-situ Isocyanate | Cbz-protected amine | 2-chloropyridine, Tf₂O, Amine | One-pot synthesis. | Requires careful control of reaction conditions. |
Reductive Amination for the Synthesis of Complex Secondary and Tertiary Amines
Reductive amination is a powerful tool for the formation of C-N bonds. The primary amine of our featured building block can readily participate in reductive amination with aldehydes or ketones to introduce a wide range of substituents.
Experimental Protocol: Reductive Amination
-
Dissolution: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or dichloroethane.
-
Acidification: Add a catalytic amount of acetic acid to facilitate imine formation.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Reductive Amination Workflow.
Comparative Approaches:
-
Direct Alkylation: While seemingly simpler, direct alkylation of a primary amine with an alkyl halide can often lead to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts.
-
N-Alkylation using alternative hindered bases: The use of sterically hindered non-nucleophilic bases can minimize side reactions in N-alkylation.[7]
| Feature | Reductive Amination with Featured Building Block | Direct Alkylation |
| Selectivity | High for mono-alkylation. | Prone to over-alkylation. |
| Substrate Scope | Broad, applicable to a wide range of aldehydes and ketones. | Limited by the availability of suitable alkyl halides. |
| Reaction Conditions | Mild. | Can require harsh conditions. |
Orthogonal Deprotection Strategies in Polyamide Synthesis
The Cbz group's orthogonality to other common protecting groups, such as Boc (tert-butoxycarbonyl), is a significant advantage in the synthesis of complex polyamines and polyamides.[8] This allows for the selective deprotection and functionalization of different amine groups within the same molecule.
For instance, one could react the primary amine of this compound with a Boc-protected amino acid. Subsequent selective deprotection of either the Cbz or Boc group allows for the stepwise elongation of a peptide chain or the introduction of different functionalities at either end of the diamine linker.
Orthogonal Deprotection Strategy.
This orthogonal strategy is particularly valuable in the synthesis of peptide nucleic acids (PNAs) and other peptidomimetics where precise control over the sequence and functionality is critical.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules containing multiple amine functionalities. Its pre-installed, orthogonal protecting group and the presence of a methyl group on one of the nitrogens offer a unique combination of features that can streamline synthetic routes and enable the construction of novel molecular architectures. While direct experimental data for this specific compound may be limited in the public domain, its utility can be confidently inferred from the well-established chemistry of Cbz-protected amines and 1,3-diaminopropane derivatives. By understanding the principles outlined in this guide, researchers can effectively leverage this building block to accelerate their research and development efforts in drug discovery and materials science.
References
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- ScienceDaily. Engineered bacterium produces 1,3-diaminopropane, an important industrial chemical. [Link]
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alternatives to 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride in specific synthetic routes
A Senior Application Scientist's Guide to Alternatives for 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride in Synthetic Chemistry
Abstract
Differentially protected diamines are foundational building blocks in modern organic synthesis, enabling the precise construction of complex molecules, from pharmaceutical active ingredients to advanced materials. This compound is a valued reagent, offering a stable N-methylated secondary amine protected by a Carboxybenzyl (Cbz) group, with a primary amine available for synthetic elaboration. However, the constraints of Cbz deprotection—primarily catalytic hydrogenolysis—necessitate a broader toolkit for the synthetic chemist. This guide provides an in-depth comparison of strategic alternatives, focusing on reagents with orthogonal protecting groups such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will analyze the causality behind choosing a specific protecting group, provide comparative data, and detail robust experimental protocols to empower researchers in designing more flexible and efficient synthetic routes.
The Benchmark: Understanding this compound
The utility of this reagent lies in its specific arrangement: a 1,3-diaminopropane scaffold with one nitrogen atom functionalized with a methyl group and a Cbz protecting group, leaving the terminal primary amine ready for reaction. The Cbz group is a carbamate formed from benzyl alcohol, renowned for its high stability under a wide range of acidic and basic conditions.[1]
Its removal, however, is its defining characteristic and its primary limitation. Cbz groups are classically cleaved via catalytic hydrogenolysis (e.g., H₂ gas over a palladium-on-carbon catalyst).[2][3] This process is clean, yielding the free amine, toluene, and carbon dioxide as byproducts. The critical drawback is the incompatibility of hydrogenolysis with other reducible functional groups within the substrate, such as alkenes, alkynes, nitro groups, and some aromatic halides.[2] This lack of chemoselectivity in complex molecules is the primary driver for seeking alternatives.
Strategic Alternatives: An Orthogonal Approach
The power of modern multi-step synthesis lies in the concept of orthogonal protection , where different protecting groups can be removed under distinct, non-interfering conditions.[4][5] For the N-methyl-1,3-diaminopropane scaffold, the most powerful alternatives are those that replace the Cbz group with one that is labile to acid or base.
The Acid-Labile Alternative: N-Boc-N-Methyl-1,3-diaminopropane
The tert-Butoxycarbonyl (Boc) group is arguably the most common amine protecting group in contemporary organic synthesis.[6] Like Cbz, it is a stable carbamate. However, its deprotection is achieved under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[7][8]
-
Causality of Choice: A chemist would choose the Boc-protected analog when the synthetic route involves hydrogenation-sensitive groups. Furthermore, if the molecule contains ester or other acid-sensitive functionalities, the Boc group allows for selective deprotection of the amine without affecting those sites, provided the conditions are carefully controlled. The Boc group is orthogonal to both Fmoc (base-labile) and Cbz (hydrogenolysis-labile) groups.[9][10]
The Base-Labile Alternative: N-Fmoc-N-Methyl-1,3-diaminopropane
The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the third pillar of this orthogonal set. It is stable to both catalytic hydrogenolysis and acidic conditions but is readily cleaved by treatment with a mild base, most commonly a solution of piperidine in DMF.[11][12]
-
Causality of Choice: The Fmoc-protected version is indispensable in contexts like solid-phase peptide synthesis (SPPS), where iterative deprotection and coupling are required.[1] If a synthetic target contains both acid-labile (e.g., Boc-protected side chains, trityl groups) and hydrogenation-sensitive moieties, the Fmoc group provides a uniquely mild and selective method for unmasking the N-methyl-1,3-diaminopropane core.
The Flexible Precursor: N-Methyl-1,3-diaminopropane
For maximum flexibility, a viable strategy is to start with the unprotected N-Methyl-1,3-diaminopropane.[13][14][15] This commercially available liquid allows the researcher to introduce a custom protecting group tailored to the specific demands of their synthetic route.
-
Causality of Choice: This approach is chosen when cost is a primary concern or when a non-standard protecting group is required. While it adds an initial protection step to the workflow, it avoids being locked into a specific deprotection strategy from the outset. This diamine is a key intermediate in the synthesis of various pharmaceuticals and is used in catalytic applications.[16][17]
Comparative Analysis and Data
The selection of a protecting group is a critical decision in synthesis design. The following table provides a direct comparison of the key properties of Cbz, Boc, and Fmoc groups.
| Characteristic | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Structure | Benzyl-O-(C=O)- | (CH₃)₃C-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Lability | Hydrogenolysis | Acid-Labile | Base-Labile |
| Typical Deprotection | H₂, Pd/C; Transfer Hydrogenation[2][3] | Trifluoroacetic Acid (TFA); HCl in Dioxane[7][18] | 20-50% Piperidine in DMF[11][19] |
| Stability | Stable to mild acid and base. | Stable to base and hydrogenolysis. | Stable to acid and hydrogenolysis (generally).[20] |
| Key Advantage | High stability; useful in solution-phase synthesis. | Orthogonal to Cbz/Fmoc; mild acid cleavage. | Orthogonal to Cbz/Boc; very mild basic cleavage. |
| Primary Limitation | Incompatible with reducible groups (alkenes, alkynes, nitro).[2] | Requires strong acid; may cleave other acid-sensitive groups.[8] | Dibenzylfulvene byproduct can form adducts if not scavenged.[11] |
Decision Workflow for Protecting Group Selection
The following diagram illustrates a logical workflow for selecting the appropriate protected N-methyl-1,3-diaminopropane derivative based on the chemical environment of the synthetic target.
Caption: General workflow for reductive amination.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) and the mono-protected N-methyl-1,3-diaminopropane derivative (e.g., the Boc analog; 1.1 mmol) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add acetic acid (0.1 mmol).
-
Addition of Reducing Agent: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired secondary amine.
Standard Deprotection Protocols
Protocol 1: Cbz-Group Removal (Hydrogenolysis) [2]1. Dissolve the Cbz-protected compound (1.0 mmol) in methanol or ethyl acetate (10 mL). 2. Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight). 3. Place the reaction mixture under an atmosphere of hydrogen gas (H₂), using either a balloon or a hydrogenation apparatus, and stir vigorously at room temperature. 4. After completion (monitored by TLC), carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. 5. Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 2: Boc-Group Removal (Acidolysis) [7]1. Dissolve the Boc-protected compound (1.0 mmol) in anhydrous DCM (5 mL) and cool to 0 °C. 2. Slowly add trifluoroacetic acid (TFA, 10-20 equivalents) to the stirred solution. 3. Allow the reaction to warm to room temperature and stir for 1-2 hours. 4. Concentrate the mixture under reduced pressure to remove excess TFA and solvent. 5. Co-evaporate with toluene or DCM several times to ensure complete removal of residual acid. The product is often obtained as a TFA salt.
Protocol 3: Fmoc-Group Removal (Base Treatment) [11][19]1. Dissolve the Fmoc-protected compound (1.0 mmol) in a 20% solution of piperidine in N,N-dimethylformamide (DMF) (10 mL). 2. Stir the mixture at room temperature for 30 minutes. 3. Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. 4. The crude residue can be purified by chromatography or precipitation to remove the dibenzofulvene-piperidine adduct.
Conclusion
While this compound remains a robust and valuable reagent, its utility is defined by the specific constraints of its hydrogenolysis-based deprotection. For the modern synthetic chemist engaged in the construction of complex, multifunctional molecules, a nuanced understanding of orthogonal protection strategies is not just advantageous, but essential. The Boc- and Fmoc-protected analogs provide powerful, complementary pathways, enabling deprotection under acidic and basic conditions, respectively. By analyzing the substrate for sensitive functionalities and applying the principles of orthogonality, researchers can design more elegant, efficient, and higher-yielding synthetic routes. The ultimate choice of reagent is a strategic decision that reverberates through the entire synthetic sequence, and a well-stocked chemical toolkit, armed with these key alternatives, is critical for success.
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- CymitQuimica. (n.d.). CAS 6291-84-5: N-Methyl-1,3-propanediamine.
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- PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
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- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). N-Boc-1,3-Propanediamine High-Purity Amine for Pharma & Synthesis.
- ChemicalBook. (n.d.). N-Boc-1,3-propanediamine synthesis.
- Sigma-Aldrich. (n.d.). N-Boc-1,3-diaminopropane.
- Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
- ResearchGate. (2025). Recent Developments in the Direct Synthesis of Unprotected Primary Amines.
- Organic Syntheses Procedure. (n.d.).
- National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Sigma-Aldrich. (n.d.). N-Fmoc-1,3-propanediamine = 95.
- Fisher Scientific Canada. (n.d.). N-Methyl-1,3-diaminopropane 98.0+%, TCI America™.
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Safety Operating Guide
Comprehensive Handling Guide: Personal Protective Equipment for 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride
This guide provides essential safety, operational, and disposal protocols for laboratory personnel handling 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride (CAS No. 1179362-94-7). As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for researchers, scientists, and drug development professionals.
Hazard Analysis: A Synthesis of Structure and Analogy
-
The Carbamate Moiety (Cbz-) : Carbamates are a diverse class of compounds derived from carbamic acid.[2][3] While many are used in pharmaceuticals, others are potent pesticides and acetylcholinesterase inhibitors.[4] Certain carbamates are recognized for their high toxicity across various exposure pathways, with some even being regulated under the Chemical Weapons Convention.[2][3] This structural feature demands a cautious approach, assuming potential for systemic toxicity upon ingestion, inhalation, or skin absorption.
-
The Diamine Hydrochloride Core : The 1,3-diaminopropane structure suggests the compound may share properties with other amines, which can be corrosive and cause severe skin burns and eye damage.[5][6] As a hydrochloride salt, the compound is expected to be a solid powder. This physical state presents a significant risk of inhalation, which can cause respiratory irritation. Furthermore, hydrochloride salts necessitate careful storage and handling to avoid contact with incompatible materials like strong bases and oxidizing agents.[5][6][7]
The Hierarchy of Controls: Engineering and Administrative Safeguards
Personal Protective Equipment (PPE) is the final and essential barrier between the researcher and a chemical hazard. However, it must be used in conjunction with more fundamental safety controls.
-
Engineering Controls : The primary method for exposure control is the mandatory use of a properly functioning and certified chemical fume hood .[8][9][10] This measure is critical to contain the solid powder during weighing and transfer, minimizing the risk of inhalation. The work surface within the hood should be covered with disposable bench paper to contain any potential spills.[9]
-
Administrative Controls : All personnel must be thoroughly trained on the specific hazards and handling procedures outlined in this guide. A designated area for handling this compound should be established. Workspaces must be kept neat and free of clutter to prevent accidental spills.[11]
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to ensure comprehensive protection against the anticipated hazards of this compound.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye & Face Protection | Chemical Splash Goggles | Must meet ANSI Z.87.1 standard. | Protects against accidental splashes of solutions and fine powder getting into the eyes.[9][12][13] |
| Face Shield | To be worn over goggles. | Required when handling larger quantities (>10g) or when there is a significant risk of splashing during dissolution or transfer.[14][15] | |
| Skin & Body Protection | Chemical-Resistant Gloves | Compatible nitrile or neoprene gloves. | Provides a barrier against skin contact. Gloves must be inspected for damage before each use and changed immediately upon known or suspected contact with the chemical.[12][13] |
| Full-Length Lab Coat | Long-sleeved, fully buttoned. | Protects skin and personal clothing from contamination.[11][13] | |
| Appropriate Attire | Long pants and fully enclosed, non-slip shoes. | Ensures no skin is exposed on the lower body and protects feet from spills and dropped items.[11][13] | |
| Respiratory Protection | Government-Approved Respirator | N95 or higher, fit-tested. | While all work should be performed in a fume hood, a respirator is mandatory if any procedure has the potential to generate dust outside of this primary engineering control.[12][13] Surgical masks offer no protection from chemical dusts.[15] |
Procedural Guidance for Safe Handling
Adherence to a strict, step-by-step workflow is critical for minimizing exposure risk. The following diagram and protocols outline the essential procedures.
Caption: Safe handling workflow from preparation to disposal.
A. Preparation and Weighing Protocol
-
Verify Controls : Ensure the chemical fume hood is on and functioning correctly before beginning work.
-
Don PPE : Put on all required PPE as detailed in the table above.
-
Prepare Workspace : Lay down disposable, absorbent bench paper on the work surface inside the hood.[9]
-
Assemble Materials : Gather all necessary items, such as a spatula, weigh boat or paper, and secondary containers, before opening the primary chemical container.[9]
-
Handle with Care : Use a spatula to carefully transfer the required amount of solid chemical to the weigh boat.[9][11] Avoid pouring directly from the stock bottle to minimize the generation of airborne dust. Do not return any excess chemical to the original container.[11]
B. Dissolution Protocol
-
Vessel Preparation : Place the receiving flask or beaker, equipped with a magnetic stir bar if needed, inside the fume hood.
-
Transfer : Carefully add the weighed this compound to the solvent.
-
Mixing : Begin stirring to aid dissolution. If the process is slow, the vessel may be capped and gently sonicated or heated, ensuring adequate ventilation is maintained throughout.
C. Spill Cleanup
-
Alert Personnel : Immediately notify others in the vicinity.
-
Containment : For small spills (<1 g), use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[6][16]
-
Collection : Carefully sweep or wipe up the material, place it in a sealed, clearly labeled waste bag or container, and hold for waste disposal.[12]
-
Decontamination : Ventilate the area and wash the spill site after the material has been completely removed.[12]
Waste Disposal Plan
All waste generated from handling this compound must be treated as hazardous. Disposal must strictly adhere to local, state, and federal environmental regulations.[16][17]
-
Solid Waste : All contaminated disposable items, including gloves, weigh boats, bench paper, and absorbent materials from spills, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[10][12]
-
Liquid Waste : Any unused solutions containing the compound must be collected in a separate, labeled hazardous waste container designated for corrosive/organic waste.[9] Do not mix with incompatible waste streams, such as strong oxidizers.[10]
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | Immediate First Aid Action |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[8] Seek immediate medical attention.[12][16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing.[16][17] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[16][17] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention. |
References
- Voris, et al. (2023). Carbamates: Are they “Good” or “Bad Guys”?
- Voris, et al. (2023). Carbamates: Are they “Good” or “Bad Guys”? SciELO. [Online]. Available: [Link]
- Javaid, A., et al. (2024). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. PMC. [Online]. Available: [Link]
- Trihydro Corporation, (2020). Chemical PPE. [Online]. Available: [Link]
- University of California, Merced, (2012). Standard Operating Procedure - Hydrochloric acid. [Online]. Available: [Link]
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. [Online]. Available: [Link]
- Beyond Pesticides, (2026). Mixture of Common Pesticides and Environmental Stressors Dramatically Elevates Unregulated Adverse Effects. [Online]. Available: [Link]
- Paíga, P., et al. (2012). Carbamates: Human Exposure and Health Effects.
- Diplomata Comercial, What are the Health and Safety Guidelines for Using Amines? [Online]. Available: [Link]
- National Research Council, (2011). Working with Chemicals. In Prudent Practices in the Laboratory. National Academies Press. [Online]. Available: [Link]
- Chemos GmbH & Co.KG, Safety Data Sheet: 1,3-Diaminopropane. [Online]. Available: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
